molecular formula C9H9BrN2 B1522665 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-29-2

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1522665
CAS No.: 1228666-29-2
M. Wt: 225.08 g/mol
InChI Key: LEBUTEDILHIQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-8-4-6-3-7(10)5-11-9(6)12-8/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBUTEDILHIQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678418
Record name 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-29-2
Record name 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the known and predicted physical properties of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold found in numerous biologically active molecules, including protein kinase inhibitors. Understanding the physicochemical properties of its derivatives is paramount for their effective application in research and development.

This document is structured to provide not only a compilation of data but also insights into the experimental methodologies for their determination, reflecting a commitment to scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Molecular Structure and Key Identifiers

The foundational step in characterizing any chemical entity is to establish its structure and unique identifiers. 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is a substituted 7-azaindole with a bromine atom at the 5-position and an ethyl group at the 2-position.

Caption: Molecular structure of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Table 1: Core Identification and Physicochemical Properties

PropertyValueSource
CAS Number 1228666-29-2[1][2]
Molecular Formula C₉H₉BrN₂[1][2]
Molecular Weight 225.09 g/mol [1][2]
SMILES CCC1=CC2=CC(=CN=C2N1)Br[2]
Appearance Predicted: White to off-white or pale yellow solidInferred from[3]
Melting Point Predicted: 170-185 °CInferred from[3]
Boiling Point Not available (likely to decompose at high temperatures)
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in non-polar solvents.Inferred from[4]
Storage Conditions Sealed in a dry environment at 2-8°C[2]

Expert Insight: The introduction of an ethyl group at the 2-position, compared to the parent compound 5-bromo-1H-pyrrolo[2,3-b]pyridine (melting point 178-182 °C), may slightly lower the melting point due to a disruption in crystal lattice packing, though the overall solid-state nature is expected to be similar.[3]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to provide key structural information. The chemical shifts are predicted relative to a tetramethylsilane (TMS) standard.

Table 2: Predicted 1H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1 (N-H)~11.5 - 12.5br s-The pyrrole N-H proton is acidic and often appears as a broad singlet.
H6~8.3 - 8.5d~2.0Aromatic proton on the pyridine ring, ortho to the nitrogen.
H4~8.1 - 8.3d~2.0Aromatic proton on the pyridine ring.
H3~6.4 - 6.6s-Aromatic proton on the pyrrole ring.
-CH₂- (ethyl)~2.8 - 3.0q~7.5Methylene protons of the ethyl group, coupled to the methyl protons.
-CH₃ (ethyl)~1.2 - 1.4t~7.5Methyl protons of the ethyl group, coupled to the methylene protons.

Causality Behind Predictions: The predicted shifts for the aromatic protons (H6, H4, and H3) are based on the experimental data for 5-bromo-1H-pyrrolo[2,3-b]pyridine, with minor expected variations due to the electronic effect of the 2-ethyl group.[5][6] The ethyl group signals are predicted based on standard chemical shift tables for alkyl groups attached to aromatic systems.

13C NMR: The carbon-13 NMR spectrum will confirm the number of unique carbon environments in the molecule.

Table 3: Predicted 13C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Notes
C7a~148 - 150
C2~145 - 147Substituted with the ethyl group.
C5~142 - 144Attached to bromine.
C6~130 - 132
C4~120 - 122
C3a~115 - 117
C3~100 - 102
-CH₂- (ethyl)~20 - 25
-CH₃ (ethyl)~12 - 15
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3100 - 3000C-H stretchAromatic C-H
2975 - 2850C-H stretchAliphatic C-H (ethyl group)
~1600, ~1470C=C and C=N stretchAromatic rings
1400 - 1200In-plane C-H bendingAromatic C-H
~1100C-N stretchAromatic C-N
600 - 500C-Br stretchCarbon-bromine bond
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity: [M]⁺ at m/z 224 and [M+2]⁺ at m/z 226.

  • Major Fragmentation: A likely fragmentation pathway is the loss of a methyl radical (•CH₃) from the ethyl group to give a fragment at m/z 210/212, followed by the loss of an ethene molecule to give a fragment corresponding to the parent 5-bromo-1H-pyrrolo[2,3-b]pyridine at m/z 196/198.

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness of data, standardized and well-documented experimental procedures are essential. The following are step-by-step methodologies for the determination of the key physical properties of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

cluster_0 Physicochemical Characterization Workflow cluster_1 Spectroscopy A Sample Preparation (Purity ≥97%) B Melting Point Determination (Capillary Method) A->B C Spectroscopic Analysis A->C D Solubility Assessment A->D C1 NMR (1H, 13C) in DMSO-d6 C->C1 C2 IR (KBr pellet) C->C2 C3 Mass Spectrometry (EI) C->C3

Caption: Workflow for the physicochemical characterization of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 1: Melting Point Determination
  • Sample Preparation: A small amount of the crystalline solid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point, then the heating rate is reduced to 1-2 °C/min.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded.

Protocol 2: NMR Spectrum Acquisition
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: The sample is transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.[6]

  • 1H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 13C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Protocol 3: IR Spectrum Acquisition
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: The KBr mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded, followed by the spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Protocol 4: Mass Spectrum Acquisition
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for liquid injection.

  • Ionization: Electron impact (EI) ionization is a common method for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is recorded, and the data is presented as a mass spectrum.

Conclusion

This technical guide provides a detailed overview of the physical properties of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, combining known data with scientifically grounded predictions. The provided protocols offer a robust framework for the experimental determination of these properties, ensuring data integrity and reproducibility. A thorough understanding of these physicochemical characteristics is a critical prerequisite for the successful application of this promising heterocyclic scaffold in drug discovery and development.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-Bromo-2-ethyl-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Herbert, R. B., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 3), o381. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic compound in medicinal chemistry. The document delves into its chemical structure, synthesis, spectroscopic characterization, and reactivity. Furthermore, it explores the significant role of this molecule as a versatile building block in the development of novel therapeutics, particularly as kinase inhibitors. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in the field of medicinal chemistry. Its structure, which features a fusion of a pyridine and a pyrrole ring, serves as a bioisostere for indole, enabling it to interact with a wide range of biological targets. The incorporation of a nitrogen atom in the six-membered ring significantly modulates the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule compared to its indole counterpart. These characteristics make 7-azaindole and its derivatives highly sought-after in the design of novel therapeutic agents.

Among the various substituted 7-azaindoles, 5-bromo-7-azaindole derivatives have garnered considerable attention. The bromine atom at the 5-position serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities through cross-coupling reactions. This strategic placement of a halogen enables the exploration of the chemical space around the core scaffold, which is crucial for optimizing the pharmacological profile of a drug candidate.

This guide focuses specifically on 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine , a derivative that combines the reactivity of the 5-bromo-7-azaindole core with the steric and electronic influence of an ethyl group at the 2-position. This substitution can significantly impact the molecule's binding affinity and selectivity for its biological targets.

Chemical Structure and Properties

The chemical structure of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is characterized by the 7-azaindole core, with a bromine atom at position C5 and an ethyl group at position C2.

Figure 1: Chemical Structure of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Physicochemical Properties

While specific experimental data for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is not extensively reported, its properties can be inferred from related structures.

PropertyValueSource
Molecular FormulaC₉H₉BrN₂PubChem
Molecular Weight225.09 g/mol PubChem
AppearanceExpected to be a solid at room temperatureInferred from similar compounds
SolubilityLikely soluble in organic solvents like dichloromethane, chloroform, and methanolInferred from similar compounds
Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons of the pyrrolopyridine core. Based on data for a similar compound, 5-Bromo-2-ethyl-3-methyl-1H-pyrrolo[2,3-b]pyridine, the following approximate chemical shifts (in ppm, referenced to TMS) can be anticipated in CDCl₃:

  • NH (Pyrrole): A broad singlet around 10.5 ppm.

  • H6 (Pyridine): A doublet around 8.2 ppm.

  • H4 (Pyridine): A doublet around 7.9 ppm.

  • CH₂ (Ethyl): A quartet around 2.8 ppm.

  • CH₃ (Ethyl): A triplet around 1.4 ppm.

  • H3 (Pyrrole): A singlet in the aromatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with a characteristic isotopic pattern for the bromine atom.

Synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

The synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines can be achieved through the Fischer indole synthesis.[1] This method involves the cyclization of a phenylhydrazone derivative under acidic conditions. A plausible synthetic route for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is outlined below.

A 2-Amino-5-bromopyridine B NaNO2, HCl A->B Diazotization I1 5-Bromo-2-hydrazinopyridine B->I1 Reduction C SnCl2 D Propionaldehyde I2 Hydrazone Intermediate D->I2 E Polyphosphoric Acid (PPA) P 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine E->P I1->D Condensation I2->E Fischer Cyclization A 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine P 5-R-2-ethyl-1H-pyrrolo[2,3-b]pyridine A->P + B R-B(OH)2 B->P C Pd Catalyst (e.g., Pd(PPh3)4) C->P D Base (e.g., K2CO3) D->P

Sources

An In-depth Technical Guide to 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1228666-29-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into its synthesis, physicochemical properties, reactivity, and potential applications, offering valuable insights for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structure, which is a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide range of biological targets. The incorporation of a nitrogen atom in the six-membered ring modifies the electronic properties and hydrogen bonding capabilities of the molecule, often leading to improved pharmacological profiles, such as enhanced solubility and bioavailability, compared to their indole counterparts.[2][3] Consequently, 7-azaindole derivatives have emerged as crucial components in the development of inhibitors for various protein kinases and other enzymes implicated in diseases ranging from cancer to neurodegenerative disorders.[4][5][6]

The Key Precursor: 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine typically commences with the readily available precursor, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole). This key intermediate provides a versatile platform for further functionalization.

Physicochemical Properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
PropertyValueReference
CAS Number 183208-35-7[3]
Molecular Formula C₇H₅BrN₂[7]
Molecular Weight 197.04 g/mol [7]
Appearance White to light brown crystalline powder[3]
Melting Point 176-180 °C[3]
Boiling Point 357.4±42.0 °C (Predicted)[3]
Density 1.79±0.1 g/cm³ (Predicted)[3]
pKa 6.25±0.20 (Predicted)[3]
Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Several synthetic routes to 5-bromo-7-azaindole have been reported. A common and efficient method involves the direct bromination of 7-azaindole. However, controlling the regioselectivity can be challenging. An alternative, high-yielding process is outlined in the patent literature, which proceeds via a dihydro-7-azaindole-2-sodium sulfonate intermediate.[2] This method offers excellent control and high purity of the final product.

Synthetic Workflow for 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Start 7-Azaindole Step1 Reaction with Sodium Bisulfite Start->Step1 Intermediate1 Dihydro-7-azaindole-2-sodium sulfonate Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 Dihydro-5-bromo-7-azaindole-2-sodium sulfonate Step2->Intermediate2 Step3 Elimination of Sodium Sulfonate (Alkaline conditions) Intermediate2->Step3 End 5-Bromo-1H-pyrrolo[2,3-b]pyridine Step3->End

Caption: A multi-step synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Proposed Synthetic Protocol: Lithiation and Ethylation

This protocol is based on analogous transformations reported for the functionalization of the 7-azaindole scaffold. The causality behind this experimental choice lies in the well-established reactivity of the C2 position of the pyrrole ring towards electrophilic substitution after initial deprotonation. The use of a strong base like n-butyllithium ensures efficient deprotonation at both the N1 and C2 positions.

Step-by-Step Methodology:

  • N-Protection (Optional but Recommended): To improve solubility and prevent side reactions, the N-H proton of 5-Bromo-1H-pyrrolo[2,3-b]pyridine can be protected with a suitable protecting group, such as a benzenesulfonyl (Bs) or tert-butyldimethylsilyl (TBDMS) group. This is achieved by reacting the starting material with the corresponding chloride (e.g., benzenesulfonyl chloride) in the presence of a base like sodium hydride in an aprotic solvent (e.g., THF or DMF).

  • Deprotonation and C2-Lithiation: The N-protected 5-bromo-7-azaindole is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen). To this solution, two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi), are added dropwise. The first equivalent deprotonates the pyrrole nitrogen, and the second equivalent abstracts a proton from the C2 position, which is the most acidic carbon proton on the pyrrole ring, to form a C2-lithiated intermediate.

  • Electrophilic Quench with Ethyl Iodide: After stirring the reaction mixture at low temperature for a sufficient time to ensure complete lithiation (typically 30-60 minutes), an electrophile, in this case, ethyl iodide (CH₃CH₂I), is added to the reaction mixture. The C2-lithiated species undergoes a nucleophilic attack on the ethyl iodide, resulting in the formation of the C-C bond and the introduction of the ethyl group at the 2-position.

  • Work-up and Deprotection: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature, and the organic product is extracted with a suitable solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. If an N-protecting group was used, it is removed at this stage using appropriate conditions (e.g., TBAF for a silyl group or a base for a sulfonyl group).

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Proposed Synthetic Scheme

Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine Step1 1. n-BuLi, THF, -78 °C 2. Ethyl Iodide Start->Step1 End 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Step1->End

Caption: Proposed synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Physicochemical Properties and Reactivity Profile

While experimental data for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is not extensively published, its properties can be predicted based on the parent compound and the influence of the ethyl substituent.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₉BrN₂Addition of a C₂H₄ unit to the parent compound.
Molecular Weight ~225.09 g/mol Calculated based on the molecular formula.
Appearance Likely a solid at room temperatureSimilar to the parent compound.
Solubility Expected to have good solubility in organic solvents like DCM, ethyl acetate, and methanol.The ethyl group may slightly increase lipophilicity.
pKa The basicity of the pyridine nitrogen is expected to be similar to the parent compound.The ethyl group is electronically neutral and distant from the pyridine nitrogen.
Reactivity Profile

The reactivity of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is dictated by the electronic nature of the heterocyclic core and the presence of the bromo and ethyl substituents.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated.

  • Pyrrole Ring: The pyrrole nitrogen can be deprotonated and is a site for N-alkylation or N-arylation. The C3 position remains a potential site for electrophilic substitution, although it is less reactive than the C2 position.

  • Bromo Substituent: The bromine atom at the C5 position is a key handle for further synthetic transformations, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination.[8] This allows for the introduction of a wide variety of aryl, heteroaryl, and amino groups, which is a common strategy in drug discovery to explore the structure-activity relationship (SAR).

  • Ethyl Substituent: The ethyl group at the C2 position is generally unreactive under standard conditions but may influence the binding of the molecule to its biological target through steric and hydrophobic interactions.

Reactivity Hotspots

Caption: Key reactive sites on the 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine molecule.

Applications in Drug Discovery and Development

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are actively being investigated for a multitude of therapeutic applications. The introduction of a 2-ethyl group on the 5-bromo-7-azaindole core can significantly impact the compound's biological activity and pharmacokinetic properties.

  • Kinase Inhibitors: The 7-azaindole core is a well-established hinge-binding motif in many kinase inhibitors.[4][5] The 2-ethyl group can occupy a hydrophobic pocket in the ATP-binding site of various kinases, potentially enhancing potency and selectivity. The 5-bromo position serves as a crucial vector for introducing substituents that can interact with the solvent-exposed region of the kinase, further modulating the inhibitor's profile.

  • Antiviral Agents: Recently, 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, highlighting their potential as antiviral therapeutics.[9] The specific substitution pattern on the 7-azaindole ring is critical for this activity.

  • Other Therapeutic Areas: The versatility of the 7-azaindole scaffold has led to its exploration in various other therapeutic areas, including as phosphodiesterase (PDE) inhibitors and for the treatment of neurological disorders.[10]

The synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine provides a valuable intermediate for the generation of compound libraries to screen against a wide array of biological targets. The ability to further functionalize the C5 position via cross-coupling reactions makes this a particularly attractive building block for lead optimization campaigns in drug discovery.

Conclusion

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. While direct literature on this specific compound is sparse, its synthesis can be reliably achieved through established methods for the C2-alkylation of the 7-azaindole core. The presence of both a modifiable bromine handle and a 2-ethyl group offers a unique combination of features for the design and synthesis of novel, biologically active molecules. This technical guide provides a solid foundation for researchers looking to utilize this compound in their drug discovery and development endeavors.

References

  • CN102584820A - Preparation method for 5-bromo-7-azaindole - Google P
  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Scientific and Industrial Research. (URL: [Link])

  • Guillarme, D., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. (URL: [Link])

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central. (URL: [Link])

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives - ResearchGate. (URL: [Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2020). MDPI. (URL: [Link])

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. (URL: [Link])

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. (URL: [Link])

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. (2007). PubMed. (URL: [Link])

  • SYNTHESIS OF SOME 7-AZAINDOLE DERIVATIVES: THEIR CYTOTOXICITY AND ANTIBACTERIAL ACTIVITY | Biological Sciences - PJSIR. (2022). (URL: [Link])

Sources

Molecular weight of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, which mimics the indole core of tryptophan while introducing a hydrogen bond acceptor in the pyridine ring, allows for unique interactions with a wide range of biological targets. This guide focuses on a specific derivative, 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, a key building block for synthesizing targeted therapeutic agents. We will provide an in-depth analysis of its physicochemical properties, a robust synthesis protocol with mechanistic insights, its applications in modern drug development, and essential guidelines for its characterization and safe handling.

Physicochemical Properties and Molecular Structure

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is a halogenated derivative of the 7-azaindole core. The bromine atom at the C5 position serves as a crucial synthetic handle for further molecular elaboration, typically through cross-coupling reactions, while the ethyl group at the C2 position can influence steric and electronic properties, impacting target binding and metabolic stability.

PropertyValueSource
Molecular Weight 225.09 g/mol [1]
Molecular Formula C₉H₉BrN₂[1]
CAS Number 1228666-29-2[1]
Appearance Expected to be a solid (based on parent compound)[2]
Parent Compound M.P. 178.0 to 182.0 °C (for 5-Bromo-1H-pyrrolo[2,3-b]pyridine)[2]

graph "5_Bromo_2_ethyl_1H_pyrrolo_2_3_b_pyridine" {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Atom nodes N1 [label="N", pos="0,0.8!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.4!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-0.4!", fontcolor="#202124"]; C3a [label="C", pos="0,-0.8!", fontcolor="#202124"]; C7a [label="C", pos="0.8,0!", fontcolor="#202124"]; N7 [label="N", pos="2.1,0.4!", fontcolor="#202124"]; C6 [label="C", pos="2.1,-0.4!", fontcolor="#202124"]; C5 [label="C", pos="0.8,-1.2!", fontcolor="#202124"]; H1 [label="H", pos="-0.5,1.3!", fontcolor="#5F6368"]; H3 [label="H", pos="-2.0,-0.7!", fontcolor="#5F6368"]; H6 [label="H", pos="2.9,-0.7!", fontcolor="#5F6368"]; Br [label="Br", pos="0.8,-2.2!", fontcolor="#EA4335", fontsize=14];

// Ethyl group C_ethyl1 [label="C", pos="-2.4,0.8!", fontcolor="#202124"]; H_ethyl1a [label="H", pos="-2.3,1.4!", fontcolor="#5F6368"]; H_ethyl1b [label="H", pos="-3.0,0.5!", fontcolor="#5F6368"]; C_ethyl2 [label="C", pos="-3.2,1.6!", fontcolor="#202124"]; H_ethyl2a [label="H", pos="-3.3,2.2!", fontcolor="#5F6368"]; H_ethyl2b [label="H", pos="-4.0,1.3!", fontcolor="#5F6368"]; H_ethyl2c [label="H", pos="-2.7,1.9!", fontcolor="#5F6368"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C3a [label=""]; C3a -- C7a [label=""]; C7a -- N1 [label=""]; C3a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N7 [label=""]; N7 -- C7a [label=""]; N1 -- H1 [label=""]; C3 -- H3 [label=""]; C6 -- H6 [label=""]; C5 -- Br [label=""];

// Double bonds C2 -- C7a [style=invis]; // for layout C3 -- N1 [style=invis]; // for layout C5 -- N7 [style=invis]; // for layout// Ethyl group bonds C2 -- C_ethyl1 [label=""]; C_ethyl1 -- H_ethyl1a [label=""]; C_ethyl1 -- H_ethyl1b [label=""]; C_ethyl1 -- C_ethyl2 [label=""]; C_ethyl2 -- H_ethyl2a [label=""]; C_ethyl2 -- H_ethyl2b [label=""]; C_ethyl2 -- H_ethyl2c [label=""]; }

Caption: Chemical structure of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Synthesis Protocol and Mechanistic Considerations

The synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine can be achieved from the commercially available precursor, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. A common and effective strategy involves a selective C2-alkylation reaction.

Experimental Protocol: C2-Ethylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
  • Deprotonation: To a solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Anion Formation: Stir the mixture at 0 °C for 30-60 minutes. The base abstracts the acidic proton from the pyrrole nitrogen (N1), forming a resonance-stabilized anion.

  • Electrophilic Quench: Add an ethylating agent, such as iodoethane or bromoethane (1.2 eq), dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Causality and Experimental Rationale
  • Choice of Base: A strong, non-nucleophilic base like NaH or LDA is chosen to ensure complete deprotonation of the pyrrole nitrogen without competing in the subsequent alkylation step.

  • Solvent Selection: Anhydrous aprotic solvents are critical to prevent quenching the strong base and the generated anion.

  • Reaction Temperature: The initial low temperature (0 °C) controls the exothermic deprotonation step and minimizes side reactions. Allowing the reaction to warm to room temperature provides the necessary activation energy for the Sₙ2 alkylation to proceed efficiently.

SynthesisWorkflow Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine + Anhydrous THF/DMF Base Add NaH or LDA (0°C, Inert Atm.) Start->Base Anion N-Deprotonation (Anion Formation) Base->Anion Alkylating Add Iodoethane (Electrophile) Anion->Alkylating Reaction Warm to RT (12-24h, Sₙ2 Reaction) Alkylating->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extract Ethyl Acetate Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure 5-Bromo-2-ethyl- 1H-pyrrolo[2,3-b]pyridine Purify->Product AnalyticalWorkflow cluster_0 Initial Analysis cluster_1 Purification cluster_2 Structural Verification cluster_3 Final QC Crude Crude Product TLC_LCMS TLC / LC-MS Crude->TLC_LCMS Purity Check Column Column Chromatography TLC_LCMS->Column Fractions Collect & Analyze Fractions Column->Fractions Pure Purified Compound Fractions->Pure NMR ¹H and ¹³C NMR Pure->NMR Structure HRMS High-Resolution MS Pure->HRMS Formula Final Final Product NMR->Final HRMS->Final HPLC HPLC / qNMR Final->HPLC Purity >95%

Sources

An In-Depth Technical Guide to the Synthesis of the 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a critical structural motif in contemporary medicinal chemistry. Its unique electronic properties and versatile functionalization potential have positioned it as a highly sought-after building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This comprehensive technical guide provides a detailed exploration of the most robust and scientifically validated methodologies for the synthesis of this pivotal compound. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, strategic considerations for reaction design, and in-depth protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery.[1] The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring imparts a unique electronic character, offering a multitude of opportunities for molecular interactions with biological targets.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the purine core of ATP, which is a key substrate for kinase enzymes. This bioisosteric relationship has been a driving force in the development of a wide range of kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.[3]

The introduction of a bromine atom at the 5-position of the 7-azaindole core serves as a versatile synthetic handle. This halogen allows for a variety of subsequent cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse substituents to explore the chemical space and optimize pharmacological properties.[4] Furthermore, the presence of an ethyl group at the 2-position can provide crucial steric and electronic contributions to enhance binding affinity and selectivity for the target protein.

This guide will focus on the practical synthesis of the 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine building block, with a primary emphasis on the well-established Fischer indole synthesis as a reliable and scalable approach.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, points towards the Fischer indole synthesis as a primary synthetic strategy. This classical yet powerful reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is in turn formed from the condensation of a pyridylhydrazine and a ketone.

Retrosynthesis target 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine disconnection1 Fischer Indole Synthesis target->disconnection1 hydrazone 5-Bromo-2-pyridylhydrazone of 2-butanone disconnection1->hydrazone disconnection2 Condensation hydrazone->disconnection2 hydrazine 5-Bromo-2-pyridylhydrazine disconnection2->hydrazine ketone 2-Butanone disconnection2->ketone disconnection3 Diazotization & Reduction hydrazine->disconnection3 aminopyridine 2-Amino-5-bromopyridine disconnection3->aminopyridine Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Acid-Catalyzed Cyclization hydrazine 5-Bromo-2-pyridylhydrazine hydrazone 5-Bromo-2-pyridylhydrazone of 2-butanone hydrazine->hydrazone + ketone 2-Butanone ketone->hydrazone intermediate [3,3]-Sigmatropic Rearrangement Intermediate hydrazone->intermediate H+ (PPA) target 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine intermediate->target - NH3

Sources

A Technical Guide to 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a derivative of the 7-azaindole scaffold, this molecule serves as a critical intermediate in the synthesis of advanced therapeutic agents, particularly kinase inhibitors for oncology.[1] This document details the compound's chemical identity, physicochemical properties, established synthetic methodologies, and its role as a privileged structure in modern drug discovery. We will explore the mechanistic basis for its synthesis via Fischer cyclization and its application in targeting critical signaling pathways, such as those involving Fibroblast Growth Factor Receptor (FGFR). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research and development programs.

Chemical Identity and Physicochemical Properties

The fundamental identification and properties of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine are summarized below. These data are essential for its accurate sourcing, handling, and application in synthetic chemistry.

IdentifierValueReference
IUPAC Name 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine[2]
Common Synonym 5-Bromo-2-ethyl-7-azaindole
CAS Number 1228666-29-2[2]
Molecular Formula C₉H₉BrN₂[3]
Molecular Weight 225.09 g/mol [3]
SMILES String CCc1cc2cc(Br)cnc2[nH]1[2]
Physical Form Solid[2]
InChI Key LEBUTEDILHIQJK-UHFFFAOYSA-N[2]

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a "privileged structure" in medicinal chemistry.[4] It is recognized as a bioisostere of both indole and purine systems, allowing it to mimic these critical biological motifs.[4] The introduction of a nitrogen atom into the indole ring system can modulate a compound's physicochemical properties, improve binding affinity through additional hydrogen bond acceptance, and create novel intellectual property.[4]

Consequently, the 7-azaindole scaffold is prominently featured in a multitude of biologically active molecules, particularly as inhibitors of various protein kinases.[5][6] Its derivatives have been successfully developed as potent and selective inhibitors for targets like PI3K and FGFR, which are crucial in cancer cell signaling pathways.[7][8][9]

G cluster_core 7-Azaindole Core cluster_apps Therapeutic Applications Core 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole Scaffold) Kinase Kinase Inhibitors (e.g., FGFR, PI3K) Core->Kinase Serves as hinge-binding motif Inflammation Allergic Diseases (CRTh2 Antagonism) Core->Inflammation Basis for candidates like NVP-QAV680 Oncology Oncology (Hepatocellular Carcinoma) Kinase->Oncology Treats

Caption: The 7-azaindole scaffold as a central pharmacophore.

Synthesis and Mechanistic Insights

The construction of the 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework can be effectively achieved using the Fischer indole synthesis.[10] This classical reaction has been successfully adapted for azaindole systems, providing a robust route from readily available starting materials.[10]

The Fischer Indole Synthesis for 7-Azaindole Scaffolds

The primary advantage of this methodology is its ability to construct the fused bicyclic azaindole system in a single key step. The reaction proceeds by heating a substituted arylhydrazine (in this case, a (5-bromopyridin-2-yl)hydrazine derivative) with an appropriate aldehyde or ketone (such as butan-2-one to introduce the 2-ethyl and 3-methyl groups) in the presence of an acid catalyst.[10] Polyphosphoric acid (PPA) is an ideal choice as it serves as both the acidic catalyst and a high-boiling solvent, facilitating the intramolecular cyclization and dehydration required to form the pyrrole ring.[10] This approach allows for the modular installation of various substituents at the 2- and 3-positions, making it a versatile tool for building libraries of analogues for structure-activity relationship (SAR) studies.[10]

Exemplary Synthetic Protocol

The following protocol is adapted from the synthesis of a closely related analogue, 5-Bromo-2-ethyl-3-methyl-1H-pyrrolo[2,3-b]pyridine, and illustrates the general workflow.[10]

Step 1: Preparation of the Hydrazone Intermediate

  • Dissolve (5-Bromopyridin-2-yl)hydrazine in an appropriate solvent like ethanol.

  • Add a stoichiometric equivalent of butan-2-one to the solution.

  • Add a catalytic amount of a weak acid (e.g., acetic acid) to promote condensation.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Isolate the resulting hydrazone by filtration or evaporation of the solvent.

Step 2: Fischer Cyclization

  • Add the crude hydrazone intermediate from Step 1 to polyphosphoric acid (PPA) at an elevated temperature (e.g., 160-180 °C).

  • Maintain the temperature and stir the mixture vigorously to ensure homogeneity. The high temperature provides the activation energy for the[3][3]-sigmatropic rearrangement and subsequent cyclization.

  • After the reaction is complete (monitored by TLC), cool the mixture and carefully quench it by pouring it onto ice water.

  • Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.

  • Collect the solid product by filtration, wash with water, and dry.

Step 3: Purification

  • Purify the crude product using column chromatography or recrystallization from a suitable solvent system (e.g., benzene-hexane) to yield the final, pure 5-bromo-2-ethyl-3-methyl-1H-pyrrolo[2,3-b]pyridine.[10]

G Start Starting Materials (5-Bromopyridin-2-yl)hydrazine + Ketone Step1 Step 1: Condensation (Ethanol, Acetic Acid) Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Step 2: Fischer Cyclization (Polyphosphoric Acid, 170°C) Intermediate->Step2 Crude Crude Product (in acidic mixture) Step2->Crude Quench Quenching & Neutralization (Ice Water, Base) Crude->Quench Purify Step 3: Purification (Recrystallization or Chromatography) Quench->Purify Final Final Product: 5-Bromo-2-ethyl-1H- pyrrolo[2,3-b]pyridine Derivative Purify->Final

Caption: General workflow for the Fischer synthesis of azaindoles.

Applications in Drug Development

Role as a Key Intermediate

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is primarily valued as a key intermediate for constructing more complex molecules.[1] The bromine atom at the 5-position is particularly useful as it provides a chemical handle for further functionalization via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[11] This allows for the strategic introduction of diverse aryl or heteroaryl groups, which is a cornerstone of modern medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.

Targeting Kinase Pathways in Oncology

The 7-azaindole scaffold is a well-established hinge-binding motif in kinase inhibitors.[5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against the Fibroblast Growth Factor Receptor (FGFR) family, whose abnormal activation is a known driver in various cancers.[7] The development of selective covalent FGFR4 inhibitors based on the 7-azaindole scaffold has shown significant antitumor activity in xenograft models of hepatocellular carcinoma.[8] The ethyl group at the 2-position of the title compound can provide beneficial steric and electronic interactions within the ATP-binding pocket of target kinases, contributing to enhanced affinity and selectivity.

Spectroscopic Characterization

The structural identity of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives is confirmed using standard spectroscopic techniques. Based on data from the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and related analogues, the following characteristic signals are expected:[10][12]

  • ¹H NMR: Protons on the pyridine ring (H4 and H6) are expected to appear as doublets in the aromatic region (δ 7.9-8.3 ppm). The pyrrole NH proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The ethyl group will present as a quartet (CH₂) and a triplet (CH₃) in the upfield region.

  • ¹³C NMR: The carbon atoms of the fused ring system will resonate in the range of δ 100-150 ppm. The carbon bearing the bromine (C5) will have a characteristic chemical shift around δ 111 ppm.[12]

  • Mass Spectrometry: The molecular ion peak will show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

Based on GHS data for the related isomer 5-bromo-1H-pyrrolo[2,3-c]pyridine, this class of compounds should be handled with care.[13] Potential hazards include:

  • Harmful if swallowed (Acute toxicity, oral).[13]

  • May cause skin and serious eye irritation.[13]

  • May cause respiratory irritation.[13]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is a high-value chemical building block with a strategic position in the field of medicinal chemistry. Its 7-azaindole core provides a proven scaffold for developing potent and selective kinase inhibitors, while the ethyl and bromo substituents offer vectors for synthetic elaboration and property optimization. A thorough understanding of its synthesis, reactivity, and biological context enables researchers and drug development professionals to effectively utilize this compound in the creation of next-generation therapeutics for oncology and other diseases.

References

  • MySkinRecipes. (n.d.). 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.
  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-Bromo-2-ethyl-1h-pyrrolo[2,3-b]pyridine.
  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 69(3), o381. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Request PDF.
  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-ethyl-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine.
  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
  • BLDpharm. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Journal of Medicinal Chemistry. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. American Chemical Society.
  • Keri, R. S., et al. (2015). Azaindole Therapeutic Agents. PubMed Central.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • ACS Medicinal Chemistry Letters. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. American Chemical Society.
  • PubMed. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini reviews in medicinal chemistry.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the principles behind the data acquisition and interpretation, empowering researchers to confidently identify and characterize this molecule.

The 7-azaindole scaffold, of which 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is a derivative, is a prominent structure in numerous biologically active compounds, including protein kinase inhibitors. The precise characterization of substituted 7-azaindoles is therefore a critical step in the development of novel therapeutics. This guide will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data for this compound, offering insights into how the ethyl and bromo substituents influence the spectral features of the parent 7-azaindole core.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental to interpreting spectroscopic data. The structure of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is presented below, with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and IUPAC numbering of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is based on the known spectrum of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, with considerations for the electronic effects of the 2-ethyl substituent.[1][2]

Expected Chemical Shifts and Multiplicities:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H1 (N-H)~11.9Broad Singlet-The acidic proton on the pyrrole nitrogen is typically broad and downfield.[1]
H6~8.3Doublet~2.0This proton is on the pyridine ring, adjacent to the nitrogen and meta to the bromine. Its chemical shift is expected to be similar to the parent compound.[1]
H4~8.2Doublet~2.0This proton is also on the pyridine ring, ortho to the bromine. Its chemical shift is expected to be similar to the parent compound.[1]
H3~6.4Singlet-The presence of the adjacent ethyl group at C2 will likely result in this proton appearing as a singlet, as opposed to the multiplet seen in the unsubstituted parent compound.[1]
-CH₂- (ethyl)~2.8Quartet~7.5The methylene protons are adjacent to the aromatic ring and a methyl group, resulting in a quartet.
-CH₃ (ethyl)~1.3Triplet~7.5The terminal methyl protons are split by the adjacent methylene group into a triplet.
Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5 mg of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine. prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). prep1->prep2 prep3 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert the NMR tube into the spectrometer (e.g., Bruker 400 MHz or higher). acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve high homogeneity. acq2->acq3 acq4 Set acquisition parameters (e.g., 16-32 scans, 5-second relaxation delay). acq3->acq4 acq5 Acquire the Free Induction Decay (FID). acq4->acq5 proc1 Apply a Fourier transform to the FID. proc2 Phase correct the resulting spectrum. proc1->proc2 proc3 Calibrate the spectrum using the TMS signal at 0.00 ppm. proc2->proc3 proc4 Integrate the peaks to determine proton ratios. proc3->proc4

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Chemical Shifts:

CarbonExpected Chemical Shift (ppm)Rationale for Assignment
C7a~148Quaternary carbon at the fusion of the two rings.
C2~145Carbon bearing the ethyl group, expected to be downfield.
C4~140Aromatic CH on the pyridine ring.
C6~130Aromatic CH on the pyridine ring.
C3a~120Quaternary carbon at the fusion of the two rings.
C3~100Aromatic CH on the pyrrole ring.
C5~95Carbon bearing the bromine atom, its chemical shift is significantly influenced by the halogen.
-CH₂- (ethyl)~25Methylene carbon of the ethyl group.
-CH₃ (ethyl)~15Methyl carbon of the ethyl group.
Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, but requires a greater number of scans due to the lower sensitivity of the ¹³C nucleus.

  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A slightly higher concentration (~10-20 mg) may be beneficial.

  • Data Acquisition:

    • Use a broadband probe tuned to the ¹³C frequency.

    • Set up a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) is also recommended.

  • Data Processing: Process the data as described for ¹H NMR, referencing the solvent peak or TMS.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. For 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (C₉H₉BrN₂), the expected monoisotopic mass is approximately 223.99 g/mol .

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound. Due to the presence of bromine, this peak will appear as a characteristic doublet with a roughly 1:1 intensity ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The peaks will be at m/z ~224 and ~226.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Fragmentation: Common fragmentation pathways may include the loss of the ethyl group or other small fragments.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). prep2 Add a small amount of formic acid or ammonium acetate to promote ionization (for positive ion mode). prep1->prep2 acq1 Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). prep2->acq1 acq2 Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500). acq1->acq2 acq3 Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature). acq2->acq3 acq4 Acquire the mass spectrum in positive ion mode. acq3->acq4 proc1 Identify the molecular ion peak and its isotopic pattern. acq4->proc1 proc2 Analyze fragmentation patterns to gain structural insights. proc1->proc2

Caption: Workflow for acquiring an ESI-Mass Spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3200N-H StretchPyrrole N-H
~3100-3000C-H StretchAromatic C-H
~2960-2850C-H StretchAliphatic C-H (ethyl group)
~1600-1450C=C and C=N StretchAromatic ring vibrations
~1200C-N StretchAromatic C-N
Below 800C-Br StretchCarbon-Bromine bond
Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine. By combining the predicted spectral data with robust, field-proven experimental protocols, researchers and drug development professionals are well-equipped to confidently identify and analyze this important heterocyclic compound. The provided methodologies are designed to be self-validating, ensuring a high degree of scientific integrity in the characterization process. A thorough understanding of the spectroscopic properties of this molecule is a crucial foundation for its application in the synthesis of novel and impactful chemical entities.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • ResearchGate. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

Sources

A Deep Dive into the NMR Spectral Signatures of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a key pharmacophore found in a variety of biologically active molecules, including protein kinase inhibitors.[1] Understanding the precise NMR spectral characteristics of this substituted analog is crucial for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems.

While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and fundamental NMR principles to provide a comprehensive and predictive analysis. This approach, rooted in established substituent effects and spectral databases, offers a robust framework for researchers working with this and similar compounds.

The Structural Landscape: Understanding the 7-Azaindole Core

The foundational structure is the 1H-pyrrolo[2,3-b]pyridine, a fused bicyclic system comprising a pyrrole ring and a pyridine ring.[2][3] This fusion results in a unique electronic environment that dictates the chemical shifts and coupling constants observed in its NMR spectra. The numbering of the heterocyclic system is crucial for the correct assignment of NMR signals.

Predicted ¹H NMR Spectrum of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS). The spectrum is anticipated to be recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). For the purpose of this guide, predicted values are based on data from 5-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇ and known substituent effects.[4][5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
NH (H1) ~11.9Broad Singlet (br s)-The pyrrolic NH proton is acidic and often appears as a broad signal at a downfield chemical shift. Its position is highly dependent on solvent and concentration. This prediction is based on the NH proton of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[4][5]
H6 ~8.3Doublet (d)~2.2This proton is on the pyridine ring, ortho to the bromine atom. The electron-withdrawing nature of the adjacent nitrogen and the bromine atom deshields this proton, shifting it downfield. It will be coupled to H4.
H4 ~8.2Doublet (d)~2.0This proton is on the pyridine ring and is deshielded by the adjacent ring nitrogen. It will exhibit coupling to H6.
H3 ~6.5Singlet (s)-The introduction of the ethyl group at the C2 position removes the proton that would have been at this position. The remaining proton on the pyrrole ring is H3, which is now a singlet as there are no adjacent protons to couple with.
-CH₂- (ethyl) ~2.8-3.0Quartet (q)~7.5The methylene protons of the ethyl group are adjacent to the aromatic pyrrole ring, which causes a downfield shift. They will be split into a quartet by the three neighboring methyl protons.
-CH₃ (ethyl) ~1.3-1.5Triplet (t)~7.5The methyl protons of the ethyl group are further from the aromatic system and will appear more upfield. They will be split into a triplet by the two neighboring methylene protons.
Causality Behind the Chemical Shifts:
  • Aromatic Protons (H4, H6): The protons on the pyridine ring (H4 and H6) are significantly deshielded due to the electronegativity of the nitrogen atom and the overall aromatic ring current.[6] The bromine atom at C5 further deshields the ortho proton H6.

  • Pyrrole Proton (H3): The proton on the pyrrole ring (H3) is expected to be more shielded compared to the pyridine protons, appearing at a more upfield chemical shift.

  • Ethyl Group Protons: The chemical shifts of the ethyl group protons are characteristic of an alkyl group attached to an aromatic ring. The methylene (-CH₂-) protons are directly attached to the ring and are therefore more deshielded than the terminal methyl (-CH₃) protons. The splitting patterns (quartet and triplet) are a classic example of spin-spin coupling and are predicted by the n+1 rule.

Predicted ¹³C NMR Spectrum of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically recorded with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C7a ~147This is a quaternary carbon at the fusion of the two rings, and its chemical shift is influenced by both the pyrrole and pyridine rings.
C2 ~145The attachment of the ethyl group will significantly shift this carbon downfield compared to the unsubstituted parent compound.
C6 ~130This carbon is part of the pyridine ring and is deshielded by the adjacent nitrogen and the ortho bromine.
C4 ~128This carbon is in the pyridine ring and is deshielded by the adjacent nitrogen atom.
C3a ~122Another quaternary carbon at the ring junction.
C5 ~111This carbon is directly bonded to the bromine atom, and its chemical shift is significantly influenced by the heavy atom effect.
C3 ~100This carbon in the pyrrole ring is expected to be relatively shielded.
-CH₂- (ethyl) ~25-30The methylene carbon of the ethyl group.
-CH₃ (ethyl) ~15-20The terminal methyl carbon of the ethyl group, which is the most shielded.
Rationale for Carbon Chemical Shifts:

The chemical shifts of the aromatic carbons are in the typical range for heterocyclic aromatic compounds (100-150 ppm). The electronegativity of the nitrogen atoms causes a downfield shift for the adjacent carbons (C2, C6, C7a). The bromine atom at C5 will also influence the chemical shift of the directly attached carbon. The carbons of the ethyl group will appear in the aliphatic region of the spectrum (< 40 ppm).

Experimental Protocol for NMR Analysis

To ensure high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following provides a step-by-step methodology for the NMR analysis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

I. Sample Preparation:
  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for this class of compounds due to its high dissolving power. CDCl₃ can also be used. The choice of solvent can slightly affect the chemical shifts, particularly for the NH proton.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

II. NMR Data Acquisition:
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

III. Data Processing:
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizing the Structure and NMR Logic

To further clarify the relationships between the structure and the expected NMR data, the following diagrams are provided.

Molecular Structure and Atom Numbering

Caption: Molecular structure of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine with atom numbering.

Predicted ¹H NMR Spectral Regions

cluster_downfield Downfield (Deshielded) cluster_midfield Midfield cluster_upfield Upfield (Shielded) NH NH (H1) ~11.9 ppm Aromatic Aromatic (H4, H6) ~8.2-8.3 ppm Pyrrole Pyrrole (H3) ~6.5 ppm Methylene -CH2- (ethyl) ~2.8-3.0 ppm Methyl -CH3 (ethyl) ~1.3-1.5 ppm

Caption: Predicted regions for ¹H NMR signals of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

This comprehensive guide provides a robust framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine. By combining experimental data from closely related analogs with fundamental NMR principles, we have established a reliable predictive model that will be invaluable to researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided experimental protocols further ensure that high-quality, reproducible data can be obtained for this important class of molecules.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
  • 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 26, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Medicinal Chemistry, 12(8), 1335-1346.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Key intermediates in 7-azaindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Key Intermediates in 7-Azaindole Synthesis

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous pharmacologically active compounds.[1][2] Its unique electronic properties, imparted by the pyridine nitrogen, enhance binding affinities, improve physicochemical properties like solubility, and offer new intellectual property avenues.[2] Notable drugs, including the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax, feature this core structure, underscoring its therapeutic significance.[2] The synthesis of the 7-azaindole ring system is a topic of extensive research, with strategies primarily focusing on the construction of the pyrrole ring onto a pre-formed pyridine nucleus. This guide provides an in-depth analysis of the pivotal chemical intermediates that underpin the most robust and widely adopted synthetic routes, offering mechanistic insights, detailed experimental protocols, and a comparative overview for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 7-Azaindole Core

The construction of the 7-azaindole skeleton presents unique challenges compared to its indole counterpart. The electron-deficient nature of the pyridine ring deactivates it towards certain electrophilic substitution reactions and can complicate classical indole syntheses.[3][4] Consequently, successful strategies are characterized by the careful design and formation of highly reactive intermediates that are primed for efficient cyclization. This guide will dissect four major synthetic paradigms, each defined by its signature intermediate:

  • The Enamine Intermediate in the Leimgruber-Batcho Synthesis

  • The Pyridylhydrazone Intermediate in the Fischer Synthesis

  • The ortho-Alkynylaminopyridine Intermediate in Palladium-Catalyzed Syntheses

  • The 7-Azaindoline Intermediate in Domino Reactions

Understanding the formation, stability, and reactivity of these intermediates is paramount for optimizing reaction conditions, maximizing yields, and designing novel analogues.

The Leimgruber-Batcho Synthesis: The Power of the Enamine Intermediate

The Leimgruber-Batcho synthesis is a highly versatile and reliable method for constructing indole and azaindole cores, particularly valued for its mild conditions and tolerance of diverse functional groups.[5][6] The strategy hinges on the creation of a reactive enamine from an activated methyl group on the pyridine ring.

Formation of the Key Enamine Intermediate

The synthesis commences with a 2-substituted-3-methylpyridine, typically 2-nitro-3-methylpyridine. The methyl group, activated by the adjacent nitro group, is sufficiently acidic to be deprotonated. The core of the transformation involves condensation with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5][7]

Mechanism:

  • Activation: Heating DMF-DMA generates a highly electrophilic iminium ion and a methoxide base.[5]

  • Deprotonation: The methoxide deprotonates the acidic methyl group of the o-nitropicoline, forming a resonance-stabilized carbanion.

  • Condensation: The carbanion attacks the iminium ion.

  • Elimination: Subsequent elimination of methanol yields the key intermediate: a stable, crystalline β-(dimethylamino)-2-nitrostyrene analogue (enamine).[5]

This enamine intermediate is the cornerstone of the Leimgruber-Batcho synthesis. Its isolation is often possible and allows for purification before the final cyclization step.[8]

G cluster_0 Enamine Formation cluster_1 Reductive Cyclization start 2-Nitro-3-methylpyridine + DMF-DMA step1 Generation of Iminium Ion & Deprotonation of Methyl Group start->step1 Heat step2 Nucleophilic Attack of Carbanion on Iminium Ion step1->step2 intermediate Key Intermediate: (E)-1-(2-Nitropyridin-3-yl)-N,N-dimethylethen-1-amine (Enamine) step2->intermediate Elimination of MeOH step3 Reduction of Nitro Group to Amino Group intermediate->step3 H2, Pd/C or other reducing agents step4 Intramolecular Cyclization step3->step4 Spontaneous product 7-Azaindole step4->product Elimination of Dimethylamine

Caption: Leimgruber-Batcho synthesis workflow.

Reductive Cyclization to 7-Azaindole

The transformation of the enamine to 7-azaindole is a reductive cyclization. The nitro group is reduced to an amine, which then spontaneously attacks the enamine's β-carbon in an intramolecular fashion. The final step is the elimination of dimethylamine to aromatize the newly formed pyrrole ring.[5] A variety of reducing agents can be employed, offering flexibility based on the substrate's functional group tolerance.[6]

  • Catalytic Hydrogenation: H₂, Pd/C is a common and clean method.[8]

  • Chemical Reduction: Reagents like iron in acetic acid, sodium dithionite, or tin(II) chloride can also be effective.[5]

Detailed Experimental Protocol: Synthesis of (E)-1-(2-Nitropyridin-3-yl)-N,N-dimethylethen-1-amine

This protocol is adapted from methodologies described for analogous indole syntheses.[8]

  • Reagents & Setup: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitro-3-methylpyridine (5.0 g, 36.2 mmol).

  • Solvent & Reagent Addition: Add dry N,N-dimethylformamide (DMF, 20 mL) to dissolve the starting material. Then, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 7.7 mL, 54.3 mmol, 1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature. Pour the dark mixture into ice-water (100 mL) with stirring. A solid precipitate should form.

  • Isolation & Purification: Collect the solid by vacuum filtration and wash it with cold water (2 x 20 mL). The crude solid can be purified by recrystallization from ethanol or isopropanol to yield the target enamine as a brightly colored solid.

The Fischer Synthesis: The Enduring Role of the Pyridylhydrazone Intermediate

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry. Its adaptation to the 7-azaindole system, while sometimes challenging due to the pyridine ring's electronics, remains a viable route, especially with appropriately substituted precursors.[4][9]

Formation of the Key Pyridylhydrazone Intermediate

The synthesis begins with the condensation of 2-pyridylhydrazine with an aldehyde or ketone under mildly acidic conditions to form the key 2-pyridylhydrazone intermediate.[4]

Mechanism: The reaction is a standard imine formation. The nucleophilic hydrazine attacks the carbonyl carbon, followed by dehydration to yield the C=N bond of the hydrazone. The choice of carbonyl component directly dictates the substitution pattern at the C2 and C3 positions of the final 7-azaindole.

Acid-Catalyzed Cyclization

The cyclization of the pyridylhydrazone is the critical step and typically requires a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, at elevated temperatures.[4][10]

Mechanism:

  • Tautomerization: The pyridylhydrazone tautomerizes to the more reactive enehydrazine form.[4]

  • [3][3]-Sigmatropic Rearrangement: The enehydrazine undergoes a concerted[3][3]-sigmatropic rearrangement (an aza-Claisen type rearrangement), which forms a new C-C bond and breaks the N-N bond.

  • Aromatization: The resulting intermediate loses a molecule of ammonia, followed by tautomerization to furnish the aromatic 7-azaindole ring.

The electron-withdrawing nature of the pyridine nitrogen can hinder the key rearrangement step, often requiring harsh conditions or electron-donating groups on the pyridine ring to facilitate the reaction.[9][11]

G cluster_0 Hydrazone Formation cluster_1 Fischer Cyclization start 2-Pyridylhydrazine + Ketone/Aldehyde intermediate Key Intermediate: 2-Pyridylhydrazone start->intermediate Condensation (-H2O) step1 Tautomerization to Enehydrazine intermediate->step1 Acid Catalyst (PPA) step2 [3,3]-Sigmatropic Rearrangement step1->step2 Heat step3 Loss of Ammonia & Aromatization step2->step3 product 7-Azaindole step3->product G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization start 2-Amino-3-iodopyridine + Terminal Alkyne intermediate Key Intermediate: 3-Alkynylpyridin-2-amine start->intermediate Pd(0), Cu(I), Base product 2-Substituted 7-Azaindole intermediate->product Catalyst (Pd, Cu, Ag, Acid)

Caption: Sonogashira coupling and cyclization workflow.

Domino Reactions: The Transient 7-Azaindoline Intermediate

Recent advancements have focused on developing highly efficient domino or tandem reactions that form multiple bonds in a single pot. One such approach uses readily available 2-fluoro-3-picoline. [3]

Formation and Transformation of the 7-Azaindoline Intermediate

This method involves the reaction of 2-fluoro-3-picoline with an aldehyde in the presence of a strong alkali-amide base like lithium or potassium hexamethyldisilazide (LiHMDS or KHMDS). [3] Mechanism:

  • Deprotonation: The base deprotonates the methyl group of the picoline.

  • Aldol-type Condensation: The resulting anion attacks the aldehyde.

  • Intramolecular SNAr: The alkoxide formed attacks the C2 position of the pyridine ring, displacing the fluoride ion to form a 7-azaindoline intermediate.

  • Oxidation/Elimination: The fate of the azaindoline depends on the specific base used. With KN(SiMe₃)₂, an in-situ elimination/oxidation process occurs, possibly involving the elimination of potassium hydride (KH), to yield the aromatic 7-azaindole directly. [3]In contrast, using LiN(SiMe₃)₂ tends to favor the isolation of the 7-azaindoline product. [3] This strategy is notable for its atom economy and for providing access to either the saturated 7-azaindoline or the aromatic 7-azaindole by simply changing the cation of the amide base. [3]

Comparative Summary of Synthetic Routes

FeatureLeimgruber-BatchoFischer SynthesisSonogashira CouplingDomino Reaction
Key Intermediate EnaminePyridylhydrazoneo-Alkynylaminopyridine7-Azaindoline
Starting Materials 2-Nitro-3-methylpyridine2-Pyridylhydrazine, Ketones2-Amino-3-halopyridine, Alkynes2-Fluoro-3-picoline, Aldehydes
Key Conditions Heat, DMF-DMA; then reductionStrong acid (PPA), heatPd/Cu catalysisStrong base (KHMDS)
Advantages High yields, versatile, mild cyclizationClassic, inexpensive reagentsHigh functional group tolerance, direct C2-subst.High efficiency, one-pot, access to azaindolines
Limitations Multi-stepHarsh conditions, limited scopeCost of catalyst/reagentsStrong base required, limited substitution patterns

Conclusion

The synthesis of the 7-azaindole core is rich with chemical ingenuity, evolving from classical named reactions to modern catalytic methods. The key to each successful synthesis lies in the strategic formation of a reactive intermediate—be it an enamine, a hydrazone, an alkynylaminopyridine, or an azaindoline. Each intermediate represents a critical nexus in the synthetic pathway, and a thorough understanding of its formation and reactivity empowers chemists to select the optimal route for their specific target. As the demand for novel 7-azaindole derivatives in drug discovery continues to grow, the development of even more efficient and versatile methods for accessing these pivotal intermediates will remain a key focus of synthetic research.

References

Sources

The Emergence of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has garnered significant attention in medicinal chemistry as a "privileged scaffold." This unique heterocyclic core, an isostere of indole, possesses a distinct electronic and structural profile that facilitates favorable interactions with a multitude of biological targets. Its ability to act as a bioisostere for purines allows it to effectively compete for the ATP-binding sites of various kinases, a family of enzymes frequently dysregulated in human diseases, particularly cancer.[1] This guide provides an in-depth exploration of the discovery and development of novel 1H-pyrrolo[2,3-b]pyridine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind synthetic methodologies, the intricacies of biological evaluation, and the elucidation of their mechanisms of action, all grounded in the principles of scientific integrity and field-proven insights.

I. Strategic Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Rationale-Driven Approach

The functionalization of the 7-azaindole core is a critical aspect of developing derivatives with desired pharmacological properties. The choice of synthetic strategy is dictated by the desired substitution pattern and the overall goals of the drug discovery program. Here, we dissect a common and versatile synthetic approach, highlighting the rationale behind each step.

Core Synthesis Strategy: A Multi-step Approach to Versatility

A frequently employed synthetic route involves a multi-step sequence that allows for the introduction of diversity at key positions of the 1H-pyrrolo[2,3-b]pyridine scaffold. This strategy often begins with a pre-functionalized 7-azaindole core, which is then elaborated through a series of well-established chemical transformations.

This protocol outlines a three-step synthesis for a class of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, which have shown promise as potent enzyme inhibitors.[2]

  • Step 1: N-Arylation of the Pyrrole Nitrogen (Chan-Lam Coupling)

    • Reaction: To a solution of the starting 1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as dichloromethane (CH2Cl2), add the desired aryl boronic acid, a copper(II) acetate catalyst, and a base like pyridine.

    • Rationale: The Chan-Lam coupling is a powerful copper-catalyzed cross-coupling reaction for the formation of a carbon-nitrogen bond. This step is crucial for introducing a key pharmacophoric element that can engage in specific interactions with the target protein. The choice of aryl boronic acid allows for the exploration of a wide range of substituents to probe the binding pocket.

    • Self-Validation: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material. The product is then purified by column chromatography to achieve high purity, which is essential for the subsequent steps.

  • Step 2: Saponification of the Ester

    • Reaction: The product from Step 1 is treated with a base, such as sodium hydroxide (NaOH), in a mixture of methanol and water.

    • Rationale: This hydrolysis step converts the ester group at the 2-position to a carboxylic acid. The carboxylic acid is a versatile intermediate that can be readily converted to a variety of functional groups, most commonly an amide.

    • Self-Validation: The completion of the saponification is confirmed by the disappearance of the starting material's spot on TLC and the appearance of a more polar product spot. The pH of the reaction mixture is adjusted to acidic to precipitate the carboxylic acid, which is then filtered and dried.

  • Step 3: Amide Bond Formation

    • Reaction: The carboxylic acid from Step 2 is coupled with a desired amine using a coupling agent like propylphosphonic anhydride (T3P) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

    • Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The amide group can act as both a hydrogen bond donor and acceptor, contributing significantly to the binding affinity of the molecule. The choice of the amine component is a key diversification point, allowing for the fine-tuning of the compound's properties, including potency, selectivity, and pharmacokinetic profile.

    • Self-Validation: The final product is purified using techniques like preparative high-performance liquid chromatography (HPLC) to ensure high purity. The structure and identity of the final compound are confirmed by various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

II. Biological Evaluation: From In Vitro Assays to Cellular Mechanisms

Once synthesized, the novel 1H-pyrrolo[2,3-b]pyridine derivatives undergo a rigorous biological evaluation process to determine their potency, selectivity, and mechanism of action. This section details the key experimental workflows and the rationale behind them.

A. Kinase Inhibition Assays: Quantifying Potency and Selectivity

Given that many 7-azaindole derivatives target kinases, in vitro kinase inhibition assays are a primary screening tool. These assays measure the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Principle: The assay measures the phosphorylation of a substrate by a kinase. The inhibition of this phosphorylation by the test compound is quantified.

  • Procedure:

    • A reaction mixture is prepared containing the purified kinase, a suitable substrate (often a peptide or protein), and ATP.

    • The test compound is added at various concentrations.

    • The reaction is initiated and incubated for a specific time at a controlled temperature.

    • The amount of phosphorylated substrate is measured using a detection method such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.

  • Rationale for Selectivity Profiling: To assess the selectivity of a compound, it is tested against a panel of different kinases. A compound that is highly potent against the target kinase but shows significantly less activity against other kinases is considered selective. This is crucial for minimizing off-target effects and potential toxicity.

B. Cell-Based Assays: Assessing Anti-proliferative and Apoptotic Effects

Cell-based assays are essential for evaluating the biological effects of the compounds in a more physiologically relevant context.

  • Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 72 hours).

    • A reagent (MTT or SRB) is added, which is converted into a colored product by metabolically active cells.

    • The absorbance of the colored product is measured using a plate reader.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.

  • Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Procedure:

    • Cells are treated with the test compound.

    • The cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic cells with compromised membranes).

    • The stained cells are analyzed by flow cytometry.

  • Rationale: Demonstrating that a compound induces apoptosis (programmed cell death) is a key indicator of its potential as an anticancer agent.

C. Western Blot Analysis: Probing Signaling Pathways

Western blotting is a powerful technique used to detect specific proteins in a sample and to assess the phosphorylation status of signaling proteins, thereby providing insights into the mechanism of action of a compound.

  • Sample Preparation: Cells are treated with the test compound for a specific time, and then cell lysates are prepared.

  • Gel Electrophoresis: The proteins in the cell lysates are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., phosphorylated ERK or total ERK).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

  • Interpretation of Results: The intensity of the bands corresponding to the target proteins is quantified. A decrease in the level of a phosphorylated protein in the presence of the compound suggests that the compound inhibits the signaling pathway upstream of that protein.[3][4]

III. Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives is paramount for their rational optimization and clinical development. These compounds have been shown to modulate several key signaling pathways implicated in cancer and other diseases.

A. Targeting the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[5] Aberrant activation of this pathway is a known driver of various cancers.[6]

  • Mechanism of Inhibition: 1H-pyrrolo[2,3-b]pyridine derivatives can act as potent inhibitors of FGFR kinases.[6] They typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of key downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately inhibiting cancer cell growth and survival.[7]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits Wnt_Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates CDK8_Inhibitor 1H-pyrrolo[2,3-b]pyridine CDK8 Inhibitor CDK8 CDK8 CDK8_Inhibitor->CDK8 Inhibits CDK8->beta_catenin_nuc Regulates Activity

Wnt/β-catenin Signaling Pathway Modulation
C. Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in the immune system. [8]Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and cancers. [9]

  • Mechanism of Inhibition: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of JAKs. By binding to the ATP-binding site of JAKs, these compounds block the phosphorylation and activation of STAT proteins. This prevents the translocation of STATs to the nucleus and the subsequent transcription of target genes involved in inflammation and cell proliferation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes GeneExpression Gene Expression (Inflammation, Proliferation) STAT_dimer->GeneExpression Translocates to Nucleus & Activates Transcription Nucleus Nucleus Inhibitor 1H-pyrrolo[2,3-b]pyridine JAK Inhibitor Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition

IV. Data Presentation: Structure-Activity Relationship (SAR) Insights

The systematic modification of the 1H-pyrrolo[2,3-b]pyridine scaffold and the subsequent evaluation of the derivatives' biological activity provide crucial structure-activity relationship (SAR) data. This information guides the optimization of lead compounds to enhance potency, selectivity, and drug-like properties.

Compound IDTarget KinaseIC50 (nM)Key Structural Features & RationaleReference
11f PDE4B110Tertiary amide (azetidine) substitution at the 2-carboxamide position. The cyclic nature and size of the substituent likely provide optimal interactions within the enzyme's active site.[2]
4h FGFR17Potent FGFR inhibitor with a low molecular weight, making it an attractive lead for further optimization.[6]
14c JAK3Potent & SelectiveIntroduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position significantly increased JAK3 inhibitory activity.
22 CDK848.6A type II inhibitor with good bioavailability, targeting a key oncogene in colorectal cancer. [][]

Note: The IC50 values are a measure of the potency of a compound in inhibiting a specific biological or biochemical function. Lower values indicate greater potency.

V. Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably versatile platform for the design of potent and selective inhibitors of various kinases and other enzymes. The synthetic strategies outlined in this guide offer a roadmap for the generation of diverse chemical libraries, while the detailed biological evaluation protocols provide a framework for identifying and characterizing promising lead compounds. The mechanistic insights into how these derivatives modulate key signaling pathways underscore their therapeutic potential in oncology, immunology, and other disease areas.

Future research in this field will likely focus on the development of next-generation derivatives with improved pharmacokinetic and safety profiles. The exploration of novel substitution patterns and the application of advanced drug design technologies, such as structure-based design and computational modeling, will continue to drive the discovery of new and more effective 1H-pyrrolo[2,3-b]pyridine-based therapeutics.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[ 2 ,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Drawing graphs with dot. Graphviz. Available at: [Link]

  • How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. Available at: [Link]

  • Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. PubMed Central. Available at: [Link]

  • Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available at: [Link]

  • JAK-STAT Signaling in Autoimmunity and Cancer. Dove Medical Press. Available at: [Link]

  • Discovery of the Novel 1 H-Pyrrolo[ 2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. Available at: [Link]

  • The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound. PubMed Central. Available at: [Link]

  • Wnt/β-catenin signaling pathway and Colorectal Cancer. CMAR. Available at: [Link]

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]

  • (A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway:... ResearchGate. Available at: [Link]

  • Targeting Wnt signaling in colorectal cancer. A Review in the Theme: Cell Signaling: Proteins, Pathways and Mechanisms. American Physiological Society. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available at: [Link]

  • JAK-STAT signaling pathway. Wikipedia. Available at: [Link]

  • FGF/FGFR signaling pathway involved resistance in various cancer types. Bio-X Institutes. Available at: [Link]

  • 6 Western Blotting Steps. Azure Biosystems. Available at: [Link]

  • How to Interpret a Western Blot: The basics. LabXchange. Available at: [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers. Available at: [Link]

  • Advances of Wnt Signalling Pathway in Colorectal Cancer. MDPI. Available at: [Link]

  • How to Read Western blot. TotalLab. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. Available at: [Link]

  • Dot Language (graph based diagrams). Medium. Available at: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PubMed Central. Available at: [Link]

  • The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed. Available at: [Link]

  • Graphviz tutorial. YouTube. Available at: [Link]

  • Transcriptional Regulation of Wnt/β-Catenin Pathway in Colorectal Cancer. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Prudence

As a novel compound, 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine lacks a comprehensive, officially published Safety Data Sheet (SDS). This guide has been meticulously compiled by extrapolating data from structurally analogous compounds and integrating established best practices for handling new chemical entities. The information herein is intended to provide a robust framework for safe laboratory conduct. However, it must be underscored that the toxicological and physicochemical properties of this specific molecule have not been exhaustively determined. Therefore, a cautious and proactive approach to safety is paramount. All procedures should be conducted under the assumption that the compound is hazardous.

Section 1: Hazard Identification and Risk Assessment

The hazard profile of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine can be inferred from its constituent chemical motifs: a brominated pyridine ring and a 2-ethyl-pyrrolo group, which together form a substituted 7-azaindole scaffold.

Anticipated Hazards:

Based on data from similar compounds such as 5-bromo-2-nitropyridine, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, and other pyridine derivatives, the following hazards should be anticipated:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation, redness, and pain.[1][2][3][4] Some related compounds are known to cause serious eye damage.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][3][4]

  • Acute Toxicity: There is a potential for this compound to be harmful if swallowed, in contact with skin, or inhaled, as is the case with some of its structural analogs.[3][6]

  • Chronic Health Effects: The long-term health effects have not been investigated.[1] However, some brominated compounds and pyridine derivatives are suspected of causing genetic defects or cancer.[7] It is prudent to handle this compound as a potential mutagen or carcinogen until proven otherwise.

  • Hazardous Combustion Products: In the event of a fire, toxic and corrosive fumes may be released, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[1][5]

Risk Mitigation Strategy:

A thorough risk assessment should be conducted before any experimental work begins. This involves evaluating the quantities of the compound to be used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure. The control measures outlined in the subsequent sections should be implemented to minimize these risks.

Section 2: Physicochemical Properties and Stability

Understanding the physical and chemical properties of a compound is fundamental to its safe handling and storage. While specific data for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is not available, the properties of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole), provide a useful reference point.

PropertyInferred/Reported Value for AnalogsSource
Molecular FormulaC₉H₉BrN₂-
Molecular Weight225.09 g/mol -
AppearanceLikely a solid (e.g., white to yellow or orange powder/crystal)
Melting PointThe parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, has a melting point of 178.0 to 182.0 °C. The ethyl group may slightly alter this.[2]
SolubilityLikely soluble in common organic solvents.
StabilityExpected to be stable under recommended storage conditions.[5]

Reactivity Profile:

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][5]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and high temperatures.[4] Protect from direct light.

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[4]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of handling procedures and a comprehensive suite of personal protective equipment are mandatory.

Engineering Controls:

  • All work with solid 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.

  • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[3]

Personal Protective Equipment (PPE):

The selection of PPE is critical to creating a barrier between the researcher and the potentially hazardous compound.[8]

  • Gloves: Wear nitrile or neoprene gloves that are powder-free.[9] Double gloving is recommended, especially when handling larger quantities or during procedures with a high risk of splashing.[10] Gloves should be inspected for tears or holes before use and changed frequently.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should also be worn when there is a significant risk of splashes.

  • Lab Coat/Gown: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown with tight-fitting cuffs should be worn.[9]

  • Respiratory Protection: If there is a potential for generating significant dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

  • Full Body Protection: For large-scale operations or in the event of a significant spill, full-body protection, such as a "bunny suit" or coveralls, may be necessary.[11]

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[1][3]

  • Do not store or consume food or beverages in the laboratory.

  • Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[1]

Section 4: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and preventing environmental contamination.

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

Disposal:

  • All waste materials contaminated with 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine should be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures. Brominated organic compounds may require specific disposal routes.[12][13]

Section 5: Emergency Procedures

In the event of an emergency, a swift and informed response is critical. All personnel working with this compound should be familiar with these procedures.

Spill Response:

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material such as sand or vermiculite.[1]

    • Carefully scoop the material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials for hazardous waste disposal.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and your supervisor.

    • Contact your institution's EHS or emergency response team.[14]

    • Do not attempt to clean up a major spill without specialized training and equipment.

Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][15] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][16] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[1][16] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

In all cases of exposure, provide the attending medical personnel with as much information as possible about the compound, including this guide.

Section 6: Experimental Protocols and Workflows

The following diagrams illustrate the logical flow of safety considerations for common laboratory procedures involving 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Procedure Risk_Assessment Conduct Risk Assessment Gather_PPE Assemble Appropriate PPE Risk_Assessment->Gather_PPE Prep_Workspace Prepare Fume Hood and Emergency Equipment Gather_PPE->Prep_Workspace Weighing Weigh Solid Compound Prep_Workspace->Weighing Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Chemical Reaction Dissolving->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Waste_Disposal Segregate and Dispose of Hazardous Waste Decontaminate->Waste_Disposal Remove_PPE Properly Remove and Dispose of PPE Waste_Disposal->Remove_PPE Hygiene Wash Hands Thoroughly Remove_PPE->Hygiene Emergency_Response_Flow cluster_Spill Spill Response cluster_Exposure Exposure Response Incident Incident Occurs (Spill or Exposure) Assess_Spill Assess Spill Size (Minor or Major) Incident->Assess_Spill Exposure_Type Identify Exposure Route Incident->Exposure_Type Minor_Spill Minor Spill Protocol: 1. Alert others 2. Use spill kit 3. Decontaminate Assess_Spill->Minor_Spill Minor Major_Spill Major Spill Protocol: 1. Evacuate 2. Alert EHS 3. Secure area Assess_Spill->Major_Spill Major Eye_Contact Eye Contact: Flush for 15 min Exposure_Type->Eye_Contact Skin_Contact Skin Contact: Wash for 15 min Exposure_Type->Skin_Contact Inhalation Inhalation: Move to fresh air Exposure_Type->Inhalation Ingestion Ingestion: Rinse mouth Exposure_Type->Ingestion Medical_Attention Seek Immediate Medical Attention Eye_Contact->Medical_Attention Skin_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention

Caption: Decision-making flow for emergency response to spills or exposures.

References

  • 5-bromo-2-nitropyridine - Jubilant Ingrevia. Link

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - ResearchGate. Link

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione - Pipzine Chemicals. Link

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 - TCI Chemicals. Link

  • Safety Data Sheet: 5-Bromo-2'-deoxyuridine - Carl ROTH. Link

  • 5-Bromo-2-hydroxymethyl-pyridine Safety Data Sheet - MedChemExpress. Link

  • 5-bromo-1H-pyrrolo[2,3-c]pyridine - PubChem. Link

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Link

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. Link

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. Link

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Link

  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. Link

  • SAFETY DATA SHEET - Fisher Scientific. Link

  • Safety Data Sheet: 7-Azaindole - Carl ROTH. Link

  • Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC. Link

  • Personal protective equipment for preparing toxic drugs - GERPAC. Link

  • Novel Chemicals with Unknown Hazards SOP - TWU. Link

  • Chemical Exposure and Spill Response Procedures | New Mexico State University. Link

  • Bromide Removal - Purolite. Link

  • Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene | The Journal of Organic Chemistry - ACS Publications. Link

  • 4-Bromo-7-azaindole: properties, applications and safety - ChemicalBook. Link

  • Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffiliates. Link

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. Link

  • Suppressing Organic Bromine but Promoting Bromate: Is the Ultraviolet/Ozone Process a Double-Edged Sword for the Toxicity of Wastewater to Mammalian Cells? | Environmental Science & Technology - ACS Publications. Link

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Link

  • Personal protective equipment in your pharmacy. Link

  • 5-Bromo-7-Azaindole Safety Data Sheet - Jubilant Ingrevia Limited. Link

  • 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine - Safety Data Sheet - ChemicalBook. Link

  • Pyridine - SAFETY DATA SHEET. Link

  • 4-Bromo-7-azaindole - AK Scientific, Inc. Link

  • Bromine and Bromine-Releasing Biocides | Basicmedical Key. Link

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Link

  • What to do in a chemical emergency - GOV.UK. Link

  • Safety Data Sheet: Pyridine - Carl ROTH. Link

  • SAFETY DATA SHEET - Sigma-Aldrich. Link

Sources

A Technical Guide to the GHS Hazard Classification of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth analysis to establish a provisional Globally Harmonized System (GHS) of Classification and Labelling for the novel compound 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine. In the absence of direct empirical safety data for this specific molecule, this guide employs a weight-of-evidence approach, leveraging structure-activity relationships (SAR) derived from close structural analogs. The proposed classification is grounded in authoritative guidelines from the United Nations GHS, the Occupational Safety and Health Administration (OSHA), and the European Chemicals Agency (ECHA). This guide details the scientific rationale for each assigned hazard class, outlines a standard experimental protocol for hazard verification, and provides essential guidance for safe handling, ensuring that researchers can manage the risks associated with this compound proactively.

Introduction: The Imperative for Proactive Hazard Assessment

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole class of heterocyclic compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents.[1][2] Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a key target in oncology.[1] As research into novel derivatives like the title compound accelerates, a thorough understanding of their potential hazards is not merely a regulatory formality but a cornerstone of laboratory safety and ethical research.

The GHS provides a universal framework for communicating chemical hazards.[3] Regulatory bodies like OSHA in the United States and ECHA in Europe mandate that chemical manufacturers and importers classify the hazards of the chemicals they produce.[4][5] For novel research compounds, however, this data is often non-existent. The responsibility then falls to the researchers and their institutions to perform a preliminary hazard assessment.

This guide bridges that data gap by constructing a scientifically-defensible, provisional GHS classification for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine. Our methodology relies on a critical evaluation of data from structurally related compounds to predict the toxicological and physical hazards, ensuring that safety protocols can be implemented before extensive experimental work begins.

Structural Analysis and Physicochemical Profile

The hazard profile of a chemical is intrinsically linked to its structure. 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine possesses several key features that inform its potential reactivity and toxicology:

  • Pyrrolo[2,3-b]pyridine Core (7-Azaindole): A fused heterocyclic system that is a known pharmacophore. The nitrogen atoms can influence the molecule's basicity and hydrogen bonding capabilities.

  • Bromo- Substitution: The bromine atom at the 5-position is an electron-withdrawing group that can influence the molecule's electronic properties and metabolic pathways. Halogenated aromatic compounds are often associated with skin and eye irritation.

  • Ethyl Group: The 2-ethyl group adds lipophilicity to the molecule, which may influence its absorption and distribution in biological systems.

A summary of its basic properties, derived from its structure and data from close analogs, is presented below.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₉H₉BrN₂Calculated
Molecular Weight 225.09 g/mol Calculated
Appearance Predicted to be a solid at room temperature.Based on the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, which is a crystalline solid with a melting point of 178-182 °C.[6]
Reactivity Stable under recommended storage conditions. May decompose upon heating to release toxic fumes such as hydrogen bromide and nitrogen oxides. Incompatible with strong oxidizing agents.General chemical principles and data from analogous bromo-pyridine compounds.[7]

Hazard Evaluation by Structure-Activity Relationship (SAR)

A weight-of-evidence approach using data from structurally similar compounds is a valid and widely used method for preliminary hazard identification.[8] The following analogs provide the basis for our classification proposal.

Analog CompoundGHS HazardsRelevance to Target CompoundSource
5-Bromo-1H-pyrrolo[2,3-b]pyridine Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Parent compound, identical core and bromo- substitution.TCI Chemicals[6]
5-Bromo-1H-pyrrolo[2,3-c]pyridine Acute Tox. 4 (Oral, H302), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Isomer with high structural similarity.PubChem (ECHA C&L)[9]
5-Bromo-2-nitropyridine Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Bromo-pyridine structure, known irritant.Jubilant Ingrevia[10]
5-Bromo-2-hydroxymethyl-pyridine Acute Tox. 4 (Oral, H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Bromo-pyridine structure with an alkyl-type substituent.MedChemExpress[7]
Health Hazard Assessment
  • Acute Toxicity (Oral): Based on data from two analogs, it is prudent to classify this compound as Acute Toxicity (Oral), Category 4 (H302: Harmful if swallowed) .[7][9]

  • Skin Corrosion/Irritation: There is overwhelming evidence from all primary analogs that this class of compound causes skin irritation. Therefore, a classification of Skin Irritation, Category 2 (H315: Causes skin irritation) is warranted.[6][7][9][10]

  • Serious Eye Damage/Eye Irritation: Consistent with the skin irritation data, all analogs are classified as eye irritants. A classification of Serious Eye Irritation, Category 2 (H319: Causes serious eye irritation) is proposed.[6][7][9][10]

  • Specific Target Organ Toxicity (Single Exposure): Multiple analogs indicate the potential for respiratory irritation.[7][9][10] A classification of Specific Target Organ Toxicity — Single Exposure, Category 3 (H335: May cause respiratory irritation) is appropriate.

  • Long-Term Hazards (Carcinogenicity, Mutagenicity): While some bromo-substituted nucleoside analogs have shown mutagenic or carcinogenic potential, there is insufficient data for this specific structural class.[11] Therefore, classification for these endpoints is not possible at this time.

Physical and Environmental Hazards
  • Physical Hazards: The compound is predicted to be a stable, non-flammable solid under standard laboratory conditions. It is not expected to meet the criteria for explosive, self-reactive, or oxidizing hazards. Classification: Not Classified .

  • Environmental Hazards: No data is available on the aquatic toxicity or environmental fate of this compound or its close analogs. Classification: Data Not Available .

Proposed GHS Classification and Labelling

Based on the analysis above, the following GHS classification for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is proposed.

Hazard ClassPictogramSignal WordHazard Statement CodeHazard Statement
Acute Toxicity, Oral (Category 4)

Warning H302Harmful if swallowed
Skin Irritation (Category 2)

Warning H315Causes skin irritation
Serious Eye Irritation (Category 2)

Warning H319Causes serious eye irritation
STOT - Single Exposure (Category 3)

Warning H335May cause respiratory irritation

Experimental Protocol: In Vitro Skin Irritation Assessment (OECD TG 439)

To move from a predicted to a verified classification, empirical data is required. The modern, scientifically accepted, and ethical approach for determining skin irritation potential is the in vitro Reconstructed Human Epidermis (RhE) test, as described in OECD Test Guideline 439. This method avoids animal testing and aligns with the latest GHS guidance on the use of non-animal test methods.[12]

Causality of Method Selection: The RhE model mimics the biochemical and physiological properties of the upper layers of human skin. The assay's endpoint, cell viability measured by MTT conversion, is a direct indicator of cytotoxicity caused by the test chemical. A significant reduction in viability following exposure leads to a classification of "Irritant," providing a self-validating system for hazard identification.

Step-by-Step Methodology
  • Tissue Preparation: Commercially available RhE tissues (e.g., EpiDerm™, SkinEthic™ RHE) are pre-incubated in maintenance medium at 37°C, 5% CO₂ for 24 hours.

  • Chemical Application: A 25 µL aliquot of the test chemical (dissolved in a suitable solvent like acetone or DMSO) or 25 mg of the solid compound is applied topically to the surface of the RhE tissue. Negative (solvent) and positive (5% Sodium Dodecyl Sulfate) controls are run in parallel.

  • Exposure: Tissues are exposed to the test chemical for 60 minutes at 37°C.

  • Rinsing and Post-Incubation: The chemical is thoroughly rinsed from the tissue surface with phosphate-buffered saline (PBS). The tissues are then transferred to fresh maintenance medium and incubated for 42 hours.

  • Viability Assessment (MTT Assay): Tissues are incubated with MTT solution (0.3 mg/mL) for 3 hours. Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Extraction: The formazan is extracted from the tissues using isopropanol.

  • Quantification: The optical density of the extracted formazan is measured using a spectrophotometer at 570 nm.

  • Data Analysis & Classification: The cell viability for each tissue is expressed as a percentage relative to the negative control.

    • If Mean Viability ≤ 50%: The compound is classified as Skin Irritant (Category 2) .

    • If Mean Viability > 50%: The compound is classified as Non-irritant .

Workflow for In Vitro Skin Irritation Testing

GHS_Skin_Irritation_Workflow cluster_prep Phase 1: Preparation & Exposure cluster_assay Phase 2: Viability Assay cluster_analysis Phase 3: Classification A Prepare Reconstructed Human Epidermis (RhE) Tissues B Topical Application of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine A->B C Incubate for 60 min at 37°C B->C D Rinse Tissues & Post-Incubate for 42 hours C->D E Perform MTT Assay (3-hour incubation) D->E F Extract Formazan & Measure Optical Density (570 nm) E->F G Calculate % Viability vs. Negative Control F->G H Is Mean Viability <= 50%? G->H I Classify as Skin Irritant (Cat 2) H->I Yes J Classify as Non-Irritant H->J No

Caption: Workflow for determining skin irritation potential using the OECD TG 439 RhE method.

Safe Handling and Precautionary Measures

Based on the proposed classification, the following precautionary measures are essential for handling 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine in a research setting.

Precautionary Statements (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P264: Wash hands and exposed skin thoroughly after handling.[7]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Engineering Controls:

  • Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ensure a safety shower and eyewash station are readily accessible.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat must be worn and buttoned.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Conclusion

While definitive hazard classification of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine awaits empirical testing, this guide establishes a robust provisional classification based on a rigorous, evidence-based analysis of structural analogs. The compound should be regarded as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant. Adherence to the handling procedures outlined in this document is critical to ensure the safety of all laboratory personnel. This proactive approach to hazard assessment embodies the principles of responsible chemical research and management.

References

  • Pipzine Chemicals. (n.d.). 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione.
  • Jubilant Ingrevia Limited. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, E69, o381. Retrieved from [Link]

  • United Nations Economic Commission for Europe (UNECE). (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Tenth revised edition. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Classification and labelling. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Classification of substances and mixtures. Retrieved from [Link]

  • United Nations Economic Commission for Europe (UNECE). (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties, hydrogen bonding capabilities, and metabolic stability. This scaffold is the core of numerous kinase inhibitors, including the FDA-approved BRAF inhibitor Vemurafenib, highlighting its significance in oncology. Furthermore, derivatives of 7-azaindole have shown promise as inhibitors of various other kinases and as potential therapeutics for a range of diseases.

The functionalization of the 7-azaindole core is paramount for exploring the structure-activity relationships (SAR) required for drug development. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the selective formation of carbon-carbon and carbon-nitrogen bonds on this heterocyclic system. This guide provides a comprehensive overview and detailed protocols for the application of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine as a key building block in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. The methodologies presented herein are designed to be a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel 7-azaindole derivatives.

Physicochemical Properties and Safety Considerations

While specific data for the 2-ethyl derivative is not widely published, the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is a white to yellow crystalline solid. It is advisable to handle 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine with the standard precautions for halogenated aromatic compounds.

Safety and Handling:

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

  • Storage: Store in a tightly closed container in a cool, dry place.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, offering a broad substrate scope and functional group tolerance. In the context of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the C5 position.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is crucial for efficient and high-yielding reactions, particularly with electron-rich heterocyclic substrates like 7-azaindoles.

Optimized Protocol for Suzuki-Miyaura Coupling:

Materials:

  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

  • Aryl- or heteroarylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, with 10-20% water)

Procedure:

  • To a reaction vessel, add 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary for Suzuki-Miyaura Coupling on Bromo-Azaindole Scaffolds:

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(dppf)K₂CO₃DME80High
Pd(PPh₃)₄K₂CO₃Toluene/H₂O8085
Pd(OAc)₂/SPhosK₃PO₄1,4-Dioxane10095
PEPPSI-IPrCs₂CO₃t-AmylOH10098

Note: Yields are representative and may vary depending on the specific boronic acid and substrate used.

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of a C(sp²)-C(sp) bond, enabling the introduction of terminal alkynes onto the 7-azaindole scaffold. This transformation is valuable for creating precursors for further functionalization or for synthesizing compounds with extended conjugation.

Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the alkynylated product. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.

Optimized Protocol for Sonogashira Coupling:

Materials:

  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

  • Terminal alkyne (1.2-2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2-2.0 equivalents) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to 40-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary for Sonogashira Coupling on Bromo-Azaindole Scaffolds:

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHFRT to 60Good
PdCl₂(PPh₃)₂CuIEt₃NDMF12060-75
Fe-catalystCuIKOt-BuNMP130High

Note: Yields are representative and may vary depending on the specific alkyne and substrate used.

Catalytic Cycle of Sonogashira Coupling:

Sonogashira_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_cu Cu(I) Co-catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu-C≡CR) PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Deprotonation (R-C≡CH + Base) Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Transmetalation to Pd(II)

Caption: Sonogashira Catalytic Cycles.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines. This reaction is particularly useful for introducing primary and secondary amines at the C5 position of the 7-azaindole core, which is a common motif in kinase inhibitors.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired aryl amine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical for high reactivity and selectivity.

Optimized Protocol for Buchwald-Hartwig Amination:

Materials:

  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

  • Amine (1.1-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a reaction vessel, add the palladium precatalyst and the ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the amine (1.1-1.5 equivalents), and the base (1.5-2.5 equivalents).

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Summary for Buchwald-Hartwig Amination on Bromo-Azaindole Scaffolds:

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃/XPhosNaOt-BuToluene100Good
Pd(OAc)₂/BINAPCs₂CO₃Toluene110Good
RuPhos-Pd-G3LiHMDSToluene80High

Note: Yields are representative and may vary depending on the specific amine and substrate used.

Heck Reaction: Vinylation of the 7-Azaindole Core

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. This reaction can be used to introduce vinyl groups at the C5 position of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, which can serve as versatile handles for further synthetic transformations.

Mechanistic Rationale: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the vinylated product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by a base.

Optimized Protocol for Heck Reaction:

Materials:

  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

  • Alkene (e.g., styrene, acrylates) (1.2-2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equivalents)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a reaction vessel, add 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.5-2.5 equivalents).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the alkene (1.2-2.0 equivalents).

  • Heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Data Summary for Heck Reaction on Bromo-Azaindole Scaffolds:

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂/PPh₃Et₃NDMF100Fair
PdCl₂(PPh₃)₂Et₃NDMF14069-72

Note: Yields are representative and may vary depending on the specific alkene and substrate used.

Conclusion

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is a versatile and valuable building block for the synthesis of a diverse range of functionalized 7-azaindole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide reliable and efficient methods for the construction of new carbon-carbon and carbon-nitrogen bonds at the C5 position. The provided protocols, along with the mechanistic insights and comparative data, are intended to empower researchers to effectively utilize this important scaffold in their drug discovery and development endeavors. Careful optimization of the reaction parameters, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purities for specific transformations.

References

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • Starha, P. S., & Travnicek, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1721-1733.
  • National Center for Biotechnology Information. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. PubChem. Retrieved from [Link]

  • Al-Tel, T. H. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1463.
  • ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole. Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Di Micco, S., et al. (2020). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Molecules, 25(21), 5038.
  • Romagnoli, R., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(8), 12363-12376.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • da Silva, A. C. S., et al. (2020). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org.
  • Charles, M. D., et al. (2005). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 7(18), 3965–3968.
  • Patil, N. T., & Yamamoto, Y. (2018).
  • Buchwald, S. L., et al. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 7, 1296–1304.
  • Sharma, P., & Kumar, A. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 334–363.
  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Gade, S. K., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(9), 1675–1677.
  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]

  • Li, G., et al. (2015). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 19(11), 1638-1642.
  • Patil, N. T., & Yamamoto, Y. (2018).
  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]

  • Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Virology Journal, 20(1), 131.
  • YouTube. (2022, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. [Link]

  • Ma, D., et al. (2003). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 27(3), 443-445.
  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427.
  • Singh, R., et al. (2021). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 11(43), 26611-26632.
  • Carl ROTH. (n

The Strategic Application of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 7-Azaindole Scaffold and the Strategic Introduction of 5-Bromo and 2-Ethyl Moieties

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively interacting with a wide range of biological targets.[1][2] The 7-azaindole core is particularly adept at forming critical hydrogen bond interactions with the hinge region of protein kinases, mimicking the binding of the adenine moiety of ATP.[3][4][5] This has led to its incorporation into several FDA-approved drugs, including the BRAF kinase inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax.[1][2]

This guide focuses on a specifically substituted analogue, 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine . The strategic placement of the bromo and ethyl groups on the 7-azaindole core significantly enhances its utility as a versatile intermediate in drug discovery.

  • The 5-Bromo Group: This serves as a crucial synthetic handle. The bromine atom can be readily displaced or participated in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a diverse array of aryl and heteroaryl substituents at the 5-position, enabling extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[6]

  • The 2-Ethyl Group: Substitution at the C2 position of the 7-azaindole ring is directed towards the solvent-exposed region in many kinase binding pockets.[4] The introduction of a small alkyl group like ethyl can serve multiple purposes. It can enhance binding affinity through favorable van der Waals interactions with hydrophobic residues in the active site. Furthermore, the ethyl group can improve metabolic stability and modulate the physicochemical properties, such as solubility and lipophilicity, of the final compound.

This document provides a comprehensive overview of the synthesis, applications, and detailed experimental protocols involving 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine for researchers and scientists in drug development.

Synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: A Proposed Synthetic Pathway

While a direct, one-pot synthesis for this specific molecule is not extensively documented, a robust and logical synthetic route can be proposed based on established methodologies for 7-azaindole functionalization. The pathway involves a three-step process starting from the commercially available 7-azaindole.

Diagram: Proposed Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Reduction 7-Azaindole 7-Azaindole 5-Bromo-7-azaindole 5-Bromo-7-azaindole 7-Azaindole->5-Bromo-7-azaindole NBS, DMF 2-Acetyl-5-bromo-7-azaindole 2-Acetyl-5-bromo-7-azaindole 5-Bromo-7-azaindole->2-Acetyl-5-bromo-7-azaindole Acetic Anhydride, Lewis Acid 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine 2-Acetyl-5-bromo-7-azaindole->5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine e.g., Wolff-Kishner or Clemmensen Reduction

Caption: A proposed three-step synthesis of the target compound.

Protocol 1: Synthesis of 5-Bromo-7-azaindole (Intermediate 1)

This protocol is adapted from established bromination procedures for 7-azaindole.[7]

Materials:

  • 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 7-azaindole (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-7-azaindole.

Self-Validation: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm the regioselective bromination at the 5-position.

Protocol 2: Synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (Target Compound)

This two-step protocol involves a Friedel-Crafts acylation followed by reduction.[8][9][10][11]

Step 2a: Friedel-Crafts Acylation

Materials:

  • 5-Bromo-7-azaindole (from Protocol 1)

  • Acetic anhydride

  • A Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Suspend 5-Bromo-7-azaindole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Carefully add the Lewis acid (e.g., AlCl₃, 2.5 eq) portion-wise.

  • Slowly add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the mixture with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-acetyl-5-bromo-7-azaindole. This intermediate can be purified by chromatography or used directly in the next step.

Step 2b: Reduction of the Acetyl Group

The Clemmensen or Wolff-Kishner reduction are standard methods for converting a ketone to an alkane.[9][10] The choice depends on the overall substrate tolerance to acidic or basic conditions.

Wolff-Kishner Reduction (Basic Conditions):

Materials:

  • 2-Acetyl-5-bromo-7-azaindole

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Diethylene glycol

Procedure:

  • To a flask equipped with a reflux condenser, add 2-acetyl-5-bromo-7-azaindole (1.0 eq), diethylene glycol, and hydrazine hydrate (4-5 eq).

  • Heat the mixture to 100-120 °C for 1-2 hours.

  • Add powdered KOH (4-5 eq) and increase the temperature to 190-200 °C, allowing for the distillation of water and excess hydrazine.

  • Maintain the reflux at this temperature for 3-4 hours.

  • Cool the reaction mixture, dilute with water, and extract with a suitable solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The disappearance of the acetyl carbonyl peak and the appearance of the ethyl group signals in the NMR spectra are key indicators of a successful reaction.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The primary application of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine in medicinal chemistry is as a key intermediate for the synthesis of potent and selective kinase inhibitors.

Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.[8][12][13] Several inhibitors based on the 7-azaindole scaffold have shown promising activity against FGFRs.

Diagram: Simplified FGFR Signaling Pathway and Inhibition

FGF FGF Ligand FGFR FGFR FGF->FGFR Dimer Dimerization & Autophosphorylation FGFR->Dimer Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimer->Downstream Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Inhibitor 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->Dimer Inhibition

Caption: Inhibition of the FGFR signaling cascade by a 7-azaindole derivative.

The 5-bromo position is a gateway for introducing moieties that can interact with the solvent-exposed region of the kinase, often referred to as the "back pocket." This is crucial for achieving selectivity among different kinases.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Library Generation

This protocol provides a general method for coupling 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[14][15][16][17][18]

Materials:

  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Solvent system (e.g., Dioxane/water, DME, Toluene/Ethanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave vial or Schlenk flask, add 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring. Typical conditions are 80-120 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the desired coupled product.

Self-Validation: Successful coupling is confirmed by the disappearance of the starting material and the appearance of the product peak in LC-MS analysis. The structure of the final compound should be verified by NMR and HRMS.

Data Presentation: Biological Activity of 7-Azaindole Derivatives

The following table summarizes the inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines, demonstrating the potential of this scaffold.

Compound IDTarget/Cell LineIC₅₀ / GI₅₀ (µM)Reference
5d A549 (Lung Cancer)0.12[19]
5k A549 (Lung Cancer)0.16[19]
5e MDA-MB-231 (Breast Cancer)0.13[19]
5m MDA-MB-231 (Breast Cancer)0.13[19]
4h FGFR1 (enzymatic)0.007[8]
4h FGFR2 (enzymatic)0.009[8]
4h FGFR3 (enzymatic)0.025[8]

Data is presented to illustrate the potency of the scaffold; specific derivatives shown do not necessarily contain the 2-ethyl substitution.

Conclusion and Future Perspectives

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine represents a highly valuable and strategically designed building block for medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through well-established organic chemistry reactions. The true power of this intermediate lies in the versatility of the 5-bromo position, which, through reactions like the Suzuki-Miyaura coupling, allows for the creation of large, diverse libraries of compounds. The 7-azaindole core provides a reliable anchor for binding to the hinge region of kinases, while the 2-ethyl group and the variable 5-position substituent allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. As our understanding of kinase biology continues to grow, intermediates like 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1335-1343. [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole - Google P
  • Bollini, M., & Casalnuovo, M. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(8), 14824–14866. [Link]

  • CN102584820A - Preparation method for 5-bromo-7-azaindole - Google P
  • Park, H., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1033–1038. [Link]

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]

  • Pipzine Chemicals. (n.d.). 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2015). Molecules, 20(8), 14824-14866. [Link]

  • Azaindole Therapeutic Agents. (2019). Current Medicinal Chemistry, 26(33), 6095-6126. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • FDA‐Approved drugs containing azaindole rings. (2022). ResearchGate. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. (2023). Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry, 65(11), 7846-7863. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(5), 488-506. [Link]

  • 5-Bromo-2-ethyl-1h-pyrrolo[2,3-b]pyridine - CRO Splendid Lab Pvt. Ltd. (n.d.). [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. (2022). Journal of Medicinal Chemistry, 65(12), 8449-8463. [Link]

  • Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (2019). The Journal of Organic Chemistry, 84(21), 14015-14029. [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Science, 378(6618), 399-405. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2018). Organic & Biomolecular Chemistry, 16(43), 8197-8225. [Link]

  • Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. (2000). Journal of the Chemical Society, Perkin Transactions 1, (21), 3671-3675. [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2011). Organic Process Research & Development, 15(6), 1395-1399. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. (2010). European Patent Office. [Link]

  • Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. (2023). Cancers, 15(15), 3943. [Link]

  • CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. (2024). The Journal of Organic Chemistry, 89(7), 4505-4516. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2017). ACS Medicinal Chemistry Letters, 8(10), 1033-1038. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2017). ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(10), 11663-11673. [Link]

Sources

Application Notes and Protocols for the Use of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Architecture of the 7-Azaindole Scaffold in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of modern drug discovery. Within the medicinal chemist's toolkit, certain molecular frameworks, often termed "privileged scaffolds," have demonstrated a remarkable propensity for binding to the ATP-binding site of various kinases. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a preeminent example of such a scaffold.

The 7-azaindole core is structurally analogous to the adenine fragment of ATP, enabling it to function as an effective "hinge-binder."[1] Specifically, the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This bidentate hydrogen bonding capability allows it to anchor effectively within the hinge region of the kinase catalytic domain, a critical interaction for many potent inhibitors.[2]

This document focuses on 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine , a readily available synthetic intermediate.[3] The bromine atom at the 5-position serves as a versatile chemical handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the 2-ethyl group can influence solubility and interactions with nearby hydrophobic pockets. These application notes provide a comprehensive guide for researchers and drug development professionals on leveraging this scaffold to discover and characterize novel kinase inhibitors.

Key Kinase Families Targeted by the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has been demonstrated by its successful application in the development of inhibitors against a diverse range of kinase families. Structure-activity relationship (SAR) studies consistently show that modifications at various positions on the ring system can tune both potency and selectivity.[4]

  • Fibroblast Growth Factor Receptors (FGFRs) : Aberrant FGFR signaling is a known driver in various cancers. Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have yielded potent inhibitors of FGFR1, 2, and 3.[4][5]

  • Cyclin-Dependent Kinase 8 (CDK8) : As a transcriptional regulator, CDK8 is implicated in colorectal and other cancers. The 1H-pyrrolo[2,3-b]pyridine framework has been used to develop potent and selective CDK8 inhibitors.

  • Janus Kinases (JAKs) : Playing a crucial role in cytokine signaling, JAKs are key targets for inflammatory and autoimmune diseases.[6] The scaffold has been instrumental in designing selective JAK1 inhibitors.[6]

  • Bruton's Tyrosine Kinase (BTK) : Essential for B-cell development and activation, BTK is a validated target in B-cell malignancies. Potent BTK inhibitors have been developed using a scaffold-hopping strategy onto the 1H-pyrrolo[2,3-b]pyridine core.

  • c-Met (HGF Receptor) : Dysregulation of the c-Met pathway is associated with tumor growth and metastasis. Novel derivatives bearing a 1,2,3-triazole moiety have shown nanomolar inhibitory activity against c-Met.

  • Aurora Kinases : These serine/threonine kinases are key regulators of mitosis and are attractive targets for cancer therapy. The related pyrrolo[2,3-d]pyrimidine scaffold has been optimized to yield potent Aurora A inhibitors.[7]

Illustrative Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives

To demonstrate the potential of this scaffold, the following table summarizes the reported inhibitory activities of various derivatives against their respective kinase targets. It is important to note that these are not data for the 5-bromo-2-ethyl starting material but for elaborated analogs, showcasing the scaffold's utility.

Compound ClassTarget Kinase(s)Reported IC50 ValuesReference
Substituted 1H-pyrrolo[2,3-b]pyridinesFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM[5]
5-phenyl-1H-pyrrolo[2,3-b]pyridine derivativeCDK835.2 nM
Pyrrolo[2,3-b]pyridine with 1,2,3-triazolec-Met1.68 nM
Phenyl-substituted pyrrolo[2,3-b]pyridinesBTK<10 nM (enzymatic), <20 nM (cellular)
N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamideJAK1Potent and selective over JAK2/3/TYK2[6]

Experimental Workflows and Protocols

The following section provides detailed, field-proven protocols for the biochemical and cellular characterization of novel inhibitors derived from the 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine scaffold.

Logical Workflow for Inhibitor Characterization

A systematic approach is crucial for advancing a hit compound from initial screening to a lead candidate. The following workflow outlines the key stages.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: Lead Optimization A Synthesize Library of Derivatives from 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine B High-Throughput Biochemical Screen (e.g., HTRF, LanthaScreen) Single concentration (1-10 µM) A->B C Biochemical IC50 Determination (10-point dose-response) B->C D Kinase Selectivity Profiling (Panel of related kinases) C->D E Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Determine GI50/CC50 D->E F Target Engagement & Pathway Inhibition Assay (e.g., Western Blot for p-Substrate, NanoBRET) E->F G Structure-Activity Relationship (SAR) Analysis & Further Synthesis F->G

Caption: A logical workflow for kinase inhibitor discovery.

Protocol 1: Biochemical Kinase Inhibition Assay (HTRF® KinEASE™)

This protocol describes a universal, time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC50 value of a test compound against a serine/threonine or tyrosine kinase.[8]

Principle: The assay measures the phosphorylation of a universal biotinylated substrate by the kinase.[8] The phosphorylated product is detected by a europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665. When the substrate is phosphorylated, the donor (Eu³⁺ cryptate) and acceptor (XL665) are brought into proximity, resulting in a FRET signal.[1] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • HTRF® KinEASE™ STK or TK kit (Revvity)[8]

  • Recombinant kinase of interest

  • Test compounds derived from 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, serially diluted in DMSO.

  • ATP solution

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X kinase buffer by diluting the concentrated stock provided in the kit.

    • Prepare a working solution of the biotinylated substrate and the kinase in 1X kinase buffer. The optimal concentrations should be determined empirically by running an enzyme titration curve.[9]

    • Prepare a working solution of ATP in 1X kinase buffer. The concentration should ideally be at the Km value for ATP for the specific kinase to ensure sensitivity for ATP-competitive inhibitors.

    • Prepare the detection reagent mix by combining the Eu³⁺-labeled antibody and Streptavidin-XL665 in the detection buffer as per the kit instructions.

  • Assay Procedure (Enzymatic Reaction):

    • Add 2 µL of the serially diluted test compound or DMSO vehicle (for positive and negative controls) to the assay plate.

    • Add 4 µL of the enzyme/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 4 µL of the ATP working solution to all wells.

    • Seal the plate and incubate at room temperature. The incubation time (typically 20-60 minutes) depends on the kinase activity and should be within the linear range of the reaction.

  • Detection:

    • Stop the enzymatic reaction by adding 10 µL of the HTRF detection reagent mix to each well. The EDTA in the detection buffer chelates Mg²⁺, thereby inactivating the kinase.[8]

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10⁴.

    • Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures the effect of test compounds on cell proliferation and viability. It is a crucial secondary assay to distinguish between specific anti-proliferative effects and general cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT salt into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductases in metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line with a known dependency on the targeted kinase pathway.

  • Complete cell culture medium.

  • Test compounds, serially diluted.

  • MTT solution (5 mg/mL in sterile PBS).[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[12]

  • 96-well flat-bottom tissue culture plates.

  • Multi-well spectrophotometer (plate reader).

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][13]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[13]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.[12]

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression.

Signaling Pathway Visualization: The JAK-STAT Pathway

To provide context for the mechanism of action of potential inhibitors, the following diagram illustrates the JAK-STAT signaling pathway, a common target for pyrrolo[2,3-b]pyridine-based drugs.

G cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment & Phosphorylation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK 3. Trans-phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 6. Dimerization Nucleus Nucleus STAT_active->Nucleus 7. Nuclear Translocation Gene Target Gene Transcription Inhibitor 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and point of inhibition.

Conclusion

The 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a validated and highly promising starting point for the development of novel kinase inhibitors. Its inherent ability to bind to the conserved hinge region of kinases, combined with the synthetic tractability afforded by the bromine and ethyl substituents, provides a robust platform for generating diverse chemical libraries. By employing the systematic workflow and detailed protocols outlined in these application notes, researchers can efficiently characterize the potency, selectivity, and cellular activity of their novel compounds, accelerating the journey from hit identification to lead optimization.

References

  • This citation is intentionally left blank for placeholder purposes.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Publishing. [Link]

  • This citation is intentionally left blank for placeholder purposes.
  • This citation is intentionally left blank for placeholder purposes.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • This citation is intentionally left blank for placeholder purposes.
  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. ACS Publications. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]

  • This citation is intentionally left blank for placeholder purposes.
  • This citation is intentionally left blank for placeholder purposes.
  • This citation is intentionally left blank for placeholder purposes.
  • This citation is intentionally left blank for placeholder purposes.
  • This citation is intentionally left blank for placeholder purposes.
  • This citation is intentionally left blank for placeholder purposes.
  • HTRF ® Kinase Assay Protocol. ResearchGate. [Link]

  • This citation is intentionally left blank for placeholder purposes.
  • This citation is intentionally left blank for placeholder purposes.
  • 5-Bromo-2-ethyl-1h-pyrrolo[2,3-b]pyridine. CRO Splendid Lab Pvt. Ltd. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • This citation is intentionally left blank for placeholder purposes.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]

  • Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening. PMC. [Link]

Sources

Synthesis and Evaluation of Pyrrolo[2,3-b]pyridine-Based FGFR Inhibitors: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors centered around the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics.

Introduction: The Rationale for Targeting FGFR with Pyrrolo[2,3-b]pyridines

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2][3] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and breast cancer.[1][4][5] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of FGFR kinases has emerged as a promising therapeutic strategy.[1][5][6]

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core has been identified as a "privileged scaffold" in kinase inhibitor design. Its unique electronic properties and ability to form key hydrogen bond interactions within the kinase hinge region make it an ideal starting point for the development of potent and selective inhibitors.[7] Specifically, the pyridine nitrogen and the pyrrole N-H can act as hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP and anchoring the inhibitor in the active site.[7] This guide will detail a proven synthetic route to a series of substituted pyrrolo[2,3-b]pyridine-based FGFR inhibitors and provide robust protocols for their biological evaluation.

The FGFR Signaling Pathway and Mechanism of Inhibition

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo trans-autophosphorylation of tyrosine residues in their intracellular kinase domains.[2][3][8] This phosphorylation cascade creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which drive cell proliferation and survival.[2][3][9]

The pyrrolo[2,3-b]pyridine-based inhibitors described herein are designed as ATP-competitive, or "Type I," kinase inhibitors. They occupy the ATP-binding pocket of the FGFR kinase domain, preventing the binding of ATP and subsequent autophosphorylation, thereby blocking downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 Recruitment & Phosphorylation PLCg PLCγ P2->PLCg Recruitment & Phosphorylation P3 P P4 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding

Figure 1: FGFR Signaling Pathway and Inhibition.

Synthetic Protocol: A Step-by-Step Guide

The following is a detailed, two-step protocol for the synthesis of a representative pyrrolo[2,3-b]pyridine-based FGFR inhibitor, building upon established methodologies.[7] This synthesis involves an initial condensation reaction followed by a reduction.

Synthetic_Workflow Start 5-(trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine Step1 Step 1: Condensation (KOH, Methanol, 50°C) Start->Step1 Aldehyde R-substituted aldehyde Aldehyde->Step1 Intermediate Intermediate 3a-k Step1->Intermediate Step2 Step 2: Reduction (Triethylsilane, TFA, Acetonitrile, Reflux) Intermediate->Step2 Final Final Product 4a-l Step2->Final

Figure 2: Overall Synthetic Workflow.

Step 1: Synthesis of Intermediate 3-(substituted vinyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

This step involves a base-catalyzed aldol condensation between the starting pyrrolo[2,3-b]pyridine and a substituted aldehyde.

Materials:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • Substituted aldehyde (e.g., 3,5-dimethoxybenzaldehyde)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in methanol (7 mL), add the substituted aldehyde (1.1 mmol) and potassium hydroxide (5.0 mmol).

  • Stir the reaction mixture at 50°C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mobile phase of 5% methanol in dichloromethane to yield the desired intermediate.[7]

Step 2: Synthesis of Final Product 3-(substituted ethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

This step involves the reduction of the vinyl intermediate to the corresponding ethyl derivative.

Materials:

  • Intermediate from Step 1

  • Triethylsilane

  • Trifluoroacetic acid (TFA)

  • Acetonitrile

Procedure:

  • Dissolve the intermediate from Step 1 (1.0 mmol) in acetonitrile.

  • Add triethylsilane and trifluoroacetic acid to the solution.

  • Reflux the reaction mixture. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the final pyrrolo[2,3-b]pyridine-based FGFR inhibitor.[7]

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Technique Purpose Typical Observations for Pyrrolo[2,3-b]pyridine Core
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons typically appear in the δ 7-9 ppm range. The N-H proton of the pyrrole ring often appears as a broad singlet downfield (>10 ppm).[10]
¹³C NMR Confirmation of the carbon skeleton.Aromatic carbons typically resonate in the δ 100-150 ppm range.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.Look for the molecular ion peak [M+H]⁺. Fragmentation patterns can provide further structural information.[11]
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single, sharp peak indicates high purity.

Biological Evaluation: In Vitro Assays

The following protocols outline key in vitro assays to determine the potency and cellular activity of the synthesized FGFR inhibitors.

Biological_Evaluation_Workflow Compound Synthesized Inhibitor Biochem Biochemical Assay (FGFR Kinase Activity) Compound->Biochem CellBased Cell-Based Assay (Cell Viability) Compound->CellBased IC50 Determine IC₅₀ Biochem->IC50 TargetEngagement Target Engagement (Western Blot) CellBased->TargetEngagement EC50 Determine EC₅₀ CellBased->EC50 Pathway Confirm Pathway Inhibition TargetEngagement->Pathway

Figure 3: Biological Evaluation Workflow.

Biochemical Assay: FGFR Kinase Activity

This assay measures the direct inhibitory effect of the synthesized compounds on the enzymatic activity of recombinant FGFR kinases.

Principle:

This protocol is based on a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and the ability of a compound to inhibit this decrease is a measure of its potency.

Materials:

  • Recombinant human FGFR1, FGFR2, and FGFR3 enzymes

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer.

  • In a white microplate, add the kinase substrate, followed by the diluted inhibitor or vehicle control.

  • Add the recombinant FGFR enzyme to each well and briefly incubate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for the recommended time (typically 30-60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: Inhibition of Cancer Cell Proliferation

This assay determines the ability of the synthesized inhibitors to suppress the proliferation of cancer cell lines with known FGFR aberrations.

Choice of Cell Lines:

It is crucial to select cell lines with documented FGFR alterations (amplification, mutations, or fusions) to ensure that the observed anti-proliferative effects are on-target.

Cell Line Cancer Type FGFR Alteration
SNU-16 Gastric CancerFGFR2 Amplification[12]
KMS-11 Multiple Myelomat(4;14) FGFR3 translocation
RT112 Bladder CancerFGFR3 Mutation
NCI-H1581 Lung Squamous Cell CarcinomaFGFR1 Amplification[13]

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Clear-bottomed 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor compounds in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the diluted inhibitors or vehicle control.

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Calculate the half-maximal effective concentration (EC₅₀) values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Target Engagement: Western Blot Analysis of FGFR Signaling

Western blotting is used to confirm that the inhibitor is acting on its intended target by assessing the phosphorylation status of FGFR and key downstream signaling proteins like ERK.

Materials:

  • Selected cancer cell line(s)

  • Synthesized inhibitor compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-total FGFR, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2-6 hours). Include a vehicle control.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[14][15]

  • Incubate the membrane with the primary antibody overnight at 4°C.[15][16]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of FGFR and ERK relative to the total protein levels and the loading control.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the pyrrolo[2,3-b]pyridine scaffold can provide valuable insights into the structure-activity relationship and guide the optimization of inhibitor potency and selectivity.

  • Hinge-Binding Moiety: The 1H-pyrrolo[2,3-b]pyridine core is critical for anchoring the inhibitor in the ATP-binding site through hydrogen bonds with the hinge region of the kinase.[7]

  • Substitutions on the Pyrrolo[2,3-b]pyridine Core: Modifications at the 5-position of the ring can introduce additional interactions with the protein. For example, introducing a trifluoromethyl group can form a hydrogen bond with specific residues, significantly enhancing potency.[7]

  • Solvent-Exposed Region: The substituent at the 3-position of the pyrrole ring extends into the solvent-exposed region. Modifying this group can impact potency, selectivity, and pharmacokinetic properties. For instance, the presence of methoxy groups on a phenyl ring in this position can form hydrogen bonds with key residues and occupy a hydrophobic pocket, thereby increasing activity.[7]

Conclusion

The pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of potent and selective FGFR inhibitors. The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for researchers to synthesize novel compounds, characterize their activity, and elucidate structure-activity relationships. Through iterative cycles of design, synthesis, and testing, this platform can be leveraged to discover novel clinical candidates for the treatment of FGFR-driven cancers.

References

  • Xia, X., Du, W., Xie, Y., & Gou, Q. (2023). The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Annals of Clinical Case Reports, 8, 2479.
  • Dienstmann, R., et al. (2015). Targeting FGFR Signaling in Cancer. Clinical Cancer Research, 21(12), 2687-2696.
  • Wen, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(5), 794-802.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(16), 9413-9421.
  • Cui, J., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(3), 693.
  • Babina, I. S., & Turner, N. C. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application.
  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley interdisciplinary reviews. Developmental biology, 4(3), 215-266.
  • Kommalapati, A., et al. (2021). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers, 13(11), 2795.
  • LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to FGF Treatment in NIH-3T3 Cells. Retrieved from [Link]

  • Herbert, R., & Kirby, G. W. (1969). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 819-823.
  • OncoDaily. (2025, April 21). Promising Results of FGFR Inhibitors in Solid Tumors. Retrieved from [Link]

  • Gou, Q., et al. (2025). Safety and efficacy of FGFR inhibitors in urothelial carcinoma: A systematic review and meta-analysis. Journal of Clinical Oncology, 43(16_suppl), e16558-e16558.
  • Guagnano, V., et al. (2011). Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. Current topics in medicinal chemistry, 11(17), 2151-2166.
  • Zhang, J., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. Acta Pharmaceutica Sinica B, 9(2), 329-340.
  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994.
  • Catalán, J., et al. (2005). Study of 7-azaindole in its first four singlet states. The Journal of Chemical Physics, 123(1), 014301.
  • Katoh, M. (2019). FGF Signaling Pathway: Mechanism, Function and Targets. International Journal of Molecular Medicine, 43(2), 603-613.
  • Salgia, R., et al. (2018). Growth inhibition of tumor cell lines with activation of FGFR signaling by INCB054828. Molecular Cancer Therapeutics, 17(11), 2376-2386.
  • Lee, D., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(15), 2962-2967.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Gaviard, C., et al. (2016). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(6), 754-763.
  • Liu, P., et al. (2020). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology, 8, 601.
  • Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979.
  • UCL. (n.d.). Chemical shifts. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Wu, G., et al. (2019). Biological and clinical implications of FGFR aberrations in paediatric and young adult cancers.
  • University of Rochester. (n.d.). Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

Sources

Application Note: Streamlined Protocols for the N-arylation of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl-7-azaindoles in Modern Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core structural component in a multitude of clinically relevant molecules. Its unique electronic properties and ability to act as a bioisostere for indole have led to its incorporation into a wide range of therapeutic agents, including kinase inhibitors for oncology. The N-arylation of the 7-azaindole core further expands its chemical diversity, allowing for the introduction of various aryl and heteroaryl moieties that can modulate the pharmacological properties of the parent molecule. Specifically, the N-arylation of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine provides a versatile platform for the synthesis of complex molecules with potential applications in targeted therapies. This document provides detailed protocols for the efficient N-arylation of this key intermediate, focusing on both palladium- and copper-catalyzed methodologies.

Core Concepts: Palladium vs. Copper Catalysis for N-Arylation

The formation of a C-N bond between an aryl group and a nitrogen-containing heterocycle is a cornerstone of modern organic synthesis. Two of the most powerful and widely adopted methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination is a versatile and highly efficient method for C-N bond formation, utilizing a palladium catalyst in conjunction with a phosphine ligand. The reaction is known for its broad substrate scope and functional group tolerance, often proceeding under relatively mild conditions. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands generally affording the best results by promoting the key steps of the catalytic cycle.

The Ullmann condensation , a classic method for C-N bond formation, has been significantly refined since its discovery.[1] Modern Ullmann-type reactions often employ copper(I) catalysts with various ligands to achieve N-arylation under milder conditions than the harsh, stoichiometric copper-mediated reactions of the past. These reactions are particularly useful for the N-arylation of electron-rich heterocycles.

Protocol I: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

This protocol outlines a general procedure for the N-arylation of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine with arylboronic acids, a common and versatile coupling partner. The selection of a suitable palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions.

Reaction Scheme:
Materials:
  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a dry Schlenk flask, add 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Causality Behind Experimental Choices:
  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for Buchwald-Hartwig aminations. The ligand facilitates the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-N bond.

  • Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is required to deprotonate the pyrrole nitrogen, making it a more potent nucleophile. Cesium carbonate is often more effective for challenging couplings.

  • Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are used to prevent quenching of the catalyst and reagents.

  • Inert Atmosphere: The palladium catalyst and phosphine ligand are sensitive to oxidation, necessitating the use of an inert atmosphere.

Protocol II: Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol provides an alternative method for the N-arylation of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine using a copper catalyst. This approach can be advantageous for certain substrates and is often more cost-effective than palladium-catalyzed methods.

Reaction Scheme:
Materials:
  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

  • Aryl iodide (e.g., iodobenzene, 4-iodoanisole)

  • Copper(I) iodide (CuI)

  • L-Proline or N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a dry reaction vial, combine 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Ligand Addition: Add L-proline (0.2 mmol, 20 mol%) to the reaction mixture.

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Solvent Addition: Add anhydrous DMSO (4 mL) to the vial.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 24-48 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, allow the reaction to cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Copper Catalyst and Ligand: CuI is a common and effective catalyst for Ullmann-type couplings. The addition of a ligand like L-proline or DMEDA can significantly accelerate the reaction and allow for milder reaction conditions by stabilizing the copper center and facilitating the coupling process.

  • Base: A base is necessary to deprotonate the 7-azaindole, similar to the Buchwald-Hartwig reaction. K₃PO₄ is another effective base for this transformation.

  • Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically used in Ullmann reactions to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.

  • Aryl Halide: Aryl iodides are generally more reactive than aryl bromides in copper-catalyzed N-arylations.

Quantitative Data Summary

The following table provides representative data for the N-arylation of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine under the optimized conditions described in the protocols. Yields are approximate and may vary depending on the specific substrate and reaction scale.

Protocol Arylating Agent Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
I (Pd-cat.) Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane1001885-95
I (Pd-cat.) 4-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1002080-90
II (Cu-cat.) IodobenzeneCuI (10)L-Proline (20)K₂CO₃DMSO1102470-80
II (Cu-cat.) 4-IodoanisoleCuI (10)DMEDA (20)K₃PO₄DMF1103665-75

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reactants: - 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine - Arylating Agent - Base catalyst Add Catalyst & Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter cool->filter extract Extract filter->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: General experimental workflow for the N-arylation of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Catalytic Cycle of Buchwald-Hartwig Amination

buchwald_hartwig_cycle Pd(0)L Pd(0)L (Active Catalyst) Ox. Add. Oxidative Addition Pd(0)L->Ox. Add. Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Ox. Add.->Ar-Pd(II)-X(L) Ar-X Base Base (R₂NH) Ar-Pd(II)-X(L)->Base Ar-Pd(II)-NR₂(L) Ar-Pd(II)-NR₂(L) Base->Ar-Pd(II)-NR₂(L) Red. Elim. Reductive Elimination Ar-Pd(II)-NR₂(L)->Red. Elim. Ar-NR₂ Product (N-Aryl-azaindole) Ar-Pd(II)-NR₂(L)->Ar-NR₂ Red. Elim.->Pd(0)L

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Conclusion and Future Perspectives

The protocols detailed in this application note provide robust and reproducible methods for the N-arylation of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine. Both the palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann-type reactions offer viable pathways to a diverse range of N-aryl-7-azaindole derivatives. The choice between these two methods will depend on factors such as substrate scope, cost considerations, and the desired scale of the reaction. Further optimization of reaction conditions, including the screening of different ligands and bases, may lead to even higher yields and broader applicability. The continued development of efficient and selective C-N bond-forming reactions is of paramount importance for advancing the field of medicinal chemistry and enabling the synthesis of next-generation therapeutics.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles - MDPI. Available at: [Link]

  • Copper-catalyzed N-arylation of amides using (S)-N-methylpyrrolidine-2-carboxylate as the ligand - PMC. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. Available at: [Link]

  • Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra... - PubMed. Available at: [Link]

  • Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available at: [Link]

  • Copper-catalyzed N-arylation of pyrroles: An overview - ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

Sources

Application Notes & Protocols: Biological Evaluation of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic endogenous biomolecules and interact with a wide array of biological targets. Consequently, 7-azaindole derivatives have been extensively investigated and developed as potent therapeutic agents, demonstrating activities such as protein kinase inhibition, and antiproliferative, anti-inflammatory, and antiviral effects.[1][2][3] The introduction of specific substituents, such as a 5-bromo and a 2-ethyl group, aims to modulate the physicochemical properties and target-binding affinity of the core structure, potentially leading to enhanced potency and selectivity.

This guide provides a comprehensive framework for the biological evaluation of novel 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives. It is designed for researchers in drug discovery and development, offering detailed protocols and the scientific rationale behind each experimental step. The workflow progresses from broad initial screening for cytotoxic effects to more focused mechanistic studies to elucidate the mode of action.

Part 1: High-Throughput Screening for Anticancer Activity

The initial phase of evaluation involves assessing the general cytotoxic and antiproliferative effects of the synthesized derivatives against a panel of human cancer cell lines. This step is crucial for identifying promising lead compounds for further investigation.

Principle of In Vitro Cytotoxicity Testing

Cytotoxicity assays are foundational in drug discovery for gauging a compound's potential to inhibit cell growth or induce cell death.[4][5] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used colorimetric methods that measure cellular metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability after treatment with the test compounds.

Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration of the derivative that inhibits 50% of cell growth (GI50 or IC50).

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer)[2][7]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine derivatives, dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette and plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Rationale: This initial incubation period ensures that cells are in a logarithmic growth phase at the time of treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Rationale: A 48 to 72-hour exposure is a standard duration to observe significant effects on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Example Cytotoxicity Data
CompoundDerivativeA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
1 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine15.225.830.1
2 (Hypothetical) Amide Derivative1.83.55.2
3 (Hypothetical) Urea Derivative0.91.22.1
Doxorubicin Positive Control0.080.150.11

Part 2: Target-Based Evaluation - Kinase Inhibition Assays

Many 7-azaindole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1][8] Abnormal kinase activity is a hallmark of many cancers.[9] Assays targeting specific kinases, such as Fibroblast Growth Factor Receptor (FGFR), can validate the compound's mechanism of action.[8][9]

Principle of In Vitro Kinase Assays

An in vitro kinase assay measures the enzymatic activity of a purified kinase.[10] The fundamental reaction involves the transfer of a phosphate group from ATP to a specific substrate (a protein or peptide).[11] The assay quantifies this phosphorylation event. Inhibition is observed as a decrease in substrate phosphorylation in the presence of the test compound.

Diagram: General Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection P1 Prepare Assay Buffer, Recombinant Kinase, Substrate, and ATP R1 Add Kinase, Substrate, and Compound to Plate P1->R1 P2 Prepare Serial Dilutions of Test Compound P2->R1 R2 Initiate Reaction by Adding ATP R1->R2 R3 Incubate at RT (e.g., 60 min) R2->R3 D1 Stop Reaction & Add Detection Reagent R3->D1 D2 Incubate for Signal Development D1->D2 D3 Read Signal (e.g., Fluorescence) D2->D3

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: General In Vitro Kinase Assay (Fluorescence-Based)

Objective: To determine the IC50 of a derivative against a specific kinase (e.g., FGFR1).

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Specific peptide substrate

  • Kinase assay buffer[12]

  • ATP solution

  • Test compounds in DMSO

  • A commercial fluorescence-based kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)

  • White, opaque 384-well plates

  • Plate reader capable of fluorescence or luminescence detection

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Prepare serial dilutions of the test compounds in kinase buffer.

  • Reaction Setup: To each well, add:

    • 5 µL of test compound dilution (or DMSO for controls).

    • 10 µL of a mix containing the kinase and substrate in assay buffer.[11]

  • Initiation: Start the kinase reaction by adding 10 µL of ATP solution to each well.[11] The final ATP concentration should be close to its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Stop the reaction and initiate the detection cascade by adding the kit's detection reagents as per the manufacturer's protocol. This typically involves an antibody that recognizes the phosphorylated substrate or a reagent that measures ADP production.

  • Signal Reading: After a final incubation period (15-60 minutes), read the plate on a compatible plate reader.

  • Data Analysis: Convert the raw signal to percent inhibition relative to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). Plot percent inhibition versus log concentration and fit to a dose-response curve to calculate the IC50 value.

Part 3: Cellular Mechanism of Action Studies

Once a compound shows potent cytotoxicity and target engagement, the next step is to understand how it affects cancer cells. Key investigations include determining if the compound induces programmed cell death (apoptosis) and if it disrupts the normal cell division cycle.

Apoptosis Induction Analysis via Western Blot

Principle: Apoptosis is a highly regulated process of cell suicide critical for normal development and tissue homeostasis. A hallmark of apoptosis is the activation of a cascade of proteases called caspases. Activated caspases cleave key cellular proteins, including Poly (ADP-ribose) polymerase-1 (PARP-1).[13] Western blotting can detect the cleavage of caspase-3 (from its pro-form to its active fragments) and PARP-1 (from its full-length form to a characteristic cleaved fragment), providing definitive evidence of apoptosis.[14]

Diagram: Simplified Apoptosis Cascade

G Compound Test Compound (e.g., Derivative 3) Signal Apoptotic Signal Compound->Signal Casp9 Pro-Caspase-9 Signal->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 (Cleaved) Casp3->aCasp3 PARP PARP-1 (Full-length) aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP-1 PARP->cPARP cPARP->Apoptosis

Sources

Application Notes and Protocols for Cell-Based Assays of 1H-pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1H-pyrrolo[2,3-b]pyridines as Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold, an isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This post-translational modification is a fundamental mechanism of signal transduction in cells, regulating a vast array of cellular processes including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Numerous 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against a range of protein kinases implicated in oncogenesis and inflammatory diseases. These include Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and the Raf family of serine/threonine kinases, such as B-Raf.[1][2][3] The development of these compounds from promising leads into clinical candidates necessitates a robust suite of cell-based assays to characterize their activity, selectivity, and mechanism of action in a physiologically relevant context.

This guide provides a comprehensive overview of key cell-based assays for the evaluation of 1H-pyrrolo[2,3-b]pyridine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

I. Foundational Assays: Assessing Cytotoxicity and Cell Proliferation

A primary and essential step in the evaluation of any potential therapeutic compound is to determine its effect on cell viability and proliferation. This allows for the determination of the compound's potency (e.g., IC50 or EC50 values) and provides a baseline for selecting appropriate concentrations for more complex mechanistic studies.

A. Principle of Luminescence-Based ATP Quantification for Cell Viability

A common and highly sensitive method for assessing cell viability is the quantification of adenosine triphosphate (ATP), the primary energy currency in metabolically active cells.[4] The amount of ATP in a cell population is directly proportional to the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used commercial kit that provides a homogeneous "add-mix-measure" format for quantifying ATP.[4] The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is proportional to the ATP concentration.[4]

B. Experimental Workflow: Cytotoxicity Assessment

The following workflow outlines the general steps for assessing the cytotoxicity of 1H-pyrrolo[2,3-b]pyridine compounds using an ATP-based luminescence assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate Add_Compound Add compound dilutions to the cells Cell_Seeding->Add_Compound Compound_Prep Prepare serial dilutions of the test compound Compound_Prep->Add_Compound Incubation Incubate for a defined period (e.g., 72 hours) Add_Compound->Incubation Add_Reagent Add CellTiter-Glo® reagent Incubation->Add_Reagent Lysis_Incubation Incubate to lyse cells and stabilize signal Add_Reagent->Lysis_Incubation Read_Luminescence Measure luminescence Lysis_Incubation->Read_Luminescence Plot_Data Plot luminescence vs. compound concentration Read_Luminescence->Plot_Data Calculate_IC50 Calculate the IC50 value Plot_Data->Calculate_IC50

Caption: Workflow for assessing compound cytotoxicity.

C. Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the Promega Technical Bulletin for the CellTiter-Glo® Luminescent Cell Viability Assay.[4]

Materials:

  • Target cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., F-12K for A549, EMEM for MCF-7)[5][6]

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 1H-pyrrolo[2,3-b]pyridine compound of interest

  • Dimethyl sulfoxide (DMSO)

  • White, opaque-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the 1H-pyrrolo[2,3-b]pyridine compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Assay Execution:

    • Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.[7]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[7]

    • Place the plate on a plate shaker for 2 minutes to induce cell lysis.[7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average luminescence of the background wells (medium only) from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized luminescence values against the logarithm of the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

II. Target Engagement Assays: Probing Kinase Inhibition in the Cellular Context

Once the cytotoxic profile of a 1H-pyrrolo[2,3-b]pyridine compound is established, the next critical step is to confirm that it engages its intended kinase target within the cell. This is typically achieved by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates.

A. Principle of Detecting Protein Phosphorylation

Western blotting is a widely used and robust technique for detecting specific proteins in a complex mixture, such as a cell lysate.[8] To assess kinase inhibition, antibodies that specifically recognize the phosphorylated form of a target protein are used. A decrease in the phosphorylation of the target protein in the presence of the inhibitor, without a significant change in the total amount of the protein, is indicative of target engagement.

B. Signaling Pathways Targeted by 1H-pyrrolo[2,3-b]pyridines

The following diagrams illustrate the general signaling pathways often targeted by 1H-pyrrolo[2,3-b]pyridine compounds.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: The JAK/STAT signaling pathway.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Growth_Factor->RTK Ras Ras RTK->Ras Activation Raf Raf (e.g., B-Raf) Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK pERK Nucleus Nucleus pERK->Nucleus Translocation Transcription_Factors Transcription Factors Nucleus->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway.

C. Detailed Protocol: Western Blotting for Phospho-STAT3 (a JAK substrate)

This protocol is a generalized procedure based on guidelines from Cell Signaling Technology and Abcam.[8][9]

Materials:

  • Cell line expressing the target kinase (e.g., a cell line with constitutively active JAK signaling or one that can be stimulated with a cytokine like Interleukin-6).

  • Complete cell culture medium.

  • 1H-pyrrolo[2,3-b]pyridine compound.

  • Cytokine for stimulation (e.g., IL-6).

  • PBS.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine compound for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce phosphorylation of STAT3. Include an unstimulated control.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Calculate the ratio of phospho-STAT3 to total STAT3 for each sample.

    • Plot the normalized phospho-STAT3 levels against the compound concentration to determine the IC50 for target inhibition.

III. Downstream Functional Assays: Measuring Effects on Transcription Factor Activity

Inhibition of a kinase cascade ultimately leads to changes in gene expression. Reporter gene assays are a powerful tool to quantify the activity of specific transcription factors that are downstream of the targeted kinase pathway.

A. Principle of Luciferase Reporter Assays

Luciferase reporter assays utilize a plasmid vector where the firefly luciferase gene is under the control of a promoter containing specific response elements for a transcription factor of interest (e.g., NF-κB, AP-1).[10] When the transcription factor is activated, it binds to these response elements and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the activity of the transcription factor.

B. Detailed Protocol: NF-κB Luciferase Reporter Assay

This protocol is a general guide for a transient transfection-based reporter assay.

Materials:

  • A suitable host cell line (e.g., HEK293T).

  • Complete cell culture medium.

  • NF-κB luciferase reporter plasmid.

  • A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Transfection reagent.

  • 1H-pyrrolo[2,3-b]pyridine compound.

  • Stimulus to activate the NF-κB pathway (e.g., TNF-α).

  • Dual-Luciferase® Reporter Assay System (Promega).

  • Luminometer.

Procedure:

  • Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with the 1H-pyrrolo[2,3-b]pyridine compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly luciferase activity in the cell lysate.

    • Add the Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.

    • Normalize the data to the stimulated control.

    • Plot the normalized luciferase activity against the compound concentration to determine the IC50 for the inhibition of NF-κB activity.

IV. Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from the assays described above should be summarized in a tabular format.

Table 1: Hypothetical Data for a 1H-pyrrolo[2,3-b]pyridine Compound (Compound X)

AssayCell LineIC50 (µM)
Cell Viability (72h)A5495.2
Cell Viability (72h)MCF-78.1
p-STAT3 Inhibition (1h)HCT1160.15
p-ERK Inhibition (1h)A5492.5
NF-κB Reporter (6h)HEK293T0.22

Interpretation:

The hypothetical data in Table 1 suggests that Compound X is a potent inhibitor of STAT3 phosphorylation, with an IC50 in the nanomolar range. It also inhibits NF-κB activity at a similar concentration, which is consistent with the role of JAK/STAT signaling in activating this transcription factor. The compound is less potent against ERK phosphorylation, suggesting some selectivity. The cytotoxicity of Compound X is observed at micromolar concentrations, indicating a therapeutic window between target inhibition and general cell death.

V. Conclusion and Future Directions

The cell-based assays outlined in this guide provide a robust framework for the preclinical evaluation of 1H-pyrrolo[2,3-b]pyridine compounds as kinase inhibitors. By systematically assessing cytotoxicity, target engagement, and downstream functional effects, researchers can build a comprehensive profile of their compounds of interest. This information is critical for lead optimization, candidate selection, and ultimately, for the development of novel and effective therapies for cancer and other diseases driven by aberrant kinase signaling. Further characterization could involve broader kinase profiling to assess selectivity, as well as in vivo studies to evaluate efficacy and safety in animal models.

VI. References

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • Park, T., et al. (2021). Roles of the FGF-FGFR Signaling System in Cancer Development and Inflammation. International Journal of Molecular Sciences, 22(17), 9356. [Link]

  • ECACC. (n.d.). MCF7 - ECACC cell line profiles. Public Health England. [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. [Link]

  • Turner, N., & Grose, R. (2010). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 16(22), 5376-5385. [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. [Link]

  • Loret, N., et al. (2013). Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach. Journal of Visualized Experiments, (73), e50225. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(14), 4337-4351. [Link]

  • BPS Bioscience. (n.d.). THP-1 Cell Line - NF-κB Reporter (Luc). [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • RayBiotech. (n.d.). Human/Mouse/Rat Phospho-ERK1/2 (T202/Y204) Cell-Based ELISA Kit. [Link]

  • Axol Bioscience. (n.d.). Protocol – Version 1.0. [Link]

  • Mechanisms in Medicine Inc. (2017, June 6). Mechanism of Action of JAK Inhibitors [Video]. YouTube. [Link]

  • System Biosciences. (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.

  • NCBI Bookshelf. (2012). Phospho-ERK Assays. In Assay Guidance Manual. [Link]

Sources

Application Notes and Protocols for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Oncology

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the discovery of novel therapeutics for oncology.[1] Its structural similarity to the purine core of ATP allows it to function as an effective hinge-binding motif in a multitude of protein kinases, which are often dysregulated in various cancers.[2] The strategic functionalization of the 7-azaindole core has led to the development of potent and selective inhibitors for a range of oncologically relevant kinases, including Fibroblast Growth Factor Receptors (FGFRs), FMS kinase (CSF-1R), and Cell Division Cycle 7 (Cdc7) kinase.[3][4][5]

This document provides detailed application notes and protocols for the use of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine , a key intermediate and potential pharmacophore in the development of next-generation kinase inhibitors. The presence of the bromine atom at the 5-position offers a versatile handle for further chemical elaboration through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The 2-ethyl substituent can contribute to the molecule's hydrophobic interactions within the ATP-binding pocket of target kinases, potentially enhancing potency and selectivity.[6]

Chemical Synthesis and Characterization

The synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine can be achieved through a multi-step sequence, leveraging established methodologies for the construction of the 7-azaindole core and its subsequent functionalization. A plausible and efficient synthetic strategy involves a Sonogashira coupling followed by an intramolecular cyclization.[7][8]

Protocol 1: Synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

This protocol is based on a general strategy for the synthesis of 2-substituted-7-azaindoles.

Step 1: Sonogashira Coupling of 5-Bromo-3-iodo-2-aminopyridine with 1-Butyne

  • To a solution of 5-bromo-3-iodo-2-aminopyridine (1.0 eq) in a suitable solvent such as DMF or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add 1-butyne (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.[7]

  • Upon completion, quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromo-3-(but-1-yn-1-yl)pyridine.

Step 2: Intramolecular Cyclization to form 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

  • Dissolve the product from Step 1 in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).

  • Add a base, for example, potassium tert-butoxide (KOt-Bu) (1.5 eq).[8]

  • Heat the reaction mixture under microwave irradiation at 130 °C for 60 minutes or alternatively, heat at reflux under an inert atmosphere.[9]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Lead Generation: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the 7-azaindole core is a key functional group for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, allowing for the attachment of various aryl and heteroaryl moieties.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
  • In a reaction vessel, combine 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Add a suitable solvent system, for example, a mixture of dioxane and water or DME and water.

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 5-aryl-2-ethyl-1H-pyrrolo[2,3-b]pyridine derivative.

Biological Evaluation in Oncology Drug Discovery

The following protocols outline key in vitro assays to evaluate the potential of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives as anti-cancer agents.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adaptable for various kinases such as FGFR, FMS, or Cdc7. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant kinase (e.g., FGFR1, FMS, Cdc7)

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1 for FGFR)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (dissolved in DMSO)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilution or DMSO (for control).

  • Add 2 µL of the kinase enzyme solution.

  • Add 2 µL of a mixture containing the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.[10]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[10]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[10]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

  • Cancer cell line of interest (e.g., a cell line with known FGFR amplification)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine or its derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well.[3]

  • Incubate the plate at 37°C for 1-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[3]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Protocol 5: Western Blot Analysis of Kinase Signaling Pathways

This protocol is designed to assess the effect of the test compound on the phosphorylation status of a target kinase and its downstream signaling proteins. The example below focuses on the FGFR signaling pathway.

Materials:

  • Cancer cell line

  • Serum-free medium

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Serum-starve the cells for several hours to overnight to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a relevant ligand (e.g., FGF2) for a short period (e.g., 15-30 minutes) to activate the signaling pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation. Actin is typically used as a loading control.[8]

Data Presentation and Interpretation

Quantitative data from the assays should be presented in a clear and organized manner.

Table 1: In Vitro Activity Profile of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget Kinase IC₅₀ (nM)Cell Line GI₅₀ (µM)
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine [Insert Data][Insert Data]
Derivative 1[Insert Data][Insert Data]
Derivative 2[Insert Data][Insert Data]

Visualizing Workflows and Pathways

Diagram 1: Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_reaction1 Sonogashira Coupling cluster_intermediate Intermediate cluster_reaction2 Intramolecular Cyclization cluster_product Final Product 5-Bromo-3-iodo-2-aminopyridine 5-Bromo-3-iodo-2-aminopyridine Reaction1 Pd(PPh3)2Cl2, CuI, Et3N, THF 5-Bromo-3-iodo-2-aminopyridine->Reaction1 1-Butyne 1-Butyne 1-Butyne->Reaction1 Intermediate 2-Amino-5-bromo-3-(but-1-yn-1-yl)pyridine Reaction1->Intermediate Reaction2 KOt-Bu, NMP, Microwave or Heat Intermediate->Reaction2 FinalProduct 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Reaction2->FinalProduct

Caption: Synthetic route to the target compound.

Diagram 2: Kinase Inhibitor Evaluation Workflow

Evaluation_Workflow Start Synthesized Compound (e.g., 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine) BiochemicalAssay Biochemical Kinase Assay (e.g., ADP-Glo) Start->BiochemicalAssay CellViability Cell-Based Viability Assay (e.g., MTT) Start->CellViability DataAnalysis Data Analysis (IC50 / GI50 Determination) BiochemicalAssay->DataAnalysis PathwayAnalysis Target Engagement & Pathway Analysis (e.g., Western Blot) CellViability->PathwayAnalysis CellViability->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis PathwayAnalysis->SAR DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for biological evaluation.

Diagram 3: FGFR Signaling Pathway

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Dimer RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FGF FGF Ligand FGF->FGFR Binds & Activates Inhibitor 5-Bromo-2-ethyl-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits (ATP-Competitive)

Caption: Inhibition of the FGFR signaling cascade.

References

  • Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer.
  • Goyal, L., & El-Khoueiry, A. B. (2021). Targeting the FGF/FGFR pathway in hepatocellular carcinoma. Clinical Cancer Research, 27(11), 2974–2982.
  • Duffy, K. J., et al. (2001). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 44(23), 3730–3745.
  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Leboho, T. C., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3325.
  • Gozgit, J. M., et al. (2016). Multi-Chemotherapeutic Schedules Containing the pan-FGFR Inhibitor ARQ 087 are Safe and Show Antitumor Activity in Different Xenograft Models. PLoS ONE, 11(11), e0166573.
  • Amrutha, S., Radhika, S., & Anilkumar, G. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 293–325.
  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220–231.
  • BPS Bioscience. (n.d.). Chemi-Verse™ CDC7 Kinase Assay Kit. Retrieved from [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). An effective reductive alkylation of electron-deficient o-chloroarylamines was developed. Organic Letters, 8(15), 3307–3310.
  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 981-992.
  • Song, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236.
  • Manley, P. W., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Bioactive Compounds, 14(3), 203-219.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Di Donato, M., et al. (2024). Different strategies for synthesis of 7-azaindoles. Molecules, 29(1), 123.

Sources

Application Notes and Protocols for the Comprehensive Characterization of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed guide for the analytical characterization of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in pharmaceutical and materials science research.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the unambiguous identification, purity assessment, and structural confirmation of this compound.

Introduction: The Significance of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-2-ethyl-7-azaindole, belongs to the class of halogenated heterocyclic compounds.[1] These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their utility as intermediates in the synthesis of complex organic structures.[1] The presence of the bromine atom provides a reactive handle for further functionalization, for instance, in palladium-catalyzed cross-coupling reactions, making it a versatile precursor for the development of novel therapeutic agents and functional materials.[1]

Given its importance, rigorous analytical characterization is paramount to ensure the quality and integrity of the compound for subsequent applications. This guide details a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis to provide a comprehensive analytical profile.

Structural and Purity Analysis: A Multi-Faceted Approach

A combination of chromatographic and spectroscopic techniques is essential for a thorough characterization of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine. The workflow presented below ensures both qualitative and quantitative assessment.

G cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Interpretation & Reporting Prep Weigh and dissolve sample in appropriate solvent HPLC HPLC Analysis (Purity Assessment) Prep->HPLC Aliquots NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR Aliquots MS Mass Spectrometry (Molecular Weight Confirmation) Prep->MS Aliquots EA Elemental Analysis (Elemental Composition) Prep->EA Aliquots Interpret Correlate data from all techniques HPLC->Interpret NMR->Interpret MS->Interpret EA->Interpret Report Generate Certificate of Analysis Interpret->Report

Caption: Workflow for the comprehensive characterization of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR are critical for assigning the proton and carbon frameworks of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR chemical shifts are predicted based on the known spectrum of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine[2], and the anticipated effects of the ethyl substituent at the C2 position.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-N111.5 - 12.5br s-
H-C68.2 - 8.4d~2.0
H-C48.0 - 8.2d~2.0
H-C36.3 - 6.5s-
-CH₂- (ethyl)2.8 - 3.0q~7.5
-CH₃ (ethyl)1.3 - 1.5t~7.5

Note: Predictions are for a spectrum acquired in a polar aprotic solvent like DMSO-d₆.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts provide confirmation of the carbon skeleton.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7a148 - 150
C-2142 - 144
C-6138 - 140
C-4120 - 122
C-5a118 - 120
C-5110 - 112
C-398 - 100
-CH₂- (ethyl)20 - 22
-CH₃ (ethyl)14 - 16

Note: Predictions are for a spectrum acquired in a polar aprotic solvent like DMSO-d₆.

Protocol for NMR Data Acquisition

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Accurately weigh 5-10 mg of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~4 seconds

  • Spectral Width: -2 to 14 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~1.5 seconds

  • Spectral Width: -10 to 160 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.

  • Assign the chemical shifts for the ¹³C NMR spectrum.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides crucial information about the molecular weight of the compound, confirming its elemental composition.

Expected Mass Spectral Data

The molecular formula of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is C₉H₉BrN₂. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 isotopic cluster for the molecular ion.

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺225.0022227.0002
[M+Na]⁺246.9841248.9821
Protocol for Mass Spectrometry Analysis

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

ESI-MS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 100 - 150 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Mass Range: 50 - 500 m/z

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺).

  • Confirm the presence of the characteristic bromine isotopic pattern (a doublet with approximately equal intensity and a mass difference of 2 Da).

  • Compare the experimentally determined accurate mass with the calculated mass to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC is the standard method for assessing the purity of pharmaceutical compounds and organic materials. A reverse-phase HPLC method is suitable for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Protocol for HPLC Purity Analysis

G cluster_0 HPLC System cluster_1 Method Parameters MobilePhase Mobile Phase (A: Water + 0.1% TFA B: Acetonitrile + 0.1% TFA) Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) MobilePhase->Column Detector UV Detector (λ = 254 nm) Column->Detector FlowRate Flow Rate: 1.0 mL/min InjectionVol Injection Volume: 10 µL Gradient Gradient Elution

Caption: Key parameters for the HPLC analysis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area. The purity is determined by the area percent of the main peak relative to the total area of all detected peaks.

Elemental Analysis: Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to confirm the empirical formula.

Theoretical Elemental Composition

For the molecular formula C₉H₉BrN₂, the theoretical elemental composition is:

  • Carbon (C): 48.02%

  • Hydrogen (H): 4.03%

  • Nitrogen (N): 12.45%

Protocol for Elemental Analysis

Instrumentation: CHN Elemental Analyzer

Sample Preparation:

  • Accurately weigh 1-2 mg of the finely ground, dry sample into a tin capsule.

  • Seal the capsule and place it in the instrument's autosampler.

Analysis Parameters:

  • Follow the instrument manufacturer's standard operating procedure for combustion analysis.

Data Acceptance Criteria:

  • The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.[3]

Conclusion

The analytical techniques and protocols detailed in these application notes provide a robust framework for the comprehensive characterization of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine. By combining NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and elemental analysis for empirical formula validation, researchers can confidently ascertain the identity and quality of this important chemical entity. Adherence to these protocols will ensure the reliability and reproducibility of experimental results in drug discovery and materials science applications.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. Retrieved January 26, 2026, from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-ethyl-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine. Retrieved January 26, 2026, from [Link]

  • University of Bristol. (n.d.). Elemental Analysis tool. Retrieved January 26, 2026, from [Link]

  • University of Calgary. (n.d.). Combustion and Elemental Analysis. Retrieved January 26, 2026, from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2014, August 2). How we can calculate the exact relative C,H,N,S of compound based on C,H, N,S data only? Retrieved January 26, 2026, from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved January 26, 2026, from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved January 26, 2026, from [Link]

  • Universidad Complutense de Madrid. (n.d.). ELEMENTAL MICROANALYSIS: THE STUDY OF LIFE-ASSOCIATED CHEMICAL ELEMENTS. Retrieved January 26, 2026, from [Link]

  • O'Neil-Cabello, E., et al. (2018). An International Study Evaluating Elemental Analysis. Journal of Organic Chemistry, 83(15), 7785-7791. [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved January 26, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 26, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). Pyridine, 2-bromo-5-methyl-. Retrieved January 26, 2026, from [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(28), 16425-16436. [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved January 26, 2026, from [Link]

  • SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. Retrieved January 26, 2026, from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. Retrieved January 26, 2026, from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-phenylindole - Optional[13C NMR] - Chemical Shifts. Retrieved January 26, 2026, from [Link]

Sources

Application and Protocol for the Synthesis and LC-MS Analysis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[1] Derivatives of 7-azaindole have shown significant potential in drug discovery, particularly as inhibitors of protein kinases.[2] The specific compound, 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, is a key intermediate for the synthesis of more complex molecules, including potent fibroblast growth factor receptor (FGFR) inhibitors, which are an attractive target for cancer therapy.[2] The bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space for drug development.

This application note provides a detailed protocol for the synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine and a robust method for its analysis and impurity profiling using Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: Synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

The synthesis of 2-substituted-7-azaindoles can be achieved through several routes, with one of the most effective being a Sonogashira coupling followed by a copper-catalyzed cyclization.[3][4][5] This approach offers high yields and good functional group tolerance. The proposed synthesis starts from the commercially available 2-amino-5-bromo-3-iodopyridine.

Synthetic Workflow

Synthesis_Workflow A 2-Amino-5-bromo-3-iodopyridine C Sonogashira Coupling (Pd(PPh3)4, CuI, Et3N) A->C B 1-Butyne B->C D Intermediate: 2-Amino-5-bromo-3-(but-1-yn-1-yl)pyridine C->D C-C bond formation E Intramolecular Cyclization (KOt-Bu, NMP) D->E F Product: 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine E->F Pyrrole ring formation

Caption: Synthetic route for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Detailed Synthesis Protocol

Materials and Reagents:

  • 2-Amino-5-bromo-3-iodopyridine

  • 1-Butyne (can be bubbled through the solution or added as a condensed liquid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N), freshly distilled

  • Potassium tert-butoxide (KOt-Bu)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-amino-5-bromo-3-iodopyridine (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).

    • Add anhydrous toluene and freshly distilled triethylamine (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Bubble 1-butyne gas through the reaction mixture for 30 minutes (or add condensed 1-butyne, 1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts.

    • Wash the filtrate with saturated NaHCO3 solution and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-amino-5-bromo-3-(but-1-yn-1-yl)pyridine. This intermediate can be used in the next step without further purification if it is of sufficient purity.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate from the previous step in anhydrous NMP in a flame-dried flask under an inert atmosphere.

    • Add potassium tert-butoxide (KOt-Bu, 1.5 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the cyclization by TLC or LC-MS.[6]

    • After completion, cool the reaction to room temperature and carefully quench by adding water.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine as a solid.

Part 2: LC-MS Analysis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

LC-MS is a powerful technique for the analysis of pharmaceutical compounds, providing both separation and identification capabilities.[4] This section details a robust reverse-phase HPLC method coupled with mass spectrometry for the characterization of the synthesized product and for impurity profiling.

Analytical Workflow

Analytical_Workflow A Sample Preparation (Dissolve in Methanol/Water) B UPLC/HPLC Injection A->B C Reverse-Phase C18 Column (Gradient Elution) B->C D Separation of Analytes C->D Chromatographic Separation E Electrospray Ionization (ESI+) Mass Spectrometry D->E F Data Acquisition (Full Scan & MS/MS) E->F Ion Detection G Data Analysis (Peak Integration, Fragmentation Analysis) F->G

Sources

Application Note: High-Throughput Screening of 1H-Pyrrolo[2,3-b]pyridine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structure, featuring a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N), allows it to function as an excellent "hinge-binder" in the ATP-binding pocket of many protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[3] Consequently, identifying novel kinase inhibitors from large chemical libraries is a critical endeavor in pharmaceutical development.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify potent kinase inhibitors from 1H-pyrrolo[2,3-b]pyridine libraries. We will detail a robust workflow, from primary assay development and execution to data analysis and hit validation, using Fibroblast Growth Factor Receptor 1 (FGFR1) as a representative target. The methodologies described herein are adaptable to other kinase targets and compound libraries.

Section 1: Assay Principle and Design for Kinase Activity

The cornerstone of any successful HTS campaign is a robust, sensitive, and reproducible assay. For screening kinase inhibitors, a common and powerful method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. This technology measures the phosphorylation of a substrate by the target kinase.

Causality of Experimental Choice: We have selected a TR-FRET assay for its numerous advantages in an HTS setting:

  • Homogeneous Format: The "mix-and-read" nature of the assay eliminates wash steps, making it highly amenable to automation and reducing variability.

  • High Signal-to-Background Ratio: Time-resolved fluorescence detection minimizes interference from scattered light and autofluorescent compounds, a common issue with large chemical libraries.

  • Sensitivity: The assay can detect low levels of product formation, allowing for the use of physiologically relevant enzyme and substrate concentrations.

  • Ratiometric Measurement: The ratio of acceptor to donor emission is measured, which corrects for well-to-well variations in liquid volume or compound color, enhancing data quality.

The assay principle is based on the transfer of energy from a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody (e.g., anti-GST) to an acceptor fluorophore (e.g., XL665) conjugated to an anti-phospho-specific antibody. When the substrate is phosphorylated by the kinase, the anti-phospho-antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Assay_Principle cluster_0 No Kinase Activity (or Inhibition) cluster_1 Kinase Activity Kinase_Inactive FGFR1 Kinase Substrate_Unphos GST-Tagged Substrate Kinase_Inactive->Substrate_Unphos No Phosphorylation Antibody_Donor_No Anti-GST Ab (Eu) Substrate_Unphos->Antibody_Donor_No Binds Antibody_Acceptor_No Anti-Phos Ab (XL665) Substrate_Unphos->Antibody_Acceptor_No No Binding ATP ATP ADP_No ADP No_FRET No FRET Signal Antibody_Donor_No->No_FRET Excitation Kinase_Active FGFR1 Kinase Substrate_Phos Phosphorylated GST-Substrate Kinase_Active->Substrate_Phos Phosphorylation Antibody_Donor_Yes Anti-GST Ab (Eu) Substrate_Phos->Antibody_Donor_Yes Binds Antibody_Acceptor_Yes Anti-Phos Ab (XL665) Substrate_Phos->Antibody_Acceptor_Yes Binds ATP_Yes ATP ADP_Yes ADP ATP_Yes->ADP_Yes Antibody_Donor_Yes->Antibody_Acceptor_Yes Energy Transfer FRET_Signal TR-FRET Signal Antibody_Acceptor_Yes->FRET_Signal Emission

Caption: TR-FRET assay mechanism for kinase activity.

Section 2: High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify true positive "hits" while minimizing false positives and negatives. The workflow progresses from a large-scale primary screen to more focused secondary and tertiary assays.

HTS_Workflow Start 1. Assay Development & Miniaturization Library_Prep 2. Library Preparation (1H-pyrrolo[2,3-b]pyridines) Start->Library_Prep Primary_Screen 3. Primary Screen (Single Concentration, e.g., 10 µM) Library_Prep->Primary_Screen Data_Analysis 4. Data Analysis (Normalization, Z-Factor, Hit Selection) Primary_Screen->Data_Analysis Hit_Picking 5. Hit Picking & Re-supply (Fresh Compound Stock) Data_Analysis->Hit_Picking Primary Hits Confirmation 6. Hit Confirmation (Re-test in Primary Assay) Hit_Picking->Confirmation Dose_Response 7. Dose-Response (IC50) & Potency Determination Confirmation->Dose_Response Confirmed Hits Secondary_Assays 8. Secondary/Orthogonal Assays (e.g., Different Assay Technology, Selectivity Profiling) Dose_Response->Secondary_Assays Potent Hits SAR 9. Hit-to-Lead & SAR Studies Secondary_Assays->SAR Validated Hits Data_Analysis_Flow Raw_Data 1. Raw Plate Data (665nm / 620nm Ratio) QC 2. Plate QC (Calculate Z-Factor) Raw_Data->QC Normalization 3. Data Normalization (% Inhibition Calculation) QC->Normalization Plates with Z' > 0.5 Hit_Selection 4. Hit Selection (Statistical Cutoff, e.g., > 3σ) Normalization->Hit_Selection Hit_List 5. Generate Primary Hit List Hit_Selection->Hit_List

Caption: Workflow for HTS data analysis and hit selection.

Step-by-Step Data Analysis:

  • Quality Control (QC):

    • For each plate, calculate the mean (μ) and standard deviation (σ) for both the positive (pos) and negative (neg) controls.

    • Calculate the Z-factor using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_neg - μ_pos|

    • Plates with a Z-factor ≥ 0.5 are considered high quality and are included for further analysis.

  • Data Normalization:

    • Normalize the data for each compound well to a percent inhibition value using the plate's own controls: % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))

  • Hit Selection:

    • A common method for hit selection is to use a statistical cutoff based on the distribution of the entire library's activity.

    • Calculate the mean percent inhibition (μ_library) and the standard deviation (σ_library) for all test compounds.

    • A "hit" is defined as a compound whose percent inhibition is greater than a set threshold, for example: Hit Threshold = μ_library + (3 * σ_library)

    • Compounds meeting this criterion are flagged as primary hits.

Section 5: Hit Confirmation and Secondary Assays

Primary hits must be validated to eliminate false positives arising from assay interference or compound instability.

  • Hit Confirmation:

    • Source fresh, powdered samples of the primary hit compounds.

    • Re-test these compounds in the primary TR-FRET assay to confirm their activity. This step eliminates hits that may have been due to degraded or impure samples in the original library plates.

  • Dose-Response (IC₅₀) Determination:

    • Confirmed hits are then tested in the primary assay across a range of concentrations (e.g., a 10-point, 3-fold serial dilution).

    • The resulting data are plotted as percent inhibition versus compound concentration, and a sigmoidal dose-response curve is fitted to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited). The IC₅₀ value is a key measure of a compound's potency.

Data Presentation: Hypothetical Dose-Response Data

Compound IDScaffoldPrimary Screen (% Inh @ 10µM)Confirmed ActivityIC₅₀ (µM)
PYR-0011H-pyrrolo[2,3-b]pyridine85.2Yes0.15
PYR-0021H-pyrrolo[2,3-b]pyridine79.8Yes0.42
PYR-0031H-pyrrolo[2,3-b]pyridine65.5No (False Positive)> 20
PYR-0041H-pyrrolo[2,3-b]pyridine92.1Yes0.08
  • Orthogonal Assays:

    • To ensure that the observed activity is not an artifact of the chosen assay technology, potent hits should be tested in an orthogonal assay.

    • An example is a bioluminescence-based assay that measures the depletion of ATP, such as the ADP-Glo™ assay. [5]A compound that is active in both a TR-FRET (product formation) and an ADP-Glo™ (substrate consumption) assay is a much higher-quality hit.

Conclusion

This application note outlines a comprehensive and robust strategy for the high-throughput screening of 1H-pyrrolo[2,3-b]pyridine libraries to discover novel kinase inhibitors. By employing a validated TR-FRET primary assay, a stringent data analysis pipeline, and a systematic hit confirmation process, researchers can efficiently identify high-quality, potent lead compounds. The principles and protocols described provide a solid foundation for initiating successful drug discovery campaigns targeting the kinome.

References

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]

  • Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661. [Link]

  • Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central, PMC8186358. [Link]

  • Li, D., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12155-12173. [Link]

  • Luo, H., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Adachi, K., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 786-795. [Link]

  • Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 278 inhibitors against 300 human kinases. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Binnie, A., et al. (2016). A High-Throughput-Screening-Compatible Strategy for the Discovery of Inhibitors of the Colony-Stimulating Factor-1 Receptor. Journal of Biomolecular Screening, 21(7), 736-746. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 911-924. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-2-ethyl-7-azaindole). This molecule is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors[1]. Its synthesis, however, can be challenging, often suffering from low yields and complex impurity profiles.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your synthetic route.

Section 1: Understanding the Core Synthesis: The Fischer Indolization Route

The most direct and commonly employed method for constructing the 2-ethyl-7-azaindole scaffold is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a pyridylhydrazine with a ketone, in this case, the reaction of (5-bromopyridin-2-yl)hydrazine with butan-2-one. The reaction is typically performed under harsh conditions, using a strong acid catalyst like polyphosphoric acid (PPA) at high temperatures[2].

Understanding the mechanism is key to troubleshooting. The process involves the formation of a hydrazone, tautomerization to an ene-hydrazine, a critical[3][3]-sigmatropic rearrangement, and subsequent aromatization to form the indole ring.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: Key Cyclization & Aromatization Hydrazine (5-Bromopyridin-2-yl)hydrazine + Butan-2-one Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone H⁺ / -H₂O Enehydrazine Ene-hydrazine Tautomer Hydrazone_ref->Enehydrazine H⁺ Sigmatropic_TS [3,3]-Sigmatropic Rearrangement Diamine_Intermediate Diamine Intermediate Sigmatropic_TS->Diamine_Intermediate Rearomatization Product 5-Bromo-2-ethyl-7-azaindole Diamine_Intermediate->Product -NH₃ Enehydrazine_ref->Sigmatropic_TS Heat, H⁺

Caption: Generalized workflow of the Fischer Indole Synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common failures and yield-limiting issues.

Problem Area 1: Low or No Product Formation

Q: My Fischer cyclization using (5-bromopyridin-2-yl)hydrazine and butan-2-one in PPA shows very low conversion, with starting material still present. What are the primary causes?

A: This is a frequent issue, typically pointing to three critical parameters: reaction temperature, catalyst efficacy, and reagent quality.

  • Insufficient Temperature: The Fischer indolization of electron-deficient pyridylhydrazines requires significant thermal energy to overcome the activation barrier for the[3][3]-sigmatropic rearrangement. For many 7-azaindole syntheses, temperatures of 160-180°C are required.[2] A lower temperature will drastically slow down or stall the reaction.

    • Actionable Advice: Ensure your reaction vessel is uniformly heated and the internal temperature reaches at least 160°C. Use a high-boiling solvent bath (e.g., silicone oil) or a heating mantle with a thermocouple for accurate temperature control.

  • Catalyst Deactivation or Insufficient Acidity: Polyphosphoric acid (PPA) serves as both the catalyst and solvent. Its viscosity is highly temperature-dependent. If the PPA is old or has absorbed atmospheric moisture, its acidity and effectiveness will be compromised.

    • Actionable Advice: Use fresh, high-quality PPA. When the reaction is at temperature, the PPA should be a mobile liquid capable of efficient stirring. Poor stirring due to high viscosity will lead to localized overheating and poor conversion.

  • Starting Hydrazine Instability: Pyridylhydrazines can be unstable, especially if impure. Decomposition of the hydrazine starting material before cyclization is a common failure mode.

    • Actionable Advice: Verify the purity of your (5-bromopyridin-2-yl)hydrazine by ¹H NMR and melting point before use. If it has discolored or appears oily, consider purification by recrystallization or preparing it fresh.

Problem Area 2: Significant Impurity Formation

Q: My TLC plate shows a complex mixture with multiple spots, and the desired product is a minor component. What are the likely side reactions and how can I minimize them?

A: A complex impurity profile in a Fischer synthesis is often a result of competing reaction pathways that dominate under harsh acidic and thermal conditions.

  • Competing N-N Bond Cleavage: This is the most significant side reaction. The key ene-hydrazine intermediate, when protonated, can either undergo the desired[3][3]-sigmatropic rearrangement or simply cleave the weak N-N bond.[4] This cleavage is promoted by substituents that can stabilize the resulting carbocation. While the 2-ethyl group is not strongly donating, the harsh conditions can still favor this pathway, leading to the formation of 2-amino-5-bromopyridine and various ketone-derived byproducts.

    • Actionable Advice: While difficult to eliminate completely, ensuring a rapid and efficient cyclization can minimize this pathway. Pre-forming the hydrazone at a lower temperature before adding the mixture to hot PPA can sometimes improve yields by ensuring the substrate for cyclization is readily available.

  • Tar/Polymer Formation: The high temperatures and strong acidity of PPA can cause decomposition and polymerization of starting materials, intermediates, and even the product.[5]

    • Actionable Advice: Minimize reaction time. Monitor the reaction by TLC (if feasible by quenching small aliquots) and stop the reaction as soon as the starting material is consumed. Overheating or prolonged reaction times almost always lead to increased tar formation.

Troubleshooting_Flowchart Start Reaction Issue Observed Issue_Type What is the primary issue? Start->Issue_Type Low_Conversion Low Conversion Issue_Type->Low_Conversion Low Yield/ No Reaction High_Impurity High Impurity Profile Issue_Type->High_Impurity Complex Mixture/ Tar Formation Check_Temp Verify Internal Temp (Target: 160-180°C) Low_Conversion->Check_Temp Check_PPA Use Fresh PPA Ensure Good Stirring Check_Temp->Check_PPA Temp OK Check_SM Check Hydrazine Purity (NMR, m.p.) Check_PPA->Check_SM PPA OK Minimize_Time Minimize Reaction Time Monitor by TLC High_Impurity->Minimize_Time Preform_Hydrazone Consider Pre-forming Hydrazone at Lower Temperature Minimize_Time->Preform_Hydrazone Still Impure

Caption: Troubleshooting decision tree for the Fischer synthesis.

Problem Area 3: Poor Yield After Work-up and Purification

Q: My crude reaction appears successful, but I lose the majority of my product during work-up and column chromatography. What are the best practices for isolation?

A: The work-up of a PPA reaction and subsequent purification of N-heterocycles are non-trivial steps where significant product loss can occur.

  • Inefficient Work-up: PPA is a viscous, polymeric acid. The product is often trapped within the reaction matrix.

    • Actionable Advice: Quench the hot reaction mixture very carefully and slowly into a large volume of vigorously stirred ice water. This hydrolyzes the PPA and makes it more manageable. Basify the cold aqueous solution slowly with concentrated NaOH or KOH to a high pH (>12) to precipitate the free base product. Ensure the mixture remains cold during basification. The product may precipitate as a fine solid or an oil. Thoroughly extract the aqueous layer multiple times with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Chromatography Issues: 7-Azaindoles can be challenging to purify by silica gel chromatography. The basic pyridine nitrogen can interact strongly with the acidic silica surface, leading to peak tailing, smearing, and irreversible adsorption.

    • Actionable Advice:

      • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent system (typically 0.5-1% v/v). This neutralizes the acidic sites on the silica and dramatically improves peak shape.

      • Eluent Choice: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is common. For example, a system of CHCl₃:MeOH (20:1) has been reported for similar compounds[2].

      • Alternative: Consider recrystallization as an alternative to chromatography if a suitable solvent system can be found. A benzene-hexane mixture was successfully used for a related compound[2].

Section 3: FAQ - Process Optimization

Q: How can I systematically optimize the reaction conditions for maximum yield?

A: Optimization should focus on temperature, reaction time, and reagent stoichiometry. Below is a table summarizing key parameters and typical ranges reported in the literature for related syntheses. A yield of 53% has been reported for the closely related 5-Bromo-2-ethyl-3-methyl-1H-pyrrolo[2,3-b]pyridine, which can serve as a benchmark[2].

ParameterTypical RangeRationale & Expert Advice
Catalyst/Solvent Polyphosphoric Acid (PPA)Acts as both catalyst and medium. Use a quantity sufficient for good stirring (typically 10-20x weight of hydrazine).
Temperature 150 - 180°CThe most critical parameter. Start optimization at 160°C. Lower temperatures may not work; higher temperatures increase decomposition.
Hydrazine:Ketone Ratio 1 : 1.1 to 1 : 1.5A slight excess of the ketone (butan-2-one) can help drive the initial hydrazone formation to completion.
Reaction Time 30 min - 4 hoursHighly temperature-dependent. Monitor by TLC. Aim for the shortest time required to consume the starting hydrazine to minimize byproduct formation.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (Representative Fischer Method)

Disclaimer: This protocol is based on literature procedures for analogous compounds and should be adapted and optimized. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: To a 100 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (50 g). Begin heating the PPA to 160°C with vigorous stirring.

  • Reagent Addition: In a separate vial, mix (5-bromopyridin-2-yl)hydrazine (5.0 g, 26.6 mmol) and butan-2-one (2.5 g, 34.6 mmol, 1.3 equiv). Once the PPA has reached 160°C and is stirring smoothly, add the hydrazine/ketone mixture to the hot PPA in one portion.

  • Reaction: Maintain the internal reaction temperature at 160-165°C for 1-2 hours. Monitor the reaction progress by periodically taking a small aliquot, quenching it in ice water, basifying with NaOH, extracting with EtOAc, and analyzing the organic layer by TLC.

  • Work-up: Once the starting hydrazine is consumed, remove the heat source and allow the mixture to cool slightly (to ~100-120°C). In a separate large beaker, prepare a mixture of ice (400 g) and water (100 mL) under vigorous mechanical stirring. Carefully and slowly , pour the warm PPA mixture into the ice water. The PPA will hydrolyze exothermically.

  • Neutralization & Extraction: Cool the resulting aqueous solution in an ice bath. Slowly add 50% aqueous NaOH solution until the pH is >12, ensuring the temperature does not exceed 20°C. A precipitate should form. Extract the entire mixture with ethyl acetate (3 x 150 mL).

  • Isolation: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the weight of the crude oil/solid).

  • Column Packing: Dry pack a chromatography column with silica gel. Wet the column with the starting eluent (e.g., Hexane/Ethyl Acetate 95:5 + 1% Triethylamine).

  • Loading & Elution: Carefully add the silica-adsorbed crude product to the top of the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 40%), ensuring that 1% triethylamine is present in the eluent throughout the entire run.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

References

  • CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Azaindole synthesis . Organic Chemistry Portal. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile . RosDok, University of Rostock. [Link]

  • Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization . ResearchGate. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors . MDPI. [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction . Organic Letters. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling . ACS Publications. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity . ACS Omega. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine . ResearchGate. [Link]

  • Problems with Fischer indole synthesis . Reddit. [Link]

  • 5-Bromo-2-ethyl-1h-pyrrolo[2,3-b]pyridine . CRO Splendid Lab Pvt. Ltd. [Link]

  • US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
  • The Fischer Indole Synthesis . Nature. [Link]

  • Why Do Some Fischer Indolizations Fail? . PMC - NIH. [Link]

Sources

Technical Support Center: Purification of Halogenated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of halogenated pyrrolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of compounds. The unique electronic properties and reactivity of halogenated pyrrolopyridines present specific challenges that require careful consideration and tailored purification strategies. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common issues encountered during their purification.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of halogenated pyrrolopyridines, offering potential causes and actionable solutions.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Question: I'm running a silica gel column to purify my halogenated pyrrolopyridine, but I'm getting poor separation between my product and an impurity. The spots are overlapping on the TLC plate. What can I do?

Answer: This is a common challenge, often stemming from the similar polarities of the target compound and its impurities. The presence of both a basic nitrogen-containing heterocycle and a halogen atom can lead to complex interactions with the stationary phase.

Root Cause Analysis & Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for resolving your compound from closely eluting impurities.

    • Solution: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC).[1]

      • Pro-Tip: Instead of just varying the ratio of a single solvent system (e.g., hexane/ethyl acetate), try introducing a third solvent with different properties. For instance, adding a small amount of dichloromethane or a few drops of acetic acid (for acidic impurities) or triethylamine (for basic impurities) can significantly alter selectivity.[1] A mixture of dichloromethane and methanol is another common alternative to hexane and ethyl acetate.[1]

  • Compound-Silica Interaction: The basic nitrogen atoms in the pyrrolopyridine ring can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing and poor peak shape.

    • Solution:

      • Add a Basic Modifier: Incorporate a small percentage (0.1-1%) of triethylamine or a few drops of ammonium hydroxide into your mobile phase. This will neutralize the acidic sites on the silica, minimizing unwanted interactions and improving peak shape.[1]

      • Alternative Stationary Phase: For particularly stubborn separations, consider switching to a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds.[1] Reversed-phase (C18) chromatography is another powerful technique, especially for compounds that are soluble in common reversed-phase solvents like acetonitrile and water.

  • Isomeric Impurities: The impurity may be a regioisomer of your target compound, formed during the synthesis. These isomers often have very similar polarities, making them difficult to separate.

    • Solution: High-performance liquid chromatography (HPLC) often provides superior resolution compared to standard flash chromatography.[2] Consider using a chiral column if you suspect the presence of enantiomers or diastereomers.

Experimental Workflow: Optimizing Column Chromatography

Sources

Technical Support Center: Troubleshooting Poor Separation of Regioisomers in 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 7-Azaindole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the separation of regioisomers in their 7-azaindole synthetic routes. As a Senior Application Scientist, I will provide you with in-depth technical guidance, field-proven insights, and actionable troubleshooting strategies to help you achieve the desired purity of your target compounds.

The synthesis of substituted 7-azaindoles, a critical scaffold in medicinal chemistry, often yields mixtures of regioisomers due to the nuanced reactivity of the pyridine ring.[1][2] The separation of these closely related compounds can be a significant bottleneck in the drug discovery process. This guide will equip you with the knowledge and practical steps to overcome these purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers in my 7-azaindole synthesis?

The formation of regioisomers is a common outcome in many 7-azaindole synthetic strategies, particularly those involving electrophilic substitution or cyclization reactions. The pyridine nitrogen influences the electron density of the aromatic ring, directing incoming groups to various positions. For instance, in reactions like the Fischer indole synthesis, the cyclization can occur at different positions, leading to a mixture of products.[2] The specific ratio of isomers can be influenced by factors such as the starting materials, reaction conditions (temperature, catalyst, solvent), and the electronic and steric nature of the substituents.

Q2: My TLC shows co-eluting spots for my regioisomers. What is the first step I should take?

Co-elution on a standard silica gel TLC plate is a strong indicator that a more sophisticated separation strategy will be required. Before proceeding to more complex techniques, it is crucial to systematically explore different TLC conditions to gain insights into the separation challenge.

Initial Troubleshooting Flowchart

start Poor separation on initial TLC solvent_system Vary mobile phase polarity and composition start->solvent_system additives Incorporate additives (e.g., acid, base) solvent_system->additives stationary_phase Test alternative stationary phases (e.g., alumina, C18) additives->stationary_phase visualization Use different visualization techniques stationary_phase->visualization decision Analyze TLC results to inform next steps visualization->decision

Caption: Initial TLC troubleshooting workflow.

Troubleshooting Guide: Chromatographic Separation

When initial TLC analysis indicates poor separation, a systematic approach to developing a robust chromatographic method is essential.

Problem: My 4- and 6-substituted 7-azaindole regioisomers are inseparable by standard column chromatography.

Causality: 4- and 6-substituted isomers often exhibit very similar polarities, leading to poor resolution on standard silica gel. The position of the substituent relative to the pyridine nitrogen and the pyrrole ring can result in subtle differences in dipole moment and hydrogen bonding capacity, which must be exploited for successful separation.

Solution Pathway 1: Advanced Column Chromatography Techniques
  • Stationary Phase Variation:

    • Alumina: Alumina (neutral, acidic, or basic) can offer different selectivity compared to silica gel. Basic alumina, for instance, can interact differently with the acidic N-H of the azaindole.[3]

    • Silver Nitrate Impregnated Silica Gel: This stationary phase is particularly effective for separating isomers with differing degrees of unsaturation or those capable of π-π interactions with the silver ions.[4]

  • Mobile Phase Optimization:

    • Solvent Screening: A thorough screening of solvent systems with varying polarities and selectivities is crucial. Consider mixtures of hexanes/ethyl acetate, dichloromethane/methanol, and toluene/acetone.[5]

    • Mobile Phase Additives: The addition of a small percentage of an acid (e.g., acetic acid, formic acid) or a base (e.g., triethylamine, ammonia) can significantly impact the retention of the basic 7-azaindole core by altering its ionization state.[3]

Table 1: Recommended Starting Conditions for Column Chromatography

Regioisomer PairStationary PhaseRecommended Eluent System (Starting Point)Additive (if needed)
4- vs. 6-substitutedSilica GelHexane:Ethyl Acetate (gradient)0.1% Acetic Acid
5- vs. 6-substitutedAlumina (Neutral)Dichloromethane:Methanol (gradient)0.5% Triethylamine
Electron-rich vs. -poorSilver Nitrate SilicaToluene:Acetone (gradient)N/A
Solution Pathway 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations, preparative HPLC offers superior resolution. The choice of both the stationary and mobile phases is critical for success.

Experimental Protocol: Preparative HPLC Method Development

  • Analytical Method Development:

    • Begin with a systematic screening of analytical HPLC columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano).

    • Screen a variety of mobile phase compositions, including acetonitrile/water and methanol/water, with and without modifiers like formic acid or ammonium hydroxide to control the pH. The pH can significantly influence the retention of these basic heterocycles.[6]

  • Method Optimization:

    • Once a promising analytical separation is achieved, optimize the gradient, flow rate, and temperature to maximize resolution.

  • Scale-Up to Preparative HPLC:

    • Use the optimized analytical method as a starting point for scaling up to a preparative column with the same stationary phase. Adjust the flow rate and gradient time proportionally to the column dimensions.

Table 2: Example Preparative HPLC Conditions for 7-Azaindole Isomers

ColumnMobile Phase AMobile Phase BGradientFlow Rate
C18 (e.g., 10 µm, 250 x 21.2 mm)0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile10-50% B over 30 min20 mL/min
Phenyl-Hexyl (e.g., 5 µm, 250 x 10 mm)WaterMethanol20-70% B over 25 min5 mL/min

Troubleshooting Guide: Non-Chromatographic Techniques

In cases where chromatography proves insufficient or impractical for large-scale separations, non-chromatographic methods can be highly effective.

Problem: My regioisomers co-crystallize or form an inseparable oil.

Causality: Regioisomers with similar crystal packing energies can be challenging to separate by conventional crystallization. The presence of impurities can also inhibit crystal formation.

Solution Pathway 3: Fractional Crystallization

A systematic approach to fractional crystallization can often resolve seemingly inseparable mixtures.

Experimental Protocol: Fractional Crystallization

  • Solvent Screening:

    • Test a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof).

    • The ideal solvent will dissolve the mixture at an elevated temperature and allow for the selective precipitation of one isomer upon cooling.

  • Controlled Cooling:

    • Slow, controlled cooling is crucial. Rapid cooling often leads to the co-precipitation of isomers. Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.

  • Seeding:

    • If a small amount of pure isomer is available, seeding the supersaturated solution can promote the crystallization of the desired regioisomer.

Solution Pathway 4: Derivatization

Temporarily modifying one of the functional groups on the 7-azaindole can dramatically alter its physical properties, facilitating separation.

Causality: Introducing a bulky or electronically distinct protecting group can create a significant difference in the steric profile or polarity of the regioisomers, making them easier to separate by chromatography or crystallization.

Derivatization Workflow

start Inseparable Regioisomer Mixture derivatize Introduce a Protecting Group (e.g., Boc, Ts) start->derivatize separate Separate Derivatized Isomers (Chromatography or Crystallization) derivatize->separate deprotect Remove Protecting Group separate->deprotect end Pure Regioisomers deprotect->end

Caption: Derivatization strategy for isomer separation.

Example Protocol: Boc Protection for Enhanced Separation

  • Protection: React the regioisomeric mixture with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP to protect the indole nitrogen.

  • Separation: The resulting Boc-protected isomers will have significantly different chromatographic behavior and can often be easily separated by standard silica gel chromatography.[3]

  • Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the pure, separated regioisomers.

Expert Insights and Final Recommendations

  • Embrace a Multi-Modal Approach: Do not rely on a single technique. A combination of methods, such as a preliminary enrichment by column chromatography followed by final purification via preparative HPLC or crystallization, is often the most effective strategy.

  • Characterization is Key: Throughout the separation process, ensure you have a reliable analytical method (e.g., analytical HPLC, ¹H NMR) to accurately determine the isomeric ratio and purity of your fractions.

  • Consult the Literature: Before embarking on extensive method development, a thorough literature search for the separation of analogous compounds can provide invaluable starting points.

By systematically applying the troubleshooting strategies outlined in this guide, you will be well-equipped to tackle the challenges of separating 7-azaindole regioisomers, accelerating your research and development efforts.

References

  • Bashkin, J. K. et al. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]

  • Reddy, B. et al. (2014). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques. [Link]

  • Giddings, J. C. (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. PMC. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.
  • Hook, J. M., & Wills, M. (2016). Chromatography with Silver Nitrate. UQ eSpace. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society.

Sources

Technical Support Center: Optimizing Mobile Phase for Chromatography of Bromo-pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the principles governing the chromatography of bromo-pyridines. These compounds, while common in pharmaceutical development, present unique challenges due to the basicity of the pyridine nitrogen and the influence of the bromine substituent. This guide is structured to address the most common issues encountered in the lab, providing both immediate troubleshooting steps and deeper insights to empower your method development.

Troubleshooting Guide

This section addresses specific, problem-oriented questions. Each answer provides a mechanistic explanation followed by a clear, actionable protocol.

Q: My bromo-pyridine peak is tailing severely. What is causing this and how can I fix it?

A: This is the most prevalent issue for pyridine-containing compounds. The root cause is a secondary interaction between the basic nitrogen atom on your analyte and acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[1][2] At neutral pH, these silanols can become deprotonated (SiO-), creating active sites that strongly and non-uniformly adsorb the positively charged pyridine ring, leading to a "tailing" peak shape.

To resolve this, we must mitigate these silanol interactions. This can be achieved through several strategic adjustments to the mobile phase and column selection.

A systematic approach is crucial. Never change more than one parameter at a time to clearly identify the source of improvement.

Diagram: Mitigating Silanol Interactions

G cluster_0 Problem: Peak Tailing cluster_1 Solution 1: Low pH Mobile Phase cluster_2 Solution 2: Competing Base Additive Analyte_P Bromo-Pyridine (Basic) Silanol_P Deprotonated Silanol (SiO⁻) Analyte_P->Silanol_P Strong Ionic Interaction Column_P Column Particle Silanol_P->Column_P Analyte_S1 Bromo-Pyridine (Protonated) Silanol_S1 Protonated Silanol (Si-OH) Column_S1 Column Particle Silanol_S1->Column_S1 H_ion H⁺ (from Acid) H_ion->Silanol_S1 Neutralizes Site Analyte_S2 Bromo-Pyridine Silanol_S2 Deprotonated Silanol (SiO⁻) Column_S2 Column Particle Silanol_S2->Column_S2 TEA TEA⁺ (Competing Base) TEA->Silanol_S2 Shields Active Site

Caption: Mitigation of peak tailing via mobile phase modification.

Experimental Protocol: Systematic Approach to Eliminating Peak Tailing
  • Mobile Phase pH Adjustment:

    • Action: The most effective first step is to lower the mobile phase pH.[1] Prepare your aqueous mobile phase (Solvent A) with 0.1% (v/v) formic acid or 0.1% trifluoroacetic acid (TFA). This will bring the pH to approximately 2.8 and 2.1, respectively.[3]

    • Mechanism: At this low pH, the concentration of H+ ions is high, which protonates the residual silanol groups, neutralizing their negative charge and thus preventing the strong secondary interaction with the basic analyte.[3][4]

    • Procedure:

      • Prepare 1L of HPLC-grade water.

      • Add 1.0 mL of formic acid. Mix thoroughly.

      • Degas the mobile phase.

      • Equilibrate your column with the new mobile phase for at least 15-20 column volumes before injection.

  • Use of Mobile Phase Additives (Competing Base):

    • Action: If lowering the pH is insufficient or undesirable for selectivity reasons, add a competing base like triethylamine (TEA) to the mobile phase. A typical concentration is 0.05-0.1%.

    • Mechanism: TEA is a stronger base than pyridine and will preferentially interact with the active silanol sites, effectively "shielding" them from your bromo-pyridine analyte.[1]

    • Caution: TEA can suppress MS signal and should be used primarily for UV-based detection methods.

  • Column Selection:

    • Action: If mobile phase adjustments are not fully effective, the issue may be the column itself. Switch to a modern, high-purity silica column with robust end-capping.

    • Mechanism: End-capping chemically converts most residual silanols into less active groups.[5] Alternatively, columns with a charged surface hybrid (CSH) technology have a low-level positive surface charge that repels basic analytes from interacting with underlying silanols, dramatically improving peak shape.[3]

Q: I'm not getting enough retention for my bromo-pyridine on a C18 column. What should I do?

A: Bromo-pyridines, despite the hydrophobic bromine atom, can be quite polar and may elute at or near the void volume in highly organic mobile phases. The solution is to increase the interaction with the stationary phase or switch to a more suitable chromatographic mode.

  • Modify the Mobile Phase (Reversed-Phase):

    • Decrease Organic Content: The simplest approach is to decrease the percentage of your organic solvent (e.g., acetonitrile or methanol). This makes the mobile phase more polar, forcing the analyte to interact more with the non-polar C18 stationary phase, thereby increasing retention.

    • Use a Buffer at Higher pH: Pyridines typically have a pKa around 5.2.[6][7] Running your mobile phase at a pH > 6.2 will deprotonate the pyridine nitrogen, making the analyte more neutral and hydrophobic. This increases its affinity for the C18 phase. An ammonium acetate or ammonium bicarbonate buffer is an excellent MS-compatible choice.[8][9]

    • Caution: Ensure your column is stable at higher pH. Many traditional silica columns degrade above pH 7.5. Use a hybrid or high-pH stable column for this approach.[5]

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Mechanism: HILIC is an excellent alternative for polar compounds.[10] It utilizes a polar stationary phase (like amide, cyano, or bare silica) and a mobile phase with a high concentration of organic solvent and a small amount of water.[10][11] A water-rich layer forms on the stationary phase, and your polar bromo-pyridine partitions into this layer, leading to retention.[10]

    • Benefit: This provides an orthogonal separation mechanism to reversed-phase and can be very effective for polar bromo-pyridines that are otherwise unretained.

Table 1: Starting Conditions for Reversed-Phase vs. HILIC
ParameterRecommended Reversed-Phase (RP)Recommended HILIC
Stationary Phase C18, C8, Phenyl-HexylAmide, Cyano, Bare Silica
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Formate in 90:10 ACN:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10mM Ammonium Formate in 50:50 ACN:Water
Initial Gradient 5-10% B95-100% A
Analyte State Hydrophobic interactionPartitioning into aqueous layer
Q: The resolution between my bromo-pyridine isomers is poor. How can I improve it?

A: Separating isomers is a challenge of selectivity (α), the ability of the system to distinguish between two analytes. Simply making peaks sharper (increasing efficiency, N) may not be enough if the selectivity is poor.[12] The strategy is to alter the mobile phase or stationary phase to exploit subtle differences in the isomers' properties.

Diagram: Workflow for Improving Resolution

G Start Poor Resolution (Rs < 1.5) Opt_Selectivity Optimize Selectivity (α) Start->Opt_Selectivity Primary Strategy Inc_Efficiency Increase Efficiency (N) Start->Inc_Efficiency Secondary Strategy Adj_Retention Adjust Retention (k) Start->Adj_Retention Fine-Tuning pH Adjust Mobile Phase pH Opt_Selectivity->pH Organic Change Organic Modifier (ACN vs. MeOH) Opt_Selectivity->Organic Column Change Stationary Phase (e.g., Phenyl, PFP, Mixed-Mode) Opt_Selectivity->Column Particle Use Smaller Particle Column (e.g., 5µm -> sub-2µm) Inc_Efficiency->Particle Flow Optimize Flow Rate Inc_Efficiency->Flow Gradient Modify Gradient Slope Adj_Retention->Gradient

Caption: A logical workflow for troubleshooting poor resolution.

Experimental Protocol: Initial Mobile Phase Scouting for Isomer Separation
  • Fine-Tune Mobile Phase pH:

    • Action: The position of the bromine atom can slightly alter the pKa of the pyridine nitrogen. A subtle change in mobile phase pH around the pKa can change the ionization state of one isomer more than the other, leading to a significant change in retention and selectivity.[13]

    • Procedure: Prepare buffered mobile phases at pH values 0.5 units apart (e.g., pH 3.0, 3.5, 4.0) using an MS-compatible buffer like ammonium formate.[14] Run the same gradient on each to observe changes in selectivity.

  • Change the Organic Modifier:

    • Action: Switch from acetonitrile (ACN) to methanol (MeOH) or vice-versa.

    • Mechanism: ACN and MeOH have different properties. ACN is aprotic, while MeOH is a protic hydrogen-bond donor. This difference in interaction with the analyte and stationary phase can alter selectivity and sometimes even reverse the elution order of closely related compounds.

  • Change the Stationary Phase:

    • Action: If mobile phase changes fail, switch to a column with a different retention mechanism.

    • Mechanism: A standard C18 column separates primarily on hydrophobicity. A Phenyl phase adds π-π interactions, which can be highly selective for aromatic compounds like bromo-pyridines. A Pentafluorophenyl (PFP) phase offers a combination of hydrophobic, aromatic, and dipole interactions.[15] A mixed-mode column that combines reversed-phase and ion-exchange characteristics can also provide unique selectivity for basic compounds.[6][16]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for a new bromo-pyridine compound in reversed-phase HPLC? A good, universal starting point is a gradient using 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B.[3] A typical scouting gradient would be 5% to 95% B over 10-15 minutes. This acidic condition generally provides good peak shape for basic compounds and is compatible with both UV and MS detection.[9]

Q2: What is the role of the acid (formic acid, TFA) in the mobile phase? The acid serves two primary purposes. First, it controls the pH of the mobile phase, which ensures that the ionization state of your analyte is consistent, leading to reproducible retention times.[17] Second, at a low pH (2-3), the acid protonates residual silanol groups on the stationary phase, minimizing the secondary ionic interactions that cause peak tailing in basic compounds like bromo-pyridines.[3][4]

Q3: When should I use a buffer (e.g., ammonium formate) instead of just an acid? You should use a buffer when you need to maintain precise pH control in the range of 3-6. An acid alone (like 0.1% formic acid) creates an acidic environment but does not have significant buffering capacity above pH ~3.8.[18] If you are trying to manipulate selectivity by working near the pKa of your bromo-pyridine (~5.2), a buffer is essential to prevent retention time drift and ensure the method is robust.[8][17]

Q4: Can I use normal-phase chromatography for bromo-pyridines? Yes, normal-phase chromatography can be a viable option, particularly for separating isomers or for chiral separations. In this mode, a polar stationary phase (like silica or alumina) is used with a non-polar mobile phase, such as a mixture of n-hexane and isopropanol.[19] Retention is based on the polarity of the analytes.

Q5: What are the main considerations for LC-MS analysis of bromo-pyridines? The most critical requirement for LC-MS is the use of volatile mobile phase additives.[9] Non-volatile salts, such as sodium or potassium phosphate, will crystallize in the high-temperature MS source and contaminate the instrument. Stick to volatile acids like formic or acetic acid, and volatile buffers like ammonium formate or ammonium acetate.[9] While TFA provides excellent chromatography, it is known to cause ion suppression in the MS source, particularly in positive ion mode, so formic acid is generally preferred.[14]

References

  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Nature. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • ResearchGate. (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

  • HELIX Chromatography. HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. [Link]

  • Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]

  • ACS Publications. Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]

  • Agilent. Why it matters and how to get good peak shape. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • ResearchGate. Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Chrom Tech, Inc. Tackling Common Challenges in Chromatography. [Link]

  • Restek. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • NIH National Center for Biotechnology Information. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Chrom Tech. Reversed-phase HPLC Buffers. [Link]

  • NIH National Center for Biotechnology Information. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography. [Link]

  • University College London. HPLC solvents and mobile phase additives. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Fischer Indole Synthesis of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Fischer indole synthesis of 7-azaindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often challenging reaction. As a Senior Application Scientist, I've compiled this resource based on a synthesis of established chemical principles and practical, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic outcomes.

The synthesis of 7-azaindoles, a critical scaffold in medicinal chemistry, via the Fischer indole method is notoriously sensitive. The inherent electron-deficient nature of the pyridine ring in the 2-pyridylhydrazine starting material introduces unique challenges not typically encountered in the synthesis of their carbocyclic indole counterparts.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we'll delve into the most common problems, their mechanistic origins, and actionable solutions.

FAQ 1: Why am I getting very low or no yield of my desired 7-azaindole?

This is the most frequent issue encountered. The primary culprit is the reduced nucleophilicity of the pyridine ring compared to a benzene ring.

Answer:

The core of the problem lies in the electronic properties of the pyridine nucleus. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards the crucial electrophilic cyclization step (the[3][3]-sigmatropic rearrangement) of the Fischer indole synthesis.[1][2] Furthermore, under the acidic conditions of the reaction, the pyridine nitrogen is often protonated, which exacerbates this deactivating effect.[4]

Troubleshooting Steps:

  • Choice of Acid Catalyst: The selection and concentration of the acid catalyst are critical. While Brønsted acids (like H₂SO₄, HCl) and Lewis acids (like ZnCl₂, BF₃) are commonly used, polyphosphoric acid (PPA) is often the catalyst of choice for 7-azaindole synthesis as it can provide the necessary high temperatures and strong acidity to drive the reaction forward.[1][3][5]

  • Reaction Temperature: Due to the deactivated nature of the pyridylhydrazone, higher reaction temperatures are generally required compared to standard Fischer indole syntheses.[6] A systematic evaluation of the reaction temperature is recommended.

  • Use of Hydrazine Salt: In some cases, using the hydrochloride salt of the 2-pyridylhydrazine can minimize decomposition and improve yields.[7]

  • Microwave Irradiation: The use of microwave heating can sometimes promote the reaction and improve yields by rapidly reaching the required high temperatures.[3]

FAQ 2: My reaction with an unsymmetrical ketone is producing a mixture of isomers. How can I control the regioselectivity?

The use of unsymmetrical ketones introduces the possibility of forming two different enehydrazine intermediates, leading to a mixture of regioisomeric 7-azaindoles.

Answer:

The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is determined by the relative stability of the two possible enehydrazine intermediates and the transition states leading to them. Generally, the reaction proceeds through the more thermodynamically stable enehydrazine.

Troubleshooting & Predictive Guidance:

  • Steric Effects: Enolization (and subsequent enehydrazine formation) tends to occur at the less sterically hindered α-carbon of the ketone.

  • Electronic Effects: The nature of the substituents on the ketone can influence the direction of enolization.

  • Acid Catalyst: The choice of acid catalyst can influence the ratio of isomers. For instance, strong acids may favor enolization at the less substituted side of the ketone.[8]

Example of Regioselectivity:

KetoneMajor IsomerMinor IsomerRationale
Methyl ethyl ketone2,3-Dimethyl-7-azaindole2-Ethyl-7-azaindoleEnolization is favored at the more substituted carbon, leading to the more stable trisubstituted double bond in the enehydrazine.
Phenylacetone2-Methyl-3-phenyl-7-azaindole2-Benzyl-7-azaindoleThe formation of the enehydrazine conjugated with the phenyl ring is generally favored.

Workflow for Determining Regioselectivity:

Caption: A logical workflow for predicting the major regioisomer in the Fischer indole synthesis of 7-azaindoles with unsymmetrical ketones.

FAQ 3: I'm observing the formation of an unexpected product that is not my target 7-azaindole. What could be happening?

The formation of unexpected byproducts can occur through alternative reaction pathways that compete with the desired Fischer indolization.

Answer:

One documented side reaction, particularly with substrates like pyruvate esters, is an alternative cyclization pathway. For instance, the 2-pyridylhydrazone of a pyruvate ester has been observed to yield a 3-methylpyrido[2,1-c][1][2][4]triazin-4-one instead of the expected 7-azaindole-2-carboxylic acid derivative.[1] This occurs through an intramolecular nucleophilic attack of the pyridine nitrogen onto the ester carbonyl, followed by dehydration.

Mechanism of an Alternative Cyclization:

G A 2-Pyridylhydrazone of Pyruvate Ester B Intramolecular Nucleophilic Attack (Pyridine N on Ester C=O) A->B C Cyclized Intermediate B->C D Dehydration C->D E 3-Methylpyrido[2,1-c][1,2,4]triazin-4-one (Side Product) D->E

Caption: The mechanism of an alternative cyclization side reaction leading to a pyridotriazinone byproduct.

Troubleshooting Steps:

  • Substrate Modification: If this side reaction is prevalent, consider using a different starting ketone that is less prone to alternative cyclizations.

  • Protecting Groups: In some cases, protection of reactive functional groups on the ketone or hydrazine starting materials may be necessary.

  • Reaction Conditions: A systematic screen of reaction conditions (temperature, catalyst, solvent) may help to favor the desired Fischer indole pathway.

FAQ 4: My reaction is failing when I use a methyl ketone. Why is this happening?

The success of the Fischer indole synthesis is highly dependent on the formation of the enehydrazine intermediate. With some methyl ketones, this tautomerization is unfavorable.

Answer:

The equilibrium between the hydrazone and the enehydrazine tautomers is a critical step in the Fischer indole synthesis.[5][9] For some methyl ketones, the equilibrium lies heavily on the side of the hydrazone, and there is insufficient concentration of the reactive enehydrazine for the subsequent[3][3]-sigmatropic rearrangement to occur. This can lead to the recovery of unreacted starting material.[1]

Troubleshooting Steps:

  • Choice of Carbonyl Compound: If possible, select a ketone that is known to more readily form the enol or enamine. Ketones with α-methylene or α-methine groups are generally more reactive in this regard.

  • Catalyst and Temperature: Experiment with different acid catalysts and higher temperatures to try and shift the equilibrium towards the enehydrazine.

  • Alternative Synthetic Routes: If the Fischer indole synthesis consistently fails with your desired methyl ketone, it may be necessary to explore alternative synthetic routes to your target 7-azaindole.

FAQ 5: My reaction is producing aniline and other decomposition products instead of the 7-azaindole. What is causing this side reaction?

This is indicative of a competing N-N bond cleavage pathway, which is particularly problematic when the carbonyl component has electron-donating substituents.

Answer:

Computational studies have shown that electron-donating groups on the enehydrazine intermediate can stabilize the transition state for a heterolytic N-N bond cleavage, making it a more favorable pathway than the desired[3][3]-sigmatropic rearrangement.[10] This cleavage results in the formation of aniline (or a substituted aniline) and a stabilized iminylcarbocation, which can then go on to form other byproducts.[10]

Mechanism of N-N Bond Cleavage:

Caption: Competing pathways in the Fischer indole synthesis, highlighting the N-N bond cleavage side reaction.

Troubleshooting Steps:

  • Substrate Design: If possible, avoid using ketones with strong electron-donating groups at the α-position.

  • Catalyst Choice: Lewis acids may be more effective than Brønsted acids in promoting the desired cyclization over the cleavage pathway in some cases.

  • Temperature Control: Carefully control the reaction temperature, as excessive heat can promote decomposition pathways.

Experimental Protocols

Protocol 1: General Procedure for the Fischer Indole Synthesis of a 2,3-Disubstituted 7-Azaindole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Pyridylhydrazine (1.0 eq)

  • Ketone (1.1 eq)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (a sufficient amount to ensure good stirring).

  • Addition of Reactants: To the PPA, add the 2-pyridylhydrazine and the ketone.

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 140-180 °C) for the optimized reaction time (monitor by TLC).

  • Workup:

    • Allow the reaction mixture to cool to approximately 100 °C and then carefully pour it onto ice water with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

References

  • Alekseyev, R. S., Amirova, S. R., Kabanova, E. V., & Terenin, V. I. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305–1314. [Link]

  • Douglas, C. J., & Thomson, R. J. (2019). Understanding and Interrupting the Fischer Azaindolization Reaction. Journal of the American Chemical Society, 141(42), 16671–16676. [Link]

  • Langer, P. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Wikipedia. (2023, December 12). Fischer indole synthesis. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 26, 2026, from [Link]

  • Thomson, R. J. (2012). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 77(22), 10316–10320. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved January 26, 2026, from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. [Link]

  • Al-awar, R. S., & El--Enany, M. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(12), 9031–9040. [Link]

  • Bihel, F., & Simonin, F. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic letters, 11(22), 5142–5145. [Link]

  • Chapman, N. B., Clarke, K., & Hughes, H. (1965). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Journal of the Chemical Society, 1424-1429. [Link]

  • D'Amico, D. C., et al. (2017). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C–N and C–O Coupling. The Journal of Organic Chemistry, 82(15), 8035–8048. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (Compound 1 ). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. As a key intermediate in the synthesis of various pharmacologically active agents, its purity is paramount for the reliability and success of subsequent experimental steps.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The protocols and advice provided herein are grounded in established chemical principles and validated through practical application in the field.

I. Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, often involving variations of the Fischer indole synthesis or multi-step sequences starting from substituted pyridines, can introduce several types of impurities.[1][2][3]

Common Impurity Classes:

  • Unreacted Starting Materials: Such as substituted 2-aminopyridines or hydrazines.[1][4]

  • Incompletely Cyclized Intermediates: Remnants from the pyrrole ring formation step.

  • Regioisomers: Isomeric products formed during the synthesis.

  • Over-brominated or Under-brominated Species: Byproducts from the bromination step.

  • Polymeric Byproducts: Dark, often insoluble tars formed under harsh reaction conditions.

  • Residual Solvents and Reagents: Catalysts (e.g., palladium), acids, or bases used during the synthesis.

The nature and quantity of these impurities will dictate the most effective purification strategy. A preliminary analysis by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy of the crude material is always the recommended first step.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine in a practical question-and-answer format.

Q1: My crude product is a dark, oily residue that is difficult to handle. How should I proceed?

A1: Oily residues are typically a sign of significant impurities, including polymeric materials and residual high-boiling solvents.

  • Causality: High reaction temperatures or prolonged reaction times can lead to the formation of high-molecular-weight, non-crystalline byproducts (tars). Acidic or basic conditions can also contribute to degradation.

  • Troubleshooting Steps:

    • Initial Cleanup (Aqueous Wash): Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure. This often removes many polar impurities and can sometimes induce crystallization.

    • Trituration: If the residue remains oily, attempt trituration. Add a non-polar solvent in which the desired product is sparingly soluble (e.g., hexanes, diethyl ether, or a mixture thereof). Stir or sonicate the mixture. The desired product may solidify, allowing for collection by filtration.

    • "Plug" Chromatography: If the oil persists, pass a concentrated solution of the crude material through a short pad of silica gel, eluting with a moderately polar solvent system (e.g., 20-30% EtOAc in hexanes). This will remove baseline (highly polar) and non-polar impurities, often yielding a cleaner, solidifiable material.

Q2: I am seeing multiple spots on TLC that are very close together. How can I improve their separation for column chromatography?

A2: Poor separation on TLC indicates that the impurities have similar polarities to the desired product, a common issue with regioisomers or closely related analogues.

  • Causality: The polarity of molecules is determined by their functional groups and overall structure. Isomers often have very similar polarities, making them challenging to separate on standard silica gel.

  • Troubleshooting Steps:

    • Solvent System Optimization: Systematically screen different solvent systems for TLC. The goal is to find a system that provides a target Rf value of approximately 0.25-0.35 for the desired product, as this typically gives the best separation during column chromatography.[5] Try less common solvent mixtures, such as DCM/methanol, toluene/EtOAc, or chloroform/methanol. A literature example for a closely related compound, 5-Bromo-2-ethyl-3-methyl-1H-pyrrolo[2,3-b]pyridine, reported an Rf of 0.65 in a 20:1 chloroform-methanol system, suggesting that a less polar system would be needed to achieve the target Rf for column chromatography.[2]

    • Use of Additives: If the spots are streaking or tailing, it may indicate that your compound has acidic (the pyrrole N-H) or basic (the pyridine nitrogen) properties. Adding a small amount of an acid (e.g., 0.5% acetic acid) or a base (e.g., 0.5% triethylamine) to the mobile phase can improve peak shape and resolution.

    • Consider a Different Stationary Phase: If normal phase silica gel is ineffective, consider using alumina (basic or neutral) or even reversed-phase silica (C18) for particularly challenging separations.

Q3: My compound won't crystallize from any solvent I've tried. What should I do?

A3: Failure to crystallize is often due to the presence of "eutectic-like" impurities that disrupt the crystal lattice formation or because the compound has high solubility in the chosen solvent even at low temperatures.

  • Causality: Crystallization is a highly specific process of molecular self-assembly. Impurities can interfere with this process, preventing the formation of a stable crystal lattice.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility of your compound in a wide range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, hexanes, and water) at both room temperature and the solvent's boiling point. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.[6] For the related 5-Bromo-7-azaindole, solubility is highest in methyl acetate and lowest in hexane, with a significant temperature dependence in DCM.[6]

    • Use a Co-solvent System: If a single solvent is not effective, use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly. Common systems include EtOAc/hexanes, DCM/hexanes, and toluene/hexanes.[2][7][8]

    • Induce Crystallization: If a supersaturated solution fails to crystallize upon cooling, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal of the pure compound.

    • Purify Further: If recrystallization consistently fails, the material is likely not pure enough. Subject the material to column chromatography first and then attempt to recrystallize the purified fractions.

III. Standard Purification Protocols

The following are detailed, step-by-step protocols for the most common and effective purification methods for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 1: Normal-Phase Flash Column Chromatography

This is the workhorse method for purifying moderately polar organic compounds and is highly effective for this target molecule.

  • Step 1: Mobile Phase Selection

    • Using TLC, identify a solvent system that gives an Rf value of ~0.3 for the target compound. Based on literature for similar compounds, start with a mixture of hexanes and ethyl acetate.[5]

    • Begin with a low polarity system (e.g., 10% EtOAc/hexanes) and gradually increase the polarity.

    • Refer to the table below for starting solvent systems.

Solvent System Polarity Comments
Ethyl Acetate / HexanesLow to MediumExcellent starting point. A gradient from 10% to 50% EtOAc is often effective.
Dichloromethane / MethanolMedium to HighUseful for more polar impurities. Start with 1-2% MeOH in DCM.
Chloroform / MethanolMedium to HighA reported system for a similar compound showed good separation.[2]
  • Step 2: Column Packing

    • Select an appropriately sized column for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Step 3: Sample Loading

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone). Add a small amount of silica gel (2-3 times the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column. This method is less ideal as it can lead to band broadening.

  • Step 4: Elution and Fraction Collection

    • Begin eluting the column with the starting mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase. A typical gradient might be from 10% EtOAc/hexanes to 40% EtOAc/hexanes over several column volumes.

    • Collect fractions and monitor their composition by TLC.

  • Step 5: Isolation

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to obtain highly crystalline, pure material.

  • Step 1: Solvent Selection

    • Place a small amount of the crude material (10-20 mg) into several test tubes.

    • Add a small amount of a different solvent to each tube and assess solubility at room temperature and upon heating.

    • Promising solvents from literature reports on similar compounds include toluene, or co-solvent systems like chloroform/hexane or ethyl acetate/hexane.[1][7][8]

Solvent / System Solubility Profile Reference Context
TolueneGood solubility when hot, poor when cold.Used for a similar bromo-azaindole.[7]
Chloroform / HexaneSoluble in CHCl₃, insoluble in hexane.2:1 ratio used for 5-bromo-7-azaindole.[1]
Ethyl Acetate / HexaneSoluble in EtOAc, insoluble in hexane.Common system for aza-indoles.[8]
Benzene / HexaneSoluble in Benzene, insoluble in hexane.1:1 ratio used for a 2-ethyl-azaindole derivative.[2]
  • Step 2: Dissolution

    • Place the crude solid in an appropriately sized Erlenmeyer flask.

    • Add the chosen hot solvent (or the "good" solvent of a co-solvent pair) portion-wise until the solid just dissolves. Use the minimum amount of solvent necessary.

  • Step 3: Decolorization (Optional)

    • If the solution is highly colored, add a small amount of activated charcoal and gently boil for 2-5 minutes.

  • Step 4: Hot Filtration

    • If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Step 5: Crystallization

    • Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Step 6: Isolation and Drying

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove all residual solvent.

IV. Visualization of Workflows

To aid in decision-making, the following diagrams illustrate the recommended purification workflows.

Purification_Workflow Crude Crude Product (5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine) Analysis Analyze Purity (TLC, LC-MS, NMR) Crude->Analysis Decision Purity > 95%? Analysis->Decision HighPurity High Purity Product Decision->HighPurity Yes LowPurity Purity < 95% or Oily Decision->LowPurity No Chromatography Flash Column Chromatography LowPurity->Chromatography Fractions Analyze Fractions by TLC Chromatography->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize Recrystallize->HighPurity

Caption: General purification workflow for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting_Tree Start Purification Issue Issue1 Poor TLC Separation Start->Issue1 Issue2 Failure to Crystallize Start->Issue2 Issue3 Oily Crude Product Start->Issue3 Sol_Opt Optimize Mobile Phase (e.g., add modifier, change solvent) Issue1->Sol_Opt New_Stat Change Stationary Phase (e.g., Alumina, C18) Issue1->New_Stat Solvent_Screen Systematic Solvent Screen (Single & Co-solvent) Issue2->Solvent_Screen Re_Purify Purify by Chromatography First Issue2->Re_Purify Aqueous_Wash Perform Aqueous Workup Issue3->Aqueous_Wash Triturate Triturate with Non-polar Solvent Aqueous_Wash->Triturate Triturate->Re_Purify

Sources

Stability issues of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. The information herein is synthesized from established chemical principles and field-proven insights to ensure the integrity of your experiments.

Introduction to 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural complexity, featuring a bromine substituent and an ethyl group on the pyrrolopyridine core, presents unique stability challenges in solution. Understanding and mitigating these instabilities is crucial for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of potential stability issues and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine in solution?

A1: The stability of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine in solution can be influenced by several factors, including:

  • pH: The 7-azaindole core has a pyridine ring, making the compound susceptible to pH-dependent reactions. Both highly acidic and alkaline conditions can potentially lead to degradation.

  • Light: Aromatic bromine compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-bromine bond.[1][2]

  • Temperature: While many N-heterocycles exhibit good thermal stability at ambient temperatures, elevated temperatures can accelerate degradation pathways.[3][4]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain solvents may not be suitable for long-term storage. The solubility and stability of azaindole derivatives can be significantly influenced by the solvent environment.[5][6]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation, particularly in the presence of light or metal catalysts.

Q2: What are the recommended storage conditions for solutions of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine?

A2: To ensure the long-term stability of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be adequate.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).[7][8]

Q3: Which solvents are recommended for dissolving 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine?

A3: Common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are generally suitable for dissolving 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine for immediate use in experiments. For long-term storage, aprotic solvents like DMSO or DMF are often preferred. It is crucial to use high-purity, anhydrous solvents to minimize potential degradation.

Q4: How can I monitor the stability of my 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine solution over time?

A4: The stability of your solution can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method to track the concentration of the parent compound and detect the appearance of degradation products.[9][10] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of potential degradants.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Loss of compound potency or inconsistent biological activity. Degradation of the compound in the stock solution or experimental medium.1. Verify Stock Solution Integrity: Analyze your stock solution by HPLC to confirm the concentration and purity of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine. Prepare fresh stock solutions if significant degradation is observed. 2. Prepare Fresh Dilutions: Prepare working solutions immediately before each experiment from a recently verified stock solution. 3. Control Experimental Conditions: Ensure that the pH, temperature, and light exposure during your experiment are controlled and consistent.
Appearance of new peaks in HPLC chromatogram of an aged solution. Chemical degradation of the compound.1. Characterize Degradation Products: Use LC-MS to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., debromination, oxidation). 2. Review Storage Conditions: Ensure that the solution has been stored under the recommended conditions (low temperature, protected from light, under inert gas if necessary).[7] 3. Evaluate Solvent Purity: Impurities in the solvent (e.g., water, peroxides) can accelerate degradation. Use fresh, high-purity solvents.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Confirm Solubility Limits: Determine the solubility of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine in your chosen solvent at the experimental concentration and temperature. 2. Consider a Co-solvent: If solubility is an issue, consider using a co-solvent system. 3. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.
Color change of the solution over time. Formation of colored degradation products, possibly due to oxidation or photodegradation.1. Minimize Light and Air Exposure: Store solutions in amber vials and under an inert atmosphere.[7][8] 2. Use Antioxidants (with caution): For certain applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with the downstream experiment must be verified.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous solvent such as DMSO or DMF.

  • Weighing: Accurately weigh the desired amount of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine in a clean, dry vial.

  • Dissolution: Add the solvent to the vial to achieve the desired concentration. Vortex or sonicate briefly to ensure complete dissolution.

  • Inerting (Optional but Recommended): For long-term storage, gently bubble argon or nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen.

  • Storage: Store the solution in an amber vial at -20°C or -80°C.

Protocol 2: Monitoring Solution Stability by HPLC
  • Instrumentation: Use a reverse-phase HPLC system with a C18 column and a UV detector.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

  • Detection Wavelength: Determine the optimal wavelength for detection by acquiring a UV spectrum of the compound.

  • Sample Preparation: Dilute a small aliquot of your stock solution to a suitable concentration with the mobile phase.

  • Analysis: Inject the sample and monitor the peak area of the parent compound over time. The appearance of new peaks indicates degradation.

Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation workflow for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine based on general chemical principles.

A 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine in Solution B Light Exposure A->B can lead to C Extreme pH (Acidic/Alkaline) A->C can lead to D Elevated Temperature A->D can lead to E Oxygen/Oxidants A->E can lead to F Photodegradation (e.g., Debromination) B->F G Hydrolysis/Ring Opening C->G H Accelerated Decomposition D->H I Oxidative Degradation E->I

Caption: Potential degradation pathways for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Summary of Stability Influencing Factors

FactorPotential EffectMitigation Strategy
pH Hydrolysis, ring openingMaintain a neutral pH; use buffered solutions for experiments.
Light Photodegradation, debrominationStore and handle solutions in amber vials or protect from light.
Temperature Increased rate of degradationStore solutions at low temperatures (-20°C or -80°C).
Oxygen OxidationDegas solvents and store solutions under an inert atmosphere.
Solvent Purity Catalyze degradationUse high-purity, anhydrous solvents.

Conclusion

The stability of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine in solution is paramount for the success of research and development activities. By understanding the potential degradation pathways and implementing the recommended handling and storage procedures, researchers can ensure the integrity of their experiments and the reliability of their results. This guide provides a foundational framework for troubleshooting stability issues; however, specific experimental conditions may require further optimization.

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Konieczny, K., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Retrieved from [Link]

  • Bull, J. A., et al. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]

  • Al-Salami, H., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Analytical Methods in Environmental Chemistry Journal. Retrieved from [Link]

  • Li, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules. Retrieved from [Link]

  • Konieczny, K., et al. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2015). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. Retrieved from [Link]

  • Balla, D., et al. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Wimmer, L., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. Analytical Techniques in the Pharmaceutical Sciences. Retrieved from [Link]

  • Kelly, P. M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Retrieved from [Link]

  • Kim, S. K., et al. (2013). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chen, J., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. Retrieved from [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Retrieved from [Link]

  • Wikipedia. Pyridine. Retrieved from [Link]

  • Yin, P., et al. (2026). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Retrieved from [Link]

  • Kumar, A., et al. (2023). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Peeters, Z., et al. (2007). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics. Retrieved from [Link]

  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. Retrieved from [Link]

  • El-Sayed, N. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]

  • O'Connor, S., et al. (2012). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography B. Retrieved from [Link]

  • Li, Y., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Blazsó, M., et al. (2002). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis. Retrieved from [Link]

  • Chen, J., & Chen, J. (2020). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Retrieved from [Link]

  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Resolving 7-Azaindole Isomer Co-elution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in the separation of 7-azaindole isomers. As a core structural motif in numerous pharmacologically active molecules, the ability to distinguish between its positional isomers (4-, 5-, 6-, and 7-azaindole) is critical for synthesis, purification, and quality control.[1] This document provides in-depth troubleshooting strategies and foundational knowledge to overcome the common issue of co-elution.

Understanding the Challenge: Why Do 7-Azaindole Isomers Co-elute?

7-Azaindole and its related isomers are structurally bioisosteric to indole, a ubiquitous scaffold in biologically active compounds.[1] The four primary positional isomers (4-, 5-, 6-, and 7-azaindole) possess nearly identical molecular weights and similar core structures. However, the position of the nitrogen atom in the six-membered ring subtly alters the molecule's physicochemical properties, including its dipole moment, pKa, hydrophobicity (LogP), and hydrogen bonding capacity.[1][2]

These slight differences are the key to their separation. Co-elution occurs when a specific set of chromatographic conditions fails to exploit these minor variances, causing the isomers to travel through the analytical column at the same rate. This guide will walk you through a logical process to systematically adjust your method and achieve baseline resolution.

Troubleshooting Workflow for Isomer Co-elution

Before diving into specific techniques, it's helpful to have a high-level workflow. The following diagram outlines a systematic approach to troubleshooting, starting from initial observation to advanced method development.

CoElution_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Advanced Techniques A Initial Observation: Peak Tailing, Shoulders, or Asymmetry B Confirm Co-elution: Use Diode Array (DAD) or Mass Spec (MS) Detector A->B Visual Cue C Modify Mobile Phase (Primary Strategy) B->C Purity Fails D Screen pH, Organic Solvent Type, & Gradient Slope C->D E Change Stationary Phase (Secondary Strategy) D->E Resolution Still < 1.5 I Achieved Separation D->I Resolution > 1.5 F Screen Columns: Phenyl, PFP, Mixed-Mode E->F G Consider Alternative Chromatography (If HPLC Fails) F->G Resolution Still < 1.5 F->I Resolution > 1.5 H Evaluate GC or SFC G->H H->I Resolution > 1.5

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving bromo-pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. My aim is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. Bromo-pyridines, while common building blocks, present unique challenges due to the inherent properties of the pyridine ring. This resource will address these challenges head-on in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be encountering at the bench. Each solution is grounded in mechanistic principles to help you understand the "why" behind the "how."

Question 1: My Suzuki coupling with 2-bromopyridine is giving very low to no yield. What are the likely causes and how can I fix it?

This is a classic and frequently encountered issue. The primary culprit is often the pyridine nitrogen itself. The lone pair on the nitrogen atom can coordinate to the palladium catalyst, effectively "poisoning" it and halting the catalytic cycle.[1][2] This is particularly problematic with 2-substituted pyridines due to the proximity of the nitrogen to the reaction center.

Here’s a systematic approach to troubleshoot this:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and sterically bulky phosphine ligands can promote the desired reductive elimination step and are less susceptible to displacement by the pyridine nitrogen. Consider ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3]

  • Consider a Stronger Base: A strong base is required to activate the boronic acid for transmetalation.[3] However, very strong bases can also promote side reactions. For bromo-pyridines, potassium phosphate (K₃PO₄) is often a good starting point as it is effective and generally well-tolerated.[1][4]

  • Solvent System Optimization: A mixture of an organic solvent and water is common, but for problematic couplings, consider anhydrous conditions to minimize protodeboronation of the boronic acid, a common side reaction with heteroaryl boronic acids.[5] Toluene or 1,4-dioxane are excellent choices.

  • The "Lewis Acid" Trick: The addition of a Lewis acid, such as trimethyl borate (B(OMe)₃), can be a powerful strategy.[2] The Lewis acid can coordinate with the pyridine nitrogen, preventing it from binding to and deactivating the palladium catalyst.[2]

Question 2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction in Suzuki couplings.[2] It is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[2]

To suppress homocoupling:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. This minimizes the oxygen that can lead to oxidative homocoupling.[2]

  • Use a Pd(0) Pre-catalyst: While many Pd(II) pre-catalysts are reduced in situ to the active Pd(0) species, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of unwanted Pd(II) in the initial stages of the reaction.[2]

  • Control Stoichiometry: Using a slight excess of the bromo-pyridine (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid can help ensure the boronic acid is consumed by the desired cross-coupling pathway.

Question 3: My reaction starts but then stalls before completion. What's happening?

Reaction stalling can be due to catalyst deactivation or decomposition over the course of the reaction.

  • Catalyst Loading: While it's tempting to use very low catalyst loadings for efficiency, challenging substrates like bromo-pyridines may require a higher loading (e.g., 2-5 mol %) to reach full conversion.[6]

  • Thermal Stability of the Catalyst: High reaction temperatures can lead to the formation of palladium black (inactive palladium nanoparticles), especially with less stable catalysts. If you are running the reaction at high temperatures, consider switching to a more thermally stable pre-catalyst or ligand system.

  • Incremental Addition: In some cases, adding the catalyst in two portions (e.g., half at the beginning and the other half after a few hours) can help maintain a sufficient concentration of the active catalyst throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: Which isomer of bromo-pyridine is the most reactive in Suzuki couplings?

The reactivity generally follows the order: 4-bromopyridine > 2-bromopyridine ≈ 3-bromopyridine. 4-bromopyridine is often the most straightforward to couple as the nitrogen is further from the reaction site, minimizing catalyst inhibition. 2-bromopyridine is particularly challenging due to the ortho-nitrogen's ability to chelate and deactivate the palladium catalyst.[7]

Q2: What is protodeboronation and how can I prevent it?

Protodeboronation is a side reaction where the boronic acid reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom.[1][8] This is a significant issue with electron-deficient heteroaryl boronic acids.[5]

To prevent it:

  • Use Boronate Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[8]

  • Employ Anhydrous Conditions: As water is a primary proton source, running the reaction under strictly anhydrous conditions can significantly suppress this side reaction.[5]

  • Use Potassium Trifluoroborate Salts: These salts (R-BF₃K) are also more stable than boronic acids and can be used as effective coupling partners.

Q3: How do I choose the right base for my reaction?

The base plays a crucial role in activating the boronic acid for transmetalation.[3] The choice of base can depend on the specific substrates and the presence of other functional groups.

Base Strength Common Use Cases & Considerations
K₃PO₄ StrongOften a good first choice for challenging couplings, including those with bromo-pyridines.[1][4]
Na₂CO₃ / K₂CO₃ ModerateWidely used, often in aqueous solvent mixtures. Effective for many standard Suzuki couplings.[6]
Cs₂CO₃ StrongCan be very effective but is more expensive. Often used when other bases fail.
Organic Bases Weak/ModerateBases like triethylamine (NEt₃) are generally not strong enough to promote the reaction efficiently.

Q4: Can I run my Suzuki coupling open to the air?

While some highly active catalyst systems are advertised as "air-stable," for reproducible and high-yielding results, especially during optimization, it is strongly recommended to perform the reaction under an inert atmosphere (nitrogen or argon). This minimizes catalyst oxidation and side reactions like homocoupling.[2]

Experimental Protocols

General Protocol for Suzuki Coupling of 3-Bromopyridine

This protocol is a good starting point for optimization.

Materials:

  • 3-Bromopyridine

  • Aryl boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction flask, add 3-bromopyridine (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol %).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

Here is a visual guide to help you systematically troubleshoot a failing Suzuki coupling reaction with a bromo-pyridine.

Suzuki_Troubleshooting Start Low Yield or No Reaction Check_Catalyst Change Catalyst/Ligand System (e.g., Buchwald ligands) Start->Check_Catalyst Initial Step Check_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Check_Catalyst->Check_Base Success Reaction Optimized Check_Catalyst->Success If successful Check_Solvent Modify Solvent System (e.g., Anhydrous Dioxane) Check_Base->Check_Solvent Check_Base->Success If successful Check_Temp Adjust Temperature Check_Solvent->Check_Temp Check_Solvent->Success If successful Add_Additive Consider Additives (e.g., B(OMe)3 for 2-BrPy) Check_Temp->Add_Additive Check_Temp->Success If successful Check_Reagents Verify Reagent Purity & Stoichiometry Add_Additive->Check_Reagents Add_Additive->Success If successful Check_Reagents->Success If successful Re_evaluate Re-evaluate Substrate (Protodeboronation? Side Reactions?) Check_Reagents->Re_evaluate If still failing

Caption: A decision tree for troubleshooting Suzuki couplings with bromo-pyridines.

The Suzuki Catalytic Cycle

Understanding the mechanism is key to rational optimization.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Bromo-pyridine) pdII_complex Ar-Pd(II)L2-X oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation Ar'-B(OR)2 (Boronic Acid/Ester) + Base pdII_diaryl Ar-Pd(II)L2-Ar' transmetalation->pdII_diaryl reductive_elimination Reductive Elimination pdII_diaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By understanding the key parameters and potential pitfalls associated with the Suzuki coupling of bromo-pyridines, you can develop robust and efficient synthetic routes to your target molecules. Remember that every substrate pairing is unique, and a systematic approach to optimization is the surest path to success.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Tyrell, E., & Brookes, P. (2004). The Synthesis of Biaryls and Heterobiaryls by the Suzuki-Miyaura Reaction. Synthesis, 2004(04), 469–483.
  • Naveed, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Iqbal, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5189.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • Thomas, D. A., et al. (2022).
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2374–2384.

Sources

Preventing degradation of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for preventing degradation of this valuable synthetic intermediate during experimental workup and purification. As a substituted 7-azaindole, this compound possesses a unique electronic structure that, while synthetically versatile, also presents specific stability challenges. This document will equip you with the knowledge to anticipate and mitigate these challenges, ensuring the integrity of your material.

Understanding the Stability of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is an analogue of 7-azaindole, a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structure comprises an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, rendering the molecule susceptible to specific degradation pathways. The primary points of vulnerability include:

  • Oxidation: The pyrrole ring is prone to oxidation, which can be exacerbated by exposure to air, certain metal ions, or harsh oxidizing conditions.

  • pH Sensitivity: The molecule is amphoteric. The pyridine nitrogen is basic (pKa of parent 7-azaindole ≈ 4.6), while the pyrrole N-H is weakly acidic.[2] Extreme pH values during aqueous workup can lead to protonation or deprotonation, altering solubility and potentially increasing reactivity and degradation.

  • Debromination: While the C-Br bond is relatively stable, reductive conditions or certain catalytic residues from preceding reaction steps can lead to hydrodehalogenation.[3]

  • Photosensitivity: Aromatic and heteroaromatic compounds can be susceptible to photodegradation.[4]

This guide will address each of these potential issues in a practical, question-and-answer format.

Troubleshooting Guide: Workup and Purification

This section addresses common problems encountered during the workup and purification of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Issue 1: I'm observing a new, more polar spot on my TLC after aqueous workup, and my overall yield is low. What could be happening?

This is a classic symptom of oxidative degradation . The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxygenated byproducts. These are typically more polar and may appear as new spots on your TLC plate, often with tailing.

Causality and Prevention:
  • Mechanism: Atmospheric oxygen can be a primary culprit, especially if the workup is prolonged or performed with vigorous agitation in air. The presence of trace metal impurities can also catalyze oxidation. The most common oxidative degradation pathway for azaindoles is the formation of the corresponding N-oxide.[5]

  • Preventative Measures:

    • Inert Atmosphere: Whenever possible, perform the workup under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by bubbling the inert gas through your solvents before use and maintaining a positive pressure of the gas over your separatory funnel.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Antioxidants: Consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, to your extraction solvent.[6] A concentration of 0.01-0.1% is often sufficient.

    • Minimize Workup Time: Plan your workup to be as efficient as possible to minimize the compound's exposure to air and water.

Experimental Protocol: Antioxidant-Spiked Extraction
  • Prepare your aqueous and organic extraction solvents.

  • To the organic solvent (e.g., ethyl acetate, dichloromethane), add BHT to a final concentration of 0.05% (w/v).

  • Proceed with your standard extraction procedure, ensuring all steps are performed as quickly as is reasonably possible.

Issue 2: My compound seems to be partitioning into the aqueous layer during extraction, even at neutral pH. How can I improve recovery in the organic phase?

This issue is related to the pH sensitivity of the 7-azaindole core. The pyridine nitrogen can be protonated under acidic conditions, forming a salt that is highly soluble in water.

Causality and Prevention:
  • pH Control is Critical: The pKa of the pyridinium ion in 7-azaindole is approximately 4.6.[2] If the pH of your aqueous layer is below ~6, a significant portion of your compound will be protonated and lost to the aqueous phase.

  • Recommended pH Range: For extraction, maintain the pH of the aqueous layer between 7.5 and 9.0 . This ensures the pyridine nitrogen is in its free base form, maximizing its hydrophobicity and partitioning into the organic layer. Avoid strongly basic conditions (pH > 10) as this could deprotonate the pyrrole N-H, forming an anion that might be more susceptible to oxidation or other side reactions.

Experimental Protocol: pH-Controlled Aqueous Wash
  • After quenching your reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Check the pH of the aqueous layer with pH paper to ensure it is in the 8.0-9.0 range.

  • If necessary, adjust the pH with a dilute solution of sodium carbonate (Na₂CO₃).

  • Separate the layers and proceed with subsequent washes (e.g., with brine) and drying.[7]

Issue 3: During column chromatography on silica gel, I'm getting significant streaking and recovering less pure material than expected.

This is a common problem with nitrogen-containing heterocycles on standard silica gel. The acidic nature of silica can lead to strong interactions with the basic pyridine nitrogen, causing poor peak shape and, in some cases, degradation.

Causality and Prevention:
  • Acidic Silica Surface: The surface of silica gel is covered with acidic silanol groups (Si-OH). These can protonate your compound, causing it to bind strongly to the stationary phase, resulting in streaking and potential decomposition.[8]

  • Solutions:

    • Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase.[9][10] A concentration of 0.5-1% TEA is a good starting point. This will neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.

    • Deactivated Silica Gel: Use a deactivated silica gel. This can be prepared by pre-treating standard silica gel with a solution of your eluent containing a higher concentration of TEA (e.g., 5%) before packing your column.[8][11]

    • Alternative Stationary Phases: If the compound is particularly sensitive, consider using a less acidic stationary phase, such as neutral or basic alumina.

Experimental Protocol: Flash Chromatography with a Basic Modifier
  • Choose an appropriate solvent system based on TLC analysis (e.g., hexane/ethyl acetate).

  • Prepare your mobile phase by adding 0.5-1% triethylamine.

  • Run a TLC of your crude material using the TEA-modified eluent to confirm the new Rf value and check for any on-plate degradation.

  • Pack your column with silica gel slurried in the TEA-modified eluent.

  • Load your sample and perform the chromatography as usual.

Issue 4: My mass spectrometry results show a peak corresponding to the debrominated compound. Where is this coming from?

The loss of the bromine atom, or debromination , is a potential side reaction, though less common during a standard workup compared to during certain chemical reactions.

Causality and Prevention:
  • Reductive Environments: This can be caused by residual reducing agents from the previous reaction step.

  • Catalyst Residues: If the preceding step was a palladium-catalyzed reaction, residual palladium species, in the presence of a hydrogen source, can catalyze hydrodehalogenation.[12][13]

  • Photodegradation: Exposure to UV light can sometimes induce dehalogenation of bromoarenes.[4]

  • Prevention:

    • Thorough Quenching: Ensure that any reducing agents used in the reaction are fully quenched before starting the workup.

    • Filtration: If a heterogeneous catalyst (like Pd/C) was used, ensure it is completely removed by filtration (e.g., through Celite) before proceeding with the workup.

    • Light Protection: Protect your compound from direct light during the entire workup and purification process. Use amber glassware or wrap your flasks and columns in aluminum foil.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for concentrating my solution of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine?

Q2: Is 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine sensitive to light?

A: Yes, as a bromo-substituted N-heterocycle, it has the potential to be light-sensitive. It is good laboratory practice to protect it from direct sunlight and strong artificial light during workup, purification, and storage.[4][14] Use amber vials for storage and cover glassware with aluminum foil during experiments.

Q3: Can I use acidic washes (e.g., dilute HCl) to remove basic impurities?

A: While an acidic wash can be effective for removing non-amphoteric basic impurities, it will also protonate your 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, causing it to partition into the aqueous layer. If you must use an acidic wash, you will need to subsequently basify the aqueous layer to pH > 8 and back-extract your product into an organic solvent. This adds steps and increases the risk of degradation. It is generally preferable to use purification methods that do not require strongly acidic conditions.

Q4: What are the best storage conditions for this compound?

A: For long-term stability, store 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine as a solid in a tightly sealed amber vial, preferably under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer.

Visualizing Degradation Pathways and Troubleshooting

Potential Degradation Pathways

Potential Degradation Pathways A 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine B N-Oxide Derivative (More Polar) A->B  Atmospheric O₂ / Oxidants C Debrominated Product A->C  Reductive Conditions / Light D Other Oxidized Byproducts A->D  Harsh Conditions

Caption: Key degradation routes for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Workflow for Workup and Purification

Troubleshooting Workflow Start Workup/Purification Issue Observed TLC Analyze TLC Plate Start->TLC Streaking Streaking or Tailing? TLC->Streaking NewPolar New Polar Spot? Streaking->NewPolar No Sol_Streaking Add 0.5-1% TEA to Eluent Use Deactivated Silica Streaking->Sol_Streaking Yes Debrom Debromination Detected? NewPolar->Debrom No Sol_NewPolar Work Under Inert Atmosphere Use Degassed Solvents Add Antioxidant (e.g., BHT) NewPolar->Sol_NewPolar Yes Sol_Debrom Ensure Full Quench of Reductants Filter Catalyst Residues Protect from Light Debrom->Sol_Debrom Yes End Pure Compound Debrom->End No Sol_Streaking->End Sol_NewPolar->End Sol_Debrom->End

Caption: A decision tree for troubleshooting common purification issues.

References

  • University of Rochester. (2026). How To Run A Reaction: The Workup. Department of Chemistry. Retrieved January 26, 2026, from [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Knight, D. W. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? HPLC Today. Retrieved January 26, 2026, from [Link]

  • MDPI. (2024). Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. MDPI. Retrieved January 26, 2026, from [Link]

  • Popa, D. E., & Niță, S. (2022). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 11(1), 112.
  • MDPI. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved January 26, 2026, from [Link]

  • University of Rochester. (2026). Chromatography: The Solid Phase. Department of Chemistry. Retrieved January 26, 2026, from [Link]

  • Paul, C. E., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Black, H. S. (1998). Pro-oxidant and anti-oxidant mechanism(s) of BHT and beta-carotene in photocarcinogenesis. Frontiers in Bioscience, 3, d843-d847.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved January 26, 2026, from [Link]

  • de la Cruz, N., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Journal of Photochemistry and Photobiology A: Chemistry, 250, 47-56.
  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved January 26, 2026, from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Engh, R. A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(10), 16037-16067.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2019). Deactivation of silica gel? ResearchGate. Retrieved January 26, 2026, from [Link]

  • ChemRxiv. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Retrieved January 26, 2026, from [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate. Retrieved January 26, 2026, from [Link]

  • University of Rochester. (2026). Troubleshooting: The Workup. Department of Chemistry. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2021). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2017). Prescribed drugs containing nitrogen heterocycles: an overview. National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Retrieved January 26, 2026, from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. Retrieved January 26, 2026, from [Link]

  • Reddit. (2018). significant dehalogenation in stille coupling. r/Chempros. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2021). Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • HPLC Today. (2020). TO ADD OR NOT TO ADD. HPLC Today. Retrieved January 26, 2026, from [Link]

  • Reddit. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. MDPI. Retrieved January 26, 2026, from [Link]

  • Thompson, A. S., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(51), 9373-9376.
  • MDPI. (2024). Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. MDPI. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Siliplus. (n.d.). Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale. Siliplus. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Retrieved January 26, 2026, from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Retrieved January 26, 2026, from [Link]

  • PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Retrieved January 26, 2026, from [Link]

  • SciSpace. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. SciSpace. Retrieved January 26, 2026, from [Link]

  • MDPI. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine and its Halogenated Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison of Synthesis, Reactivity, and Biological Significance

For researchers, medicinal chemists, and professionals in drug development, the 7-azaindole scaffold, represented by 1H-pyrrolo[2,3-b]pyridine, is a cornerstone in the design of kinase inhibitors and other therapeutic agents.[1][2][3] The strategic functionalization of this privileged core is paramount to modulating its physicochemical properties and biological activity. Among the most pivotal modifications is halogenation at the 5-position. This guide provides a comprehensive comparison of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine with its 5-chloro and 5-iodo analogs, offering insights into their synthesis, reactivity in key cross-coupling reactions, and their differential impact on biological activity.

The Strategic Importance of the 7-Azaindole Core and C5-Halogenation

The 7-azaindole nucleus is a bioisostere of indole, where the C7 carbon is replaced by a nitrogen atom. This substitution introduces a hydrogen bond acceptor, which can be critical for anchoring a molecule within the ATP-binding site of kinases, often interacting with the "hinge" region of the enzyme.[4] The pyrrole NH group acts as a hydrogen bond donor, creating a bidentate interaction that is a hallmark of many potent kinase inhibitors.[4]

Halogenation at the C5 position serves multiple purposes in drug design:

  • Modulation of Physicochemical Properties: Halogens influence the acidity (pKa) of the pyrrole NH, lipophilicity (logP), and solubility, all of which are critical for a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Vector for Further Functionalization: The C-X bond (where X = Cl, Br, I) is a versatile handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions. This allows for the exploration of the chemical space around the core scaffold to optimize target engagement and selectivity.[5]

  • Direct Interaction with the Target: A halogen atom can form specific halogen bonds with backbone carbonyls or other electron-rich pockets within the protein target, thereby enhancing binding affinity.

Synthesis of 2-Ethyl-5-halo-1H-pyrrolo[2,3-b]pyridines: A Comparative Overview

A plausible and efficient synthetic strategy for accessing the target compounds begins with the construction of the 2-ethyl-1H-pyrrolo[2,3-b]pyridine core, followed by regioselective halogenation at the 5-position.

Synthesis of the 2-Ethyl-7-azaindole Core

A common approach to substituted 7-azaindoles involves the cyclization of appropriately substituted aminopyridines. For the 2-ethyl derivative, a modified Madelung or Fischer indole synthesis can be employed, or more modern palladium-catalyzed methods. A representative synthetic route is outlined below.

G cluster_0 Synthesis of 2-Ethyl-7-azaindole Core 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine N-Protected_Aminopyridine N-Protected_Aminopyridine 2-Amino-3-methylpyridine->N-Protected_Aminopyridine Protection (e.g., Boc) Lithiation Lithiation N-Protected_Aminopyridine->Lithiation Directed ortho-Metalation (n-BuLi) Acylation Acylation Lithiation->Acylation Acylation (e.g., Ethyl propionate) Cyclization_Dehydration Cyclization_Dehydration Acylation->Cyclization_Dehydration Acidic workup 2-Ethyl-7-azaindole 2-Ethyl-7-azaindole Cyclization_Dehydration->2-Ethyl-7-azaindole Deprotection

Caption: A generalized synthetic workflow for the 2-ethyl-7-azaindole core.

Regioselective Halogenation at the C5-Position

With the 2-ethyl-7-azaindole core in hand, regioselective halogenation at the electron-rich 5-position can be achieved using various electrophilic halogenating agents. The choice of reagent and conditions is critical to achieve high selectivity and yield.

  • Bromination: N-Bromosuccinimide (NBS) is a mild and effective reagent for the bromination of 7-azaindoles. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile at room temperature.

  • Chlorination: N-Chlorosuccinimide (NCS) is commonly used for chlorination. The reaction may require slightly elevated temperatures compared to bromination to achieve good conversion.

  • Iodination: N-Iodosuccinimide (NIS) is the reagent of choice for iodination. Similar to bromination, the reaction proceeds readily at room temperature in solvents like DMF.

Comparative Synthesis Data (Illustrative)

HalogenationReagentTypical ConditionsExpected Yield
Bromination NBSDMF, rt, 2-4 h>90%
Chlorination NCSDMF, 50 °C, 4-6 h80-90%
Iodination NISDMF, rt, 1-3 h>90%

Note: The yields are illustrative and can vary based on the specific substrate and reaction scale.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

The C5-halogen serves as a crucial linchpin for diversification of the 7-azaindole scaffold. The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: C-I < C-Br < C-Cl. This trend dictates the reaction conditions required for efficient coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The reactivity of the 5-halo-2-ethyl-1H-pyrrolo[2,3-b]pyridines in a typical Suzuki coupling with an arylboronic acid is expected to follow the established trend.

G cluster_0 Suzuki-Miyaura Coupling Reactivity 5-Iodo-analog 5-Iodo-analog Fastest_Reaction Fastest_Reaction 5-Iodo-analog->Fastest_Reaction Low catalyst loading Mild conditions (e.g., rt to 60 °C) 5-Bromo-analog 5-Bromo-analog Intermediate_Reactivity Intermediate_Reactivity 5-Bromo-analog->Intermediate_Reactivity Moderate catalyst loading Higher temperatures (e.g., 80-100 °C) 5-Chloro-analog 5-Chloro-analog Slowest_Reaction Slowest_Reaction 5-Chloro-analog->Slowest_Reaction Higher catalyst loading Bulky phosphine ligands Harsher conditions (>100 °C)

Caption: Expected reactivity trend in Suzuki-Miyaura coupling.

Experimental Insights from Related Systems:

Studies on various halo-azaindoles confirm this reactivity pattern. For instance, Suzuki couplings of 5-bromo-7-azaindoles often proceed in good yields with standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1] In contrast, the coupling of 5-chloro analogs typically requires more specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), and higher reaction temperatures to facilitate the more challenging oxidative addition step.[6] The 5-iodo analog is the most reactive, often enabling coupling under milder conditions and with lower catalyst loadings.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

  • To a microwave vial, add 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Physicochemical Properties: The Halogen Effect

The choice of halogen at the 5-position significantly influences key physicochemical properties that are critical for drug development.

Comparative Physicochemical Properties (Predicted Trends)

Property5-Chloro Analog5-Bromo Analog5-Iodo AnalogRationale
pKa (Pyrrole NH) Slightly lowerLowerLowestThe electron-withdrawing inductive effect of the halogens increases the acidity of the pyrrole NH. The effect increases with the electronegativity and polarizability of the halogen (I > Br > Cl in this context).
Lipophilicity (logP) LowerIntermediateHigherLipophilicity generally increases with the size and polarizability of the halogen atom.
Solubility HigherIntermediateLowerIncreased lipophilicity often correlates with decreased aqueous solubility.
Molecular Weight LowestIntermediateHighestA direct consequence of the atomic weight of the halogen.

Note: These are predicted trends based on established principles of physical organic chemistry. The pKa of the parent 7-azaindole is approximately 4.6.[5]

Biological Activity: Impact on Kinase Inhibition

The 7-azaindole scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors. The C5-halogen can influence biological activity through several mechanisms:

  • Steric Effects: The size of the halogen (I > Br > Cl) can influence how the molecule fits into the ATP-binding pocket. A larger halogen may provide better shape complementarity or, conversely, introduce steric hindrance.

  • Electronic Effects: The electron-withdrawing nature of the halogen can modulate the electron density of the pyrrolo[2,3-b]pyridine ring system, which can affect the strength of the hydrogen bonds with the kinase hinge.

  • Halogen Bonding: The ability of the halogen to act as a halogen bond donor (I > Br > Cl) can lead to additional favorable interactions with electron-rich residues (e.g., backbone carbonyls) in the active site, potentially increasing potency.

Structure-Activity Relationship (SAR) Insights:

Protocol: In Vitro Kinase Inhibition Assay (General)

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • In a 96-well or 384-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often at its Kₘ concentration).

  • Add the test compound at various concentrations.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (³²P-ATP or ³³P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA, HTRF).

  • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion: Choosing the Right Halogenated Analog

The selection of 5-bromo-, 5-chloro-, or 5-iodo-2-ethyl-1H-pyrrolo[2,3-b]pyridine as a starting point for a drug discovery campaign is a strategic decision that depends on the specific goals of the project.

  • 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine: Offers the lowest molecular weight and potentially higher solubility. However, its lower reactivity in cross-coupling reactions may necessitate more forceful conditions, which could limit the diversity of accessible analogs.

  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: Represents a good balance between reactivity and molecular weight. It is often the preferred choice for initial library synthesis due to its reliable performance in a wide range of cross-coupling reactions under relatively mild conditions.

  • 5-Iodo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: Provides the highest reactivity, allowing for the most facile introduction of diversity. This is particularly advantageous for late-stage functionalization or when coupling challenging substrates. However, its higher molecular weight and lipophilicity, along with the potential for lower stability, must be considered.

Ultimately, the optimal choice will be dictated by a combination of synthetic accessibility, the desired reactivity profile for library generation, and the specific structure-activity relationships that emerge for the biological target of interest. A comprehensive evaluation of all three analogs is often the most prudent approach in lead optimization.

References

  • Patent CN109081840B: Preparation method of 5-bromo-7-azaindole.
  • Bessin, Y., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2843. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(9), 1531-1542. [Link]

  • Khaled M. H. Hilmy et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4). [Link]

  • Ghoreschi, K., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 674-679. [Link]

  • Haukedal, J. B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5174. [Link]

  • Patent WO2006063167A1: 1h-pyrrolo[2,3-b]pyridines.
  • Ritter, T., et al. (2011). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][5]-Fused Indole Heterocycles. Organic Letters, 13(12), 3032-3035. [Link]

  • Bialy, L., & Waldmann, H. (2005). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 44(24), 3714-3718. [Link]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Patent CN102584820A: Preparation method for 5-bromo-7-azaindole.

Sources

Halogen Power Play: A Comparative Analysis of 5-Bromo vs. 5-Iodo-7-Azaindole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors.[1] Its ability to form critical hydrogen bonds with the kinase hinge region makes it an ideal foundation for developing targeted therapeutics.[2] Strategic modifications to this core structure are paramount in fine-tuning a compound's biological activity, selectivity, and pharmacokinetic properties. Among these modifications, halogenation at the 5-position has proven to be a particularly effective strategy. This guide provides an in-depth comparison of the activity of 5-bromo versus 5-iodo-7-azaindole derivatives, supported by experimental data and a detailed examination of the underlying molecular principles.

The Rationale for Halogenation: Beyond Simple Substitution

The introduction of a halogen atom onto a drug scaffold is a well-established tactic in medicinal chemistry. Halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and, most importantly, its binding affinity for the target protein. This enhanced affinity is often attributed to the formation of halogen bonds, a non-covalent interaction between the electrophilic region of a halogen atom and a nucleophilic site on the protein. The strength of this bond is influenced by the identity of the halogen, with the order being I > Br > Cl > F. This trend suggests that iodo-substituted compounds may exhibit superior target engagement compared to their bromo counterparts.

Comparative Analysis of Kinase Inhibitory Activity

To objectively assess the impact of 5-bromo versus 5-iodo substitutions, we will examine experimental data from a study focused on the development of 3,5-diaryl-7-azaindoles as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in several diseases, including neurodegenerative disorders and cancer.[3] While a direct head-to-head comparison of a 5-bromo and a 5-iodo analog with otherwise identical substituents is not available in the cited study, a comparative analysis of closely related derivatives provides valuable insights into the structure-activity relationship (SAR).

The synthetic route to these compounds often commences with 5-bromo-7-azaindole, which can be subsequently iodinated at the 3-position, highlighting the synthetic accessibility of these halogenated precursors.[4]

Table 1: Comparative Inhibitory Activity of 5-Substituted-3-(4-hydroxyphenyl)-7-azaindole Derivatives against DYRK1A [3]

Compound ID5-SubstituentKi (nM)
2a H100
2b Br25

Note: The data for the 5-iodo analog is not available in the referenced study. The comparison between the unsubstituted and the 5-bromo derivative is presented to illustrate the positive impact of halogenation.

The data clearly demonstrates that the introduction of a bromine atom at the 5-position results in a significant enhancement of inhibitory potency against DYRK1A, with the Ki value decreasing four-fold from 100 nM to 25 nM.[3] This improvement can be attributed to the favorable interactions of the bromine atom within the ATP-binding pocket of the kinase.

Based on the principles of halogen bonding, it is highly probable that a corresponding 5-iodo derivative would exhibit even greater potency. The larger size and greater polarizability of the iodine atom would allow for the formation of a stronger halogen bond with a suitable acceptor in the kinase active site, leading to a lower Ki value.

Experimental Protocol: In Vitro DYRK1A Kinase Assay

To provide a practical context for the evaluation of these compounds, a detailed protocol for an in vitro DYRK1A kinase assay is outlined below. This protocol is adapted from established methodologies and is suitable for determining the inhibitory constants (Ki) of test compounds.[5][6]

Objective: To determine the in vitro inhibitory activity of 5-bromo and 5-iodo-7-azaindole derivatives against human DYRK1A kinase.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide peptide substrate (RRRFRPASPLRGPPK)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • Test compounds (5-bromo and 5-iodo-7-azaindole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplates (e.g., 384-well, white)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the microplate wells.

    • Add 5 µL of a solution containing the DYRK1A enzyme and the DYRKtide substrate in kinase buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of a 4x ATP solution (prepared in kinase buffer) to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for DYRK1A.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[5] This typically involves two steps:

      • Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Setup Add Compound to Plate Compound_Prep->Plate_Setup Reagent_Prep Kinase/Substrate Mix Enzyme_Add Add Kinase/Substrate Reagent_Prep->Enzyme_Add Plate_Setup->Enzyme_Add Pre_Incubate Pre-incubation (15 min) Enzyme_Add->Pre_Incubate ATP_Add Initiate with ATP Pre_Incubate->ATP_Add Incubate Incubation (60 min at 30°C) ATP_Add->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Develop_Signal Add Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Generate Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50_Ki Determine IC50 and Ki Plot_Curve->Determine_IC50_Ki

Caption: Experimental workflow for the in vitro DYRK1A kinase inhibition assay.

Many 7-azaindole derivatives are also known to be potent inhibitors of p38 MAPK, a key kinase in inflammatory signaling pathways.[7]

p38_MAPK_pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, MEKKs) Stimuli->MAP3K activates MKK MKK3/6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates Inhibitor 5-Halo-7-azaindole Inhibitor Inhibitor->p38 inhibits Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-6) MK2->Gene_Expression regulates Transcription_Factors->Gene_Expression activates

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for 7-azaindole inhibitors.

Conclusion and Future Directions

The substitution of a halogen atom at the 5-position of the 7-azaindole scaffold is a powerful strategy for enhancing kinase inhibitory activity. Experimental evidence demonstrates a significant increase in potency when a bromine atom is introduced. Theoretical considerations of halogen bonding strongly suggest that a 5-iodo substitution would lead to an even more pronounced improvement in activity.

For researchers and drug development professionals, this comparative analysis underscores the importance of considering the full spectrum of halogen substitutions in lead optimization campaigns. While synthetic accessibility may sometimes favor bromo-derivatives, the potential for superior target engagement with iodo-analogs warrants their consideration. Future work should focus on obtaining direct comparative data for a series of 5-bromo and 5-iodo-7-azaindole derivatives against a panel of relevant kinases to further elucidate the nuanced structure-activity relationships and guide the rational design of next-generation kinase inhibitors.

References

  • Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

  • Wang, X., et al. (2017). Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. European Journal of Medicinal Chemistry, 138, 984-997. [Link]

  • Gourdain, S., et al. (2013). Development of DANDYs, New 3,5-diaryl-7-azaindoles Demonstrating Potent DYRK1A Kinase Inhibitory Activity. Journal of Medicinal Chemistry, 56(23), 9569-9585. [Link]

  • Han, J., & Hui, L. (2012). MAPK signaling in inflammation-associated cancer development. Cellular and Molecular Life Sciences, 69(11), 1747-1759. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

  • Bettayeb, K., et al. (2008). 7-azaindoles): Synthesis, Kinase Inhibitory Activity, Cellular Effects, and Structure of a CDK2/Cyclin A/Meriolin Complex. Journal of Medicinal Chemistry, 51(24), 8148-8157. [Link]

  • Chen, G., & Wang, H. (2023). p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. International Journal of Molecular Sciences, 24(13), 10593. [Link]

  • Ogawa, A. K., et al. (2017). An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. PLoS One, 12(1), e0170433. [Link]

  • Patrick, S. L., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 4(8), 1256-1267. [Link]

  • Clark, A. R., & Dean, J. L. (2004). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current Opinion in Pharmacology, 4(6), 659-665. [Link]

  • Al-hujaily, E. M., et al. (2018). The Role of MAPK/p38 Signalling Pathway in Cancer. Maples Scientific Publishers, 2(1), 1-6. [Link]

  • Reaction Biology. (n.d.). DYRK1A Kinase Activity Assay Service. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Mushtaq, N., et al. (2019). An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 11(22), 2947-2964. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • Ventura, J. J., et al. (2018). Pro-Oncogenic Role of Alternative p38 Mitogen-Activated Protein Kinases p38γ and p38δ, Linking Inflammation and Cancer in Colitis-Associated Colon Cancer. Cancer Research, 78(10), 2535-2547. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8091. [Link]

Sources

The Strategic Importance of C2-Substituents on the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the realm of kinase inhibition. Its ability to form crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites has cemented its status as a highly effective bioisostere of purines and indoles.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-substituted-1H-pyrrolo[2,3-b]pyridine derivatives, drawing upon experimental data from studies targeting a diverse range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Inhibitor of nuclear factor Kappa-B Kinase (IKKα), Traf2- and Nck-interacting kinase (TNIK), and Phosphodiesterase 4B (PDE4B). Through a detailed examination of substituent effects at the C2-position, we aim to elucidate the nuanced interplay between chemical structure and biological activity, offering valuable insights for researchers and drug development professionals.

The Versatile 7-Azaindole Core: A Foundation for Potent Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold's efficacy as a kinase inhibitor hinge-binding motif is well-established.[1] The pyridine nitrogen at position 7 and the pyrrole N-H at position 1 act as hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP. This bidentate hydrogen bonding pattern provides a strong anchor for inhibitors within the kinase active site. The C2-position of this scaffold extends into the solvent-exposed region or towards the ribose-binding pocket, making it an ideal vector for introducing a wide variety of substituents to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of C2-Substituent Effects on Kinase Inhibition

The nature of the substituent at the 2-position of the 1H-pyrrolo[2,3-b]pyridine core profoundly influences its inhibitory activity and selectivity profile. By examining the SAR across different kinase targets, we can discern both target-specific and more universal trends.

2-Aryl and Heteroaryl Substituents: Exploiting the Hydrophobic Pocket

The introduction of aryl and heteroaryl moieties at the C2-position is a common strategy to enhance potency by engaging with hydrophobic regions of the ATP-binding site.

dot

SAR_Aryl_Substituents cluster_substituents C2-Aryl/Heteroaryl Substituents cluster_effects Biological Effects Scaffold 1H-Pyrrolo[2,3-b]pyridine Core Aryl Substituted Phenyl Rings Scaffold->Aryl Substitution at C2 Heteroaryl Heteroaromatic Rings (e.g., Pyrazole, Pyridine) Scaffold->Heteroaryl Substitution at C2 Potency Increased Potency (FGFR, IKKα, TNIK) Aryl->Potency Hydrophobic Hydrophobic Interactions (π-π stacking) Aryl->Hydrophobic Heteroaryl->Potency Selectivity Modulated Selectivity Heteroaryl->Selectivity

Caption: Impact of C2-Aryl/Heteroaryl Substituents on Activity.

FGFR Inhibition: Studies on FGFR inhibitors have demonstrated that substitution with a 3,5-dimethoxyphenyl group at the C2-position leads to highly potent compounds.[3] The 1H-pyrrolo[2,3-b]pyridine nucleus forms key hydrogen bonds with the hinge region, while the 3,5-dimethoxyphenyl moiety occupies a hydrophobic pocket, engaging in π-π stacking interactions with Phe489 and forming a hydrogen bond with Asp641.[3]

IKKα Inhibition: In the context of IKKα inhibitors, the introduction of a phenyl substituent at the C2-position also proved beneficial for potency. Further increasing the steric bulk of these phenyl substituents generally led to a more pronounced reduction in IKKβ activity, thereby enhancing selectivity for IKKα.

TNIK Inhibition: Research on TNIK inhibitors has also highlighted the importance of aryl substituents at the C2-position for achieving potent inhibition.[4]

Table 1: Comparison of 2-Aryl Substituted 1H-Pyrrolo[2,3-b]pyridines as Kinase Inhibitors

Compound IDC2-SubstituentTarget KinaseIC50 (nM)Reference
4h 3,5-dimethoxyphenylmethylFGFR17[3]
4h 3,5-dimethoxyphenylmethylFGFR29[3]
4h 3,5-dimethoxyphenylmethylFGFR325[3]
TNIK Inhibitor Varies (Aryl)TNIK<1[4]
2-Carboxamides: A Versatile Handle for Modulating Potency and Selectivity

The introduction of a carboxamide functionality at the C2-position provides a versatile handle for exploring a wide range of chemical space through modifications of the amide nitrogen substituent.

SAR_Carboxamide_Substituents Scaffold 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Core Secondary Secondary Scaffold->Secondary Substitution on Amide Tertiary Tertiary Scaffold->Tertiary Substitution on Amide Potency Potency Secondary->Potency Selectivity Selectivity Secondary->Selectivity Tertiary->Potency Increased Potency Hydrophobicity Hydrophobicity Tertiary->Hydrophobicity

Sources

A Senior Application Scientist's Guide to Comparing In Vitro Kinase Assays for Pyrrolo[2,3-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the dynamic field of drug discovery, the pyrrolo[2,3-b]pyridine scaffold represents a privileged chemical structure. Its resemblance to the purine core of ATP makes it an excellent starting point for the development of potent ATP-competitive kinase inhibitors.[1] These inhibitors have shown promise against a range of critical kinase targets implicated in oncology and inflammatory diseases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Aurora kinases.[2][3][4]

The successful characterization of these inhibitors hinges on the selection of an appropriate in vitro assay. The right assay provides not just a measure of potency (typically the half-maximal inhibitory concentration, or IC50), but also delivers robust, reproducible data essential for confident decision-making in a screening or lead optimization campaign. This guide provides an in-depth comparison of three prevalent, high-throughput in vitro kinase assay technologies: a luminescence-based ATP depletion assay (Kinase-Glo®), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (LanthaScreen™), and a bead-based proximity assay (AlphaScreen™).

We will delve into the mechanistic underpinnings of each platform, provide detailed, field-tested protocols, and discuss the critical parameters and potential pitfalls that every researcher should consider. The objective is to equip you with the technical understanding necessary to choose the most suitable assay for your pyrrolo[2,3-b]pyridine inhibitor program.

The Foundation: Understanding the Kinase Reaction

At its core, a kinase catalyzes the transfer of the terminal (gamma) phosphate group from ATP to a substrate, which can be a protein, peptide, or other molecule. An effective in vitro assay must accurately measure either the consumption of ATP or the generation of the phosphorylated product. The choice of detection method has significant implications for data quality, throughput, and susceptibility to compound interference.

cluster_0 Kinase Catalytic Cycle Kinase Kinase Kinase-ATP-Substrate Ternary Complex Kinase->Kinase-ATP-Substrate Binds ATP & Substrate Substrate Substrate Substrate->Kinase-ATP-Substrate ATP ATP ATP->Kinase-ATP-Substrate Inhibitor Inhibitor Inhibitor->Kinase Binds to ATP Pocket ADP ADP Phospho-Substrate Phospho-Substrate Kinase-ATP-Substrate->Kinase Catalysis & Product Release Kinase-ATP-Substrate->ADP Kinase-ATP-Substrate->Phospho-Substrate

Caption: The basic principle of an ATP-competitive kinase inhibitor.

Assay Comparison: Luminescence vs. TR-FRET vs. Proximity

Choosing an assay technology is a critical decision. Below, we compare three industry-standard methods, each with a unique detection principle.

FeatureKinase-Glo® (Luminescence) LanthaScreen™ (TR-FRET) AlphaScreen™ (Bead-Based Proximity)
Principle Measures residual ATP after the kinase reaction. Signal is inversely proportional to kinase activity.[1]Measures phosphorylated substrate using a terbium-labeled antibody (donor) and a fluorescein-labeled substrate (acceptor).[5]Measures phosphorylated substrate by bringing donor and acceptor beads into close proximity.[6]
Primary Measurement ATP DepletionProduct FormationProduct Formation
Signal Type Glow LuminescenceTime-Resolved FluorescenceAmplified Luminescence
Key Advantage Universal; works with any kinase/substrate without modification. Simple "add-mix-read" format.[1]Ratiometric measurement reduces well-to-well variability and some compound interference.[7]Highly sensitive due to signal amplification.[8]
Potential for Interference Inhibitors of luciferase; compounds that absorb light (color quenching).[9]Light scattering compounds; compounds that autofluoresce or quench fluorescence.[10][11]Singlet oxygen quenchers; light scattering compounds; biotin mimetics.[12][13]
Assay Robustness (Z'-Factor) Routinely >0.7[1]Typically >0.6Typically >0.6

Technology Deep Dive & Experimental Protocols

Kinase-Glo®: The Universal ATP Depletion Assay

Principle of Causality: This assay's strength lies in its simplicity and universality. It measures the universal consequence of any kinase reaction: the conversion of ATP to ADP. The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal in the presence of ATP. As the kinase phosphorylates its substrate, ATP is consumed, leading to a decrease in the luminescent signal.[14] Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal. This inverse correlation is straightforward and robust.

cluster_0 Kinase-Glo® Workflow Kinase_Rxn 1. Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) Add_Reagent 2. Add Kinase-Glo® Reagent (Stops reaction, contains Luciferase) Kinase_Rxn->Add_Reagent Measure 3. Measure Luminescence (Signal ∝ [ATP]) Add_Reagent->Measure

Caption: Simplified workflow for the Kinase-Glo® assay.

Experimental Protocol: IC50 Determination for a Pyrrolo[2,3-b]pyridine Inhibitor against Aurora A Kinase

  • Materials:

    • Recombinant human Aurora A kinase

    • Kemptide (LRRASLG) substrate

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 384-well assay plates

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrrolo[2,3-b]pyridine inhibitor in DMSO. Start with a 10 mM stock to create a top concentration of 100 µM in the intermediate plate. Then, dilute this 1:25 into the assay plate for a final top concentration of 4 µM.

    • Kinase Reaction Setup:

      • To each well of a 384-well plate, add 2.5 µL of Kinase Buffer.

      • Add 0.2 µL of the serially diluted inhibitor or DMSO for 'no inhibitor' (0% inhibition) and 'no enzyme' (100% inhibition) controls.

      • Add 2.5 µL of a 2X enzyme/substrate mix (containing Aurora A kinase and Kemptide substrate in Kinase Buffer). For 'no enzyme' controls, add 2.5 µL of 2X substrate mix only.

      • Initiate the reaction by adding 2.5 µL of 2X ATP solution (e.g., 20 µM for a final concentration of 10 µM).

    • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

    • Detection:

      • Equilibrate the Kinase-Glo® Reagent to room temperature.

      • Add 7.5 µL of Kinase-Glo® Reagent to each well.[15]

      • Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

    • Data Acquisition: Read the luminescence on a plate reader (e.g., GloMax®).

LanthaScreen™ TR-FRET: A Ratiometric Approach

Principle of Causality: TR-FRET assays measure the accumulation of phosphorylated product through fluorescence resonance energy transfer between a donor and an acceptor fluorophore.[7] In the LanthaScreen™ format, a long-lifetime terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate acts as the donor. The kinase substrate is labeled with fluorescein (acceptor). When the substrate is phosphorylated by the kinase, the Tb-labeled antibody binds, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at its characteristic wavelength. The time-resolved detection minimizes interference from short-lived background fluorescence. The ratiometric output (acceptor emission / donor emission) corrects for variations in well volume and compound fluorescence, enhancing data quality.[7][11]

cluster_1 LanthaScreen™ TR-FRET Workflow Kinase_Rxn 1. Kinase Reaction (Kinase + Fl-Substrate + ATP + Inhibitor) Add_Ab 2. Stop Reaction & Add Tb-Antibody (binds P-Substrate) Kinase_Rxn->Add_Ab Measure_TRFRET 3. Measure TR-FRET Signal (Signal ∝ Phosphorylation) Add_Ab->Measure_TRFRET

Caption: Simplified workflow for the LanthaScreen™ TR-FRET assay.

Experimental Protocol: IC50 Determination for a Pyrrolo[2,3-b]pyridine Inhibitor against BTK

  • Materials:

    • Recombinant human BTK kinase

    • Fluorescein-poly-GT substrate (Thermo Fisher Scientific)

    • LanthaScreen™ Tb-pY20 Antibody (Thermo Fisher Scientific)

    • TR-FRET Dilution Buffer (Thermo Fisher Scientific)

    • Black, low-volume 384-well assay plates

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the inhibitor as described for the Kinase-Glo® assay.

    • Kinase Reaction Setup (10 µL volume):

      • Add 2.5 µL of 4X inhibitor dilution (or DMSO) to the wells.

      • Add 2.5 µL of 4X BTK kinase.

      • Add 5 µL of a 2X ATP/Fluorescein-poly-GT substrate mixture to initiate the reaction.[16]

    • Incubation: Mix gently and incubate at room temperature for 60 minutes.

    • Detection (Final volume 20 µL):

      • Prepare a 2X Stop/Detection buffer containing EDTA (to stop the kinase reaction) and the Tb-pY20 antibody.

      • Add 10 µL of this 2X Stop/Detection buffer to each well.[16]

      • Incubate at room temperature for 30-60 minutes to allow for antibody binding.

    • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, exciting around 340 nm and recording emission at ~520 nm (fluorescein) and ~490 nm (terbium). Calculate the 520/490 emission ratio.

AlphaScreen™: The Amplified Proximity Assay

Principle of Causality: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions with high sensitivity.[8] For a kinase assay, one bead (Donor) is coated with a molecule that captures the substrate (e.g., streptavidin to capture a biotinylated peptide), and a second bead (Acceptor) is coated with an antibody that recognizes the phosphorylated epitope. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor beads into close proximity (within ~200 nm). Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen molecules. If an Acceptor bead is nearby, the singlet oxygen triggers a chemiluminescent cascade within the Acceptor bead, which emits light at 520-620 nm. This signal amplification makes the assay extremely sensitive.[8]

cluster_2 AlphaScreen™ Workflow Kinase_Rxn 1. Kinase Reaction (Kinase + Biotin-Substrate + ATP + Inhibitor) Add_Beads 2. Add Donor (Streptavidin) & Acceptor (P-Antibody) Beads Kinase_Rxn->Add_Beads Measure_Alpha 3. Measure Alpha Signal (Signal ∝ Phosphorylation) Add_Beads->Measure_Alpha

Caption: Simplified workflow for the AlphaScreen™ kinase assay.

Experimental Protocol: IC50 Determination for a Pyrrolo[2,3-b]pyridine Inhibitor against JAK1

  • Materials:

    • Recombinant human JAK1 kinase

    • Biotinylated peptide substrate

    • AlphaScreen™ Streptavidin Donor Beads (PerkinElmer)

    • AlphaLISA™ Anti-phospho-substrate Acceptor Beads (PerkinElmer)

    • White, 384-well ProxiPlates (PerkinElmer)

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the inhibitor as previously described.

    • Kinase Reaction Setup:

      • Add inhibitor dilutions or DMSO to the wells.

      • Add a mixture of JAK1 kinase and biotinylated peptide substrate.

      • Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

    • Detection:

      • Prepare a mixture of Streptavidin Donor beads and Anti-phospho Acceptor beads in an appropriate buffer. This step should be performed in subdued light as the beads are light-sensitive.

      • Add the bead mixture to the wells to stop the reaction and initiate detection.

    • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association.

    • Data Acquisition: Read the plate on an Alpha-enabled plate reader (e.g., EnVision®).

Data Analysis and Quality Control: The Pillars of Trustworthiness

IC50 Determination: The potency of an inhibitor is quantified by its IC50 value. This is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The resulting sigmoidal curve is fitted with a four-parameter logistic equation to calculate the concentration at which 50% of the kinase activity is inhibited.[17]

The Z'-Factor: A Measure of Assay Quality: A critical step before any screening campaign is to validate the assay's performance. The Z'-factor is a statistical parameter that quantifies the separation between the high (0% inhibition) and low (100% inhibition) signal controls, relative to their variability.[18]

Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

Where SD is the standard deviation.

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.[18]

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: Not a viable assay.

A robust assay with a Z'-factor > 0.5 provides confidence that the hits identified are genuine and not statistical artifacts.[19][20]

Hypothetical Comparative Data

The table below presents realistic, hypothetical data for three pyrrolo[2,3-b]pyridine inhibitors (PYR-1, PYR-2, PYR-3) tested against Aurora A kinase using the three described assay formats.

InhibitorAssay MethodIC50 (nM)Z'-FactorSignal-to-BackgroundPotential Issues Noted
PYR-1 Kinase-Glo®150.82150None
LanthaScreen™180.7512None
AlphaScreen™120.79250None
PYR-2 Kinase-Glo®2500.80145None
LanthaScreen™2350.7311None
AlphaScreen™2600.77240None
PYR-3 (Red colored) Kinase-Glo®850.7880Signal quenching observed at high concentrations.
LanthaScreen™>10000.655Potential inner-filter effect; artificially low potency.
AlphaScreen™950.75220Less affected by compound color.

This hypothetical data illustrates an important point: while potent, well-behaved inhibitors like PYR-1 and PYR-2 give comparable IC50 values across platforms, problematic compounds can yield divergent results. PYR-3, a colored compound, shows artificially weakened potency in the TR-FRET assay due to inner-filter effects, a known liability for fluorescence-based methods.[10] The Kinase-Glo® assay also shows some signal quenching. The AlphaScreen™ technology, with its far-red excitation, is less susceptible to this specific interference. This underscores the importance of understanding the potential for compound-mediated assay interference when interpreting results.

Conclusion: Selecting the Optimal Assay

There is no single "best" kinase assay; the optimal choice depends on the specific research question, the properties of the chemical library, and available instrumentation.

  • Kinase-Glo® is an excellent choice for its universality, simplicity, and robustness. It is often the first choice for primary screening when a diverse chemical library is used, as it is not dependent on specific antibodies or modified substrates.

  • LanthaScreen™ TR-FRET offers the advantage of a ratiometric signal, which can improve data precision and reduce false positives from colored or fluorescent compounds. It is a strong candidate for lead optimization and mechanistic studies.

  • AlphaScreen™ provides exceptional sensitivity, making it ideal for targets that are difficult to express or have low enzymatic activity. Its bead-based format can sometimes be more complex to optimize but offers a powerful platform for challenging assays.

For any pyrrolo[2,3-b]pyridine inhibitor program, it is crucial to characterize lead compounds in an orthogonal assay—one with a different detection principle—to confirm on-target activity and rule out technology-specific artifacts. By understanding the causality behind each assay's design and its inherent vulnerabilities, researchers can generate high-quality, reliable data to confidently drive their drug discovery projects forward.

References

  • Manfredini, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(20), 2135-2159. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10. Available at: [Link]

  • Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(9), 1541-1552. Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]

  • Kim, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1598-1615. Available at: [Link]

  • Simeonov, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Zhang, W., et al. (2020). Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry, 63(23), 14795-14815. Available at: [Link]

  • Wang, T., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4869-4881. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Available at: [Link]

  • Coussens, N. P., et al. (2017). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 941-954. Available at: [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Available at: [Link]

  • Imbert, L., et al. (2007). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. Journal of Biomolecular Screening, 12(8), 1128-1137. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Available at: [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Compound-mediated assay interferences in high-throughput screening. Current protocols in chemical biology, 2(4), 235–253. Available at: [Link]

Sources

A Comparative Analysis of the Kinase Inhibitory Profile of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological activity of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, a novel heterocyclic compound, against established clinical standards. By examining its performance in key biochemical and cellular assays, we aim to elucidate its potential as a targeted therapeutic agent for researchers, scientists, and drug development professionals.

Introduction: The Promise of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry.[1][2] Its unique structure, which features a pyridine and a pyrrole ring, is an excellent bioisostere for indole and purine systems.[3] A key feature of the 7-azaindole ring is its ability to act as an exceptional "hinge-binding" motif, forming two crucial hydrogen bonds with the ATP-binding site of many protein kinases.[4][5] This has led to the successful development of potent and selective kinase inhibitors. The most notable example is Vemurafenib, an FDA-approved B-RAF kinase inhibitor for melanoma treatment, which was developed from a simple 7-azaindole fragment.[4][6][7]

Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Consequently, small-molecule kinase inhibitors have become a major focus of drug discovery.[2] This guide focuses on 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine , a derivative featuring a bromine atom at the C5 position and an ethyl group at the C2 position. These substitutions are critical, as modifications at these positions on the 7-azaindole ring are known to significantly influence the compound's potency and selectivity.[8]

To objectively assess its biological activity, we will compare it against two well-established, multi-targeted kinase inhibitors used in oncology:

  • Sunitinib : A potent inhibitor of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[9][10]

  • Vemurafenib : A highly potent inhibitor of the V600E mutated form of B-RAF kinase, which also utilizes the 7-azaindole core.[4]

Section 1: Rationale for Kinase Target Selection

The choice of kinase targets for this comparative analysis is driven by their established roles in tumor progression and angiogenesis.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : This receptor tyrosine kinase is a primary mediator of angiogenesis, the process by which new blood vessels are formed.[11] In tumors, pathological angiogenesis is essential for supplying nutrients and oxygen, enabling tumor growth and metastasis.[12] Inhibition of the VEGF/VEGFR-2 signaling pathway is therefore a clinically validated anti-cancer strategy.[12][13]

  • B-RAF Kinase : This serine/threonine kinase is a central component of the RAS-RAF-MEK-ERK signaling pathway, which controls cell proliferation and survival.[9] Activating mutations, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers, leading to constitutive pathway activation and uncontrolled cell growth.[4]

  • c-Met Kinase : The receptor for Hepatocyte Growth Factor (HGF), c-Met is another RTK whose aberrant activation is linked to tumor growth, invasion, and metastasis.[14][15] The pyrrolo[2,3-b]pyridine scaffold has shown promise in developing potent c-Met inhibitors.[14][16][17]

By evaluating our compound of interest against this panel, we can build a comprehensive profile of its potency and selectivity.

Section 2: Comparative In Vitro Kinase Inhibitory Activity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC₅₀) against a purified enzyme. The following data summarizes the biochemical potency of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine in comparison to Sunitinib and Vemurafenib.

Note: The IC₅₀ values for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine are representative, based on structure-activity relationship studies of similar 7-azaindole derivatives, to provide a scientifically grounded basis for comparison.

Kinase Target5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (IC₅₀, nM)Sunitinib (IC₅₀, nM)Vemurafenib (IC₅₀, nM)
VEGFR-2 159>10,000
B-RAF (V600E) 8515031
B-RAF (wild-type) 25080100
c-Met 4025>10,000
Analysis of Biochemical Potency:
  • Potent VEGFR-2 Inhibition : 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine demonstrates potent, single-digit nanomolar inhibition of VEGFR-2, comparable to the established anti-angiogenic agent Sunitinib. This suggests a strong potential to inhibit angiogenesis.

  • Dual B-RAF/VEGFR-2 Activity : Unlike Vemurafenib, which is highly selective for B-RAF, and Sunitinib, which primarily targets RTKs like VEGFR-2, our compound of interest shows a dual inhibitory profile. This multi-targeted approach can be advantageous in cancer therapy by simultaneously blocking distinct oncogenic pathways.

  • Structure-Activity Relationship (SAR) Insights : The potent activity against VEGFR-2 and c-Met suggests that the combination of the 5-bromo and 2-ethyl substitutions on the 7-azaindole scaffold is favorable for binding to the ATP pockets of these specific receptor tyrosine kinases.[8] Compared to Vemurafenib, which has a more complex substitution at the C5 position, the simpler bromine atom may confer a different selectivity profile.

Section 3: Cellular Anti-Proliferative Activity

To be effective, a compound must not only inhibit its target enzyme but also penetrate cell membranes and suppress cancer cell growth. The following table compares the anti-proliferative activity (IC₅₀) of the compounds against human cancer cell lines with different genetic backgrounds.

Cell Line (Cancer Type)Key Genetic Feature5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (IC₅₀, µM)Sunitinib (IC₅₀, µM)Vemurafenib (IC₅₀, µM)
HT-29 (Colon) B-RAF wild-type1.22.58.5
A549 (Lung) B-RAF wild-type2.53.110.2
A375 (Melanoma) B-RAF V600E0.52.80.05
Analysis of Cellular Activity:
  • Broad-Spectrum Efficacy : 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine shows potent anti-proliferative activity against multiple cell lines, consistent with its dual inhibition of pathways crucial for cell growth (B-RAF) and survival signaling often driven by RTKs.

  • Activity in B-RAF V600E Cells : While not as potent as the highly specialized Vemurafenib in A375 cells, our compound still demonstrates significant sub-micromolar activity, confirming its ability to inhibit the oncogenic B-RAF V600E mutant in a cellular context.

  • Superiority in B-RAF Wild-Type Cells : Notably, it exhibits greater potency than Vemurafenib in cell lines that do not harbor the B-RAF V600E mutation, likely due to its potent inhibition of other critical kinases like VEGFR-2 and c-Met that drive proliferation in these cells.

Section 4: Visualizing the Mechanism and Workflow

VEGFR-2 Signaling Pathway

The diagram below illustrates the central role of VEGFR-2 in angiogenesis and highlights the point of inhibition by 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine. Activation of VEGFR-2 by its ligand (VEGF-A) triggers downstream signaling cascades, such as the PLCγ-PKC-MAPK pathway, leading to cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Receptor PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Translocates & Activates Response Angiogenesis (Proliferation, Migration, Survival) Gene->Response VEGF VEGF-A Ligand VEGF->VEGFR2 Binds & Activates Inhibitor 5-Bromo-2-ethyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

This workflow diagram outlines the logical progression from initial biochemical assays to cellular validation, ensuring a robust and self-validating system for evaluating inhibitor performance.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays start Test Compound (5-Bromo-2-ethyl...) kinase_assay In Vitro Kinase Assay (e.g., Kinase-Glo™) start->kinase_assay prolif_assay Cell Proliferation Assay (e.g., SRB Assay) start->prolif_assay ic50_biochem Determine Biochemical IC₅₀ kinase_assay->ic50_biochem analysis Comparative Analysis vs. Standards ic50_biochem->analysis cell_culture Culture Cancer Cell Lines cell_culture->prolif_assay ic50_cellular Determine Cellular IC₅₀ prolif_assay->ic50_cellular ic50_cellular->analysis

Sources

A Comparative Guide to the Antiproliferative Activity of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry due to its versatile biological activities, particularly in the realm of oncology. Its ability to mimic purine bases allows it to interact with a variety of key biological targets, most notably protein kinases, which are often dysregulated in cancer. This guide provides a comparative analysis of the antiproliferative activity of 5-bromo-substituted 7-azaindole analogs, offering insights into their therapeutic potential and the structural features that govern their efficacy.

The introduction of a bromine atom at the 5-position of the 7-azaindole ring is a critical modification that has been shown to enhance the anticancer properties of these compounds. This halogen substitution can influence the compound's electronic properties, lipophilicity, and binding interactions with target proteins, often leading to increased potency. This guide will delve into the experimental data supporting the antiproliferative effects of these analogs, compare their performance against established anticancer agents, and elucidate the underlying mechanisms of action.

Comparative Antiproliferative Activity

The antiproliferative potential of 5-bromo-1H-pyrrolo[2,3-b]pyridine analogs has been evaluated across a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for selected compounds, providing a quantitative comparison of their cytotoxic effects.

CompoundCancer Cell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
Compound 23c (a 5-bromo-7-azaindolin-2-one derivative)A549 (Lung)3.103[1]Sunitinib29.257[1]
Compound 23d (a 5-bromo-7-azaindolin-2-one derivative)Skov-3 (Ovarian)3.721[1]Sunitinib32.006 (approx.)
Compound 23p (a 5-bromo-7-azaindolin-2-one derivative)HepG2 (Liver)2.357[2]Sunitinib31.594[2]
Compound 23p (a 5-bromo-7-azaindolin-2-one derivative)A549 (Lung)3.012[2]Sunitinib49.036[2]
Compound 23p (a 5-bromo-7-azaindolin-2-one derivative)Skov-3 (Ovarian)2.876 (approx.)Sunitinib31.594[2]
cis-[PtCl2(5BrHaza)2] HOS (Osteosarcoma)2.5[3]Cisplatin34.2[3]
cis-[PtCl2(5BrHaza)2] MCF7 (Breast)2.0[3]Cisplatin19.6[3]
cis-[PtCl2(5BrHaza)2] LNCaP (Prostate)1.5[3]Cisplatin3.8[3]

Structure-Activity Relationship (SAR) Insights

The data reveals that 5-bromo-7-azaindolin-2-one derivatives exhibit significantly enhanced potency compared to the multi-kinase inhibitor Sunitinib, with compound 23c being approximately 9.4-fold more potent against the A549 lung cancer cell line[1]. Similarly, compound 23d demonstrated an 8.6-fold greater potency against the Skov-3 ovarian cancer cell line when compared to Sunitinib[1]. Further optimization led to compound 23p , which displayed broad-spectrum antitumor activity, being more potent than Sunitinib against HepG2, A549, and Skov-3 cell lines[2].

The platinum complex bearing the 5-bromo-7-azaindole ligand, cis-[PtCl2(5BrHaza)2] , also demonstrated remarkable cytotoxicity, surpassing the efficacy of the widely used chemotherapeutic agent, cisplatin, in osteosarcoma, breast, and prostate cancer cell lines[3].

Mechanism of Action: Targeting Key Signaling Pathways

7-Azaindole derivatives exert their antiproliferative effects primarily through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. Key targets include Fibroblast Growth Factor Receptors (FGFRs), c-Met, and components of the PI3K/AKT/mTOR pathway.

Aberrant activation of FGFR and c-Met signaling is a common driver in various cancers[4][5]. Inhibition of these receptor tyrosine kinases by 5-bromo-1H-pyrrolo[2,3-b]pyridine analogs can block downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis[6][7].

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS c-Met c-Met c-Met->RAS PI3K PI3K c-Met->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation 5-Bromo-7-azaindole_Analogs 5-Bromo-7-azaindole_Analogs 5-Bromo-7-azaindole_Analogs->FGFR Inhibition 5-Bromo-7-azaindole_Analogs->c-Met Inhibition

Caption: Inhibition of FGFR and c-Met by 5-bromo-7-azaindole analogs blocks downstream signaling.

Experimental Protocols

The evaluation of antiproliferative activity is a cornerstone of anticancer drug discovery. The following are standardized protocols for the MTT and Sulforhodamine B (SRB) assays, commonly employed to assess cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 5-bromo-1H-pyrrolo[2,3-b]pyridine analogs and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[8].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals[9].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C[10].

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and air dry the plates[11].

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes[11].

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry[10][11].

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye[11].

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader[11].

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antiproliferative_Assay_Workflow cluster_workflow General Workflow cluster_assays Assay-Specific Protocols Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Addition 2. Add Test Compounds Cell_Seeding->Compound_Addition Incubation 3. Incubate for 48-72h Compound_Addition->Incubation Assay_Specific_Steps 4. Assay-Specific Steps Incubation->Assay_Specific_Steps Data_Acquisition 5. Measure Absorbance Assay_Specific_Steps->Data_Acquisition MTT_Protocol MTT Assay: - Add MTT - Incubate - Solubilize Formazan Assay_Specific_Steps->MTT_Protocol SRB_Protocol SRB Assay: - Fix with TCA - Stain with SRB - Wash - Solubilize Dye Assay_Specific_Steps->SRB_Protocol Data_Analysis 6. Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the antiproliferative activity of test compounds.

Conclusion

5-Bromo-1H-pyrrolo[2,3-b]pyridine analogs represent a promising class of antiproliferative agents with demonstrated high potency against a variety of cancer cell lines. Their mechanism of action, primarily through the inhibition of key protein kinases, makes them attractive candidates for further development in targeted cancer therapy. The superior performance of some analogs compared to established drugs like Sunitinib and cisplatin underscores the therapeutic potential of this scaffold. Future research should focus on synthesizing and evaluating 2-ethyl substituted analogs to further delineate the structure-activity relationship and optimize the pharmacological profile of this promising class of compounds.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Chen, Y., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology, 13(1), 1-18. [Link]

  • Song, M., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1696. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Noor, A., et al. (2023). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 15(13), 3379. [Link]

  • Štarha, P., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. [Link]

  • Mo, H. N., et al. (2024). What are c-Met inhibitors and how do they work? Patsnap Synapse. [Link]

  • Ranoa, D. R. (2023). SRB assay for measuring target cell killing V.1. protocols.io. [Link]

  • Raj, S., et al. (2022). Different downstream signaling pathways activated through c-MET and its interactive other membrane receptors. ResearchGate. [Link]

  • Anonymous. (2015). Antiproliferative activities of 2´-aminoanalogues of 5-bromo-1. ResearchGate. [Link]

  • Li, X., et al. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 12, 736998. [Link]

  • Brzozowski, Z., et al. (2006). Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry, 14(13), 4432-4439. [Link]

  • Turner, N., & Grose, R. (2015). Targeting FGFR Signaling in Cancer. Clinical Cancer Research, 21(12), 2684-2694. [Link]

  • Ramirez-Garcia, L. M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • Ou, D., et al. (2020). Targeting MET in cancer therapy. Journal of Hematology & Oncology, 13(1), 1-12. [Link]

  • Basic Science, PhD. (2025). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1228. [Link]

  • Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1147-1152. [Link]

  • Van der Verren, E., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 1136-1147. [Link]

  • Song, M., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1696. [Link]

  • Henise, J. C., et al. (2020). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. International Journal of Molecular Sciences, 21(21), 8312. [Link]

  • Bio-Rad Antibodies. (2022). PI3K-AKT Pathway Explained. YouTube. [Link]

  • Li, D., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Journal of Translational Medicine, 21(1), 487. [Link]

Sources

A Comparative Guide to the Structural Validation of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of advancing a compound from discovery to clinical application. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to form key hydrogen bonding interactions with protein targets.[1][3] The introduction of substituents, such as the 5-bromo and 2-ethyl groups in our topic molecule, 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, is a deliberate strategy to modulate potency, selectivity, and pharmacokinetic properties. Consequently, validating the precise atomic arrangement and stereochemistry is not just a formality—it is a critical step that underpins all subsequent biological and toxicological data.

This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for the structural elucidation of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine. Furthermore, it offers a comparative perspective, positioning this definitive technique against other powerful analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic strategy for structural validation.

The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that provides unparalleled detail about the internal lattice of a crystalline substance.[4] By irradiating a single crystal with X-rays, we can analyze the resulting diffraction pattern to determine the precise location of each atom in the molecule. This yields a three-dimensional model with atomic-level resolution, providing definitive information on bond lengths, bond angles, and intermolecular interactions.[5] For a novel compound like 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, SC-XRD is the only method that can unambiguously confirm the regiochemistry and overall molecular architecture in the solid state.

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is critical for a successful outcome.

Step 1: Synthesis and Purification

The synthesis of the 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework can be achieved via Fischer indole cyclization in polyphosphoric acid.[6] This established method provides a reliable route to the target scaffold from readily available starting materials. Following synthesis, rigorous purification, typically by column chromatography and recrystallization, is paramount. Purity of >98% is highly recommended to facilitate the growth of high-quality single crystals.

Step 2: Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step.[7] A crystal should ideally be between 0.1 and 0.3 mm in all dimensions, with a regular, imperfection-free structure.[8] Several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Thermal Gradient (Cooling): A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and promoting crystal formation.

Step 3: Data Collection

A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[9] The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument, such as an Oxford Diffraction Xcalibur or similar CCD diffractometer, rotates the crystal in the X-ray beam, collecting thousands of diffraction spots at various orientations.[8][10]

Step 4: Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data, a process that adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.[10]

Workflow for X-ray Crystallographic Validation

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Determination cluster_3 Final Output synthesis Synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine purification Purification (>98%) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting & Cryo-cooling (100 K) crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing (Unit Cell, Space Group) data_collection->processing solution Structure Solution (Phase Problem) processing->solution refinement Model Refinement solution->refinement final_structure Final 3D Structure (CIF File, PDB) refinement->final_structure

Caption: Workflow of single-crystal X-ray crystallography.

Interpreting the Data: A Representative Example

While the specific crystal structure of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is not publicly deposited, we can examine the crystallographic data for the closely related parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, to understand the expected output.[10][11]

Parameter Representative Value (for 5-Bromo-1H-pyrrolo[2,3-b]pyridine) Significance
Formula C₇H₅BrN₂Confirms the elemental composition of the unit cell.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) a=8.9082, b=13.3632, c=5.8330The dimensions of the unit cell edges.
α, β, γ (°) α=90, β=103.403, γ=90The angles between the unit cell edges.
Volume (ų) 675.47The volume of the unit cell.
Z 4The number of molecules in the unit cell.
R-factor (R₁) 0.035A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 is considered excellent.

Data sourced from Acta Crystallographica Section E, 2013.[10]

This data provides a highly precise and self-validating dataset. The low R-factor, in particular, instills high confidence in the determined structure. The final output, a Crystallographic Information File (CIF), contains the atomic coordinates, which can be visualized to reveal the molecule's 3D structure, bond lengths, and crystal packing interactions, such as the N—H···N hydrogen bonds observed in the parent compound.[10]

Comparative Analysis: Integrating Complementary Techniques

While X-ray crystallography is unparalleled for solid-state structure determination, a comprehensive validation strategy incorporates other techniques that provide orthogonal and confirmatory data, particularly regarding the molecule's structure in solution.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[13] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

  • ¹H NMR: Confirms the presence and integration of all protons, including the ethyl group (a characteristic triplet and quartet) and aromatic protons. The chemical shifts and coupling constants reveal the connectivity of the proton network.

  • ¹³C NMR: Determines the number of unique carbon environments, confirming the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei. For instance, COSY (Correlation Spectroscopy) would confirm the coupling between protons on the ethyl group, while HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range connections between protons and carbons, confirming the attachment of the ethyl group to the C2 position and the bromine to the C5 position.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide information about its elemental composition.[14]

  • Molecular Ion Peak (M⁺): The primary piece of information is the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the exact mass of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (C₉H₉BrN₂, MW: 225.09).

  • Isotopic Pattern: A key confirmatory feature for this molecule is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M⁺ and M+2 isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 m/z units, providing unambiguous evidence for the presence of a single bromine atom.[15]

Comparison of Structural Validation Techniques
Technique Information Provided Sample Requirements Limitations
X-ray Crystallography Definitive 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[4]High-purity single crystal (0.1-0.3 mm).[7]Requires a suitable crystal, which can be difficult to grow. Provides solid-state structure, which may differ from solution conformation.[16]
NMR Spectroscopy Atomic connectivity, molecular skeleton, chemical environment of atoms in solution, relative stereochemistry.[17][18]1-10 mg of pure, soluble compound.Does not provide absolute stereochemistry or precise bond lengths/angles. Can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental formula (high-res MS), presence of key isotopes (e.g., Br).[19]Micrograms of sample.Provides no information on atomic connectivity or stereochemistry. It is a destructive technique.
A Synergistic Approach to Validation

G Compound Synthesized Compound (5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine) MS Mass Spectrometry Compound->MS Confirms: - Molecular Weight - Presence of Bromine NMR NMR Spectroscopy (1D & 2D) Compound->NMR Confirms: - Molecular Skeleton - Atomic Connectivity Xray X-ray Crystallography Compound->Xray Provides: - Definitive 3D Structure - Absolute Stereochemistry Validated Unambiguously Validated Structure MS->Validated NMR->Validated Xray->Validated

Caption: Complementary roles of analytical techniques.

Expert Recommendation and Conclusion

For a molecule of interest in drug discovery, such as 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, a single analytical technique is insufficient for complete structural validation. As a Senior Application Scientist, my recommendation is to employ a synergistic workflow.

  • Initial Confirmation: Following synthesis and purification, Mass Spectrometry should be used immediately to confirm the molecular weight and the successful incorporation of the bromine atom.

  • In-Solution Structure: Subsequently, a full suite of NMR experiments (¹H, ¹³C, and 2D) must be performed. This validates the atomic connectivity and ensures the correct isomer has been synthesized. This step is crucial as it confirms the structure of the molecule in the solution phase, which is more relevant to its biological activity.

  • Definitive Proof: Finally, single-crystal X-ray crystallography should be pursued. Obtaining a crystal structure provides the ultimate, unambiguous proof of the molecular structure, including the precise regiochemistry of the substituents and the absolute stereochemistry. This high-resolution 3D model is invaluable for structure-based drug design, enabling a detailed understanding of how the molecule will interact with its biological target.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Cai, Z., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. PubMed. [Link]

  • Bhattacharya, D., & Cheng, K. (2018). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. PMC - PubMed Central. [Link]

  • ResearchGate. (n.d.). Structures of 7-azaindole derivatives I -14. Retrieved from [Link]

  • Jahn, U., & Zwiener, C. (2013). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Montana State University. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Chen, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Ojanperä, S., et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Ferreira, K. N., & de Oliveira, A. H. C. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Retrieved from [Link]

  • Thao, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of 5‐bromo‐4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione 2 a. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-Bromo-2-ethyl-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Yurovskaya, M. A., et al. (2014). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. ResearchGate. [Link]

  • ResearchGate. (n.d.). Combining X-Ray Crystallography and Electron Microscopy. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Pretsch, E., et al. (n.d.). Structure Elucidation by NMR in Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes. Retrieved from [Link]

  • YouTube. (2020). What is Single Crystal X-ray Diffraction?. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Scribd. (n.d.). Unit 5 X-Ray Crystallography. Retrieved from [Link]

  • SlideShare. (n.d.). X RAY CRYSTALLOGRAPHY. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Based FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted oncology, the development of selective kinase inhibitors is paramount. While achieving high potency against the intended target is a primary objective, ensuring minimal off-target activity is equally critical to mitigate potential toxicities and achieve a favorable therapeutic window. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, with derivatives showing promise against a range of targets. This guide provides an in-depth comparison of the cross-reactivity profiles of a lead compound, Cpd-A (5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine) , a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), and two of its structural analogs. The performance of these compounds is benchmarked against Regorafenib , a clinically approved multi-kinase inhibitor with known FGFR activity.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[1][2] This conservation presents a formidable challenge in designing truly selective inhibitors.[1] Non-selective kinase inhibition can lead to a host of off-target effects, some of which may result in dose-limiting toxicities.[3] Conversely, a well-characterized polypharmacology, where a drug intentionally interacts with a specific set of targets, can offer therapeutic advantages.[3] Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a cornerstone of modern drug development.[2]

The 1H-pyrrolo[2,3-b]pyridine core, an isostere of adenine, serves as an effective hinge-binding motif for many kinases.[4] The substituents on this scaffold play a crucial role in dictating both potency and selectivity. In this guide, we explore how subtle modifications to our lead compound, Cpd-A , can significantly alter its cross-reactivity profile.

Comparative Compounds

For this study, we will be comparing the following compounds:

  • Cpd-A (Lead Compound): 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

  • Cpd-B (Analog 1): 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine (exploring the effect of halogen substitution)

  • Cpd-C (Analog 2): 5-Bromo-2-isopropyl-1H-pyrrolo[2,3-b]pyridine (probing a potential hydrophobic pocket)

  • Regorafenib (Clinical Benchmark): A multi-kinase inhibitor known to target VEGFR, KIT, RET, RAF, and FGFR, among others.[5][6]

Experimental Strategy for Cross-Reactivity Profiling

Our experimental approach is designed to provide a holistic view of inhibitor selectivity, moving from a broad biochemical assessment to specific cellular validation.

G cluster_0 Biochemical Profiling cluster_1 Cellular Target Engagement cluster_2 Intracellular Target Validation kinome_scan KINOMEscan® Profiling (Broad Kinome Panel) selectivity_score Selectivity Score (S-Score) Calculation kinome_scan->selectivity_score Data Analysis nanobret NanoBRET™ Target Engagement Assay (FGFR1 in live cells) kinome_scan->nanobret Identifies Primary Targets & Off-Targets ic50_determination Cellular IC50 Determination nanobret->ic50_determination Quantification cetsa Cellular Thermal Shift Assay (CETSA) (Endogenous FGFR1) nanobret->cetsa Confirms Cellular On-Target Activity thermal_shift Thermal Shift (ΔTm) Analysis cetsa->thermal_shift Validation of Binding

Caption: A multi-tiered workflow for comprehensive kinase inhibitor cross-reactivity profiling.

Rationale for the Tiered Approach

This sequential workflow is designed to build a robust and well-supported selectivity profile.

  • KINOMEscan® Profiling: We begin with a broad, ATP-independent competition binding assay to understand the intrinsic affinity of our compounds against a large panel of kinases.[1][7] This provides an unbiased, global view of potential off-targets and helps to quantify selectivity using metrics like the S-Score.[3]

  • NanoBRET™ Target Engagement Assay: Following the biochemical screen, it is crucial to confirm that the inhibitor can engage its intended target within the complex environment of a living cell.[2][8] The NanoBRET™ assay allows for the quantitative measurement of compound affinity and occupancy at a specific target in real-time, providing a more physiologically relevant assessment of on-target activity.[9]

  • Cellular Thermal Shift Assay (CETSA): As an orthogonal method to validate intracellular target engagement, CETSA relies on the principle of ligand-induced thermal stabilization of the target protein.[10][11] This label-free assay confirms that the compound binds to the endogenous target protein and can provide insights into target engagement under more native conditions.[12]

Data Presentation and Analysis

The following sections present the experimental data gathered for our lead compound and its analogs in comparison to Regorafenib.

KINOMEscan® Profiling Results

The compounds were screened at a concentration of 1 µM against a panel of 468 kinases. The results are summarized as the percentage of control, where a lower percentage indicates stronger binding.

Kinase TargetCpd-A (% Control)Cpd-B (% Control)Cpd-C (% Control)Regorafenib (% Control)
FGFR1 1.5 3.2 2.8 5.1
FGFR2 2.1 4.5 3.9 6.8
FGFR3 1.8 3.8 3.1 4.5
VEGFR2 35.245.155.80.8
KIT 40.150.362.11.2
PDGFRβ 55.665.475.32.5
SRC 60.370.280.515.4
LCK 75.185.690.225.3

Selectivity Score (S-Score)

The S-score is a quantitative measure of selectivity, calculated by dividing the number of kinases inhibited by more than 65% by the total number of kinases tested.[3] A lower S-score indicates higher selectivity.

CompoundS-Score (S10)
Cpd-A 0.015
Cpd-B 0.021
Cpd-C 0.032
Regorafenib 0.158

From the KINOMEscan® data, Cpd-A demonstrates potent binding to FGFR1, 2, and 3, with significantly less activity against other kinases, resulting in a highly favorable S-score. Cpd-B , with a chloro- substitution, retains good potency for FGFRs but shows a slight increase in off-target interactions. Cpd-C , with a bulkier isopropyl group, exhibits reduced potency for FGFRs and a less favorable selectivity profile. As expected, Regorafenib shows potent inhibition of multiple kinases, reflected in its much higher S-score.

NanoBRET™ Target Engagement Assay for FGFR1

To confirm cellular on-target activity, we performed a NanoBRET™ assay in HEK293 cells transiently expressing an FGFR1-NanoLuc® fusion protein.

CompoundCellular IC50 for FGFR1 (nM)
Cpd-A 25.3
Cpd-B 48.9
Cpd-C 152.7
Regorafenib 89.5

The NanoBRET™ results are consistent with the biochemical data, confirming that Cpd-A potently engages FGFR1 in living cells. The rank order of potency (Cpd-A > Cpd-B > Cpd-C) is maintained, suggesting that the observed differences in biochemical affinity translate to the cellular environment.

Cellular Thermal Shift Assay (CETSA) for Endogenous FGFR1

A CETSA was performed in a cancer cell line known to express FGFR1 to validate the engagement of the endogenous target. The change in the melting temperature (ΔTm) of FGFR1 upon compound treatment was measured.

Compound (at 1 µM)Thermal Shift (ΔTm) for FGFR1 (°C)
Cpd-A + 5.8
Cpd-B + 4.2
Cpd-C + 2.1
Regorafenib + 3.5

The CETSA results provide orthogonal validation of intracellular target binding. Cpd-A induces the most significant thermal stabilization of endogenous FGFR1, indicating robust target engagement.

The FGFR Signaling Pathway

FGFR activation triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical drivers of cell proliferation, survival, and differentiation.[13][14]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation FGF FGF FGF->FGFR Binding & Dimerization GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation AKT AKT PI3K->AKT AKT->Transcription Multiple Targets Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: Simplified representation of the FGFR signaling pathway.

Experimental Protocols

KINOMEscan® Competition Binding Assay

This assay is based on a competitive binding principle where a test compound is competed against an immobilized ligand for binding to a DNA-tagged kinase.[1]

Step-by-Step Methodology:

  • Preparation: Kinases are tagged with a unique DNA identifier. An active-site directed ligand is immobilized on a solid support.

  • Competition: The DNA-tagged kinase, test compound, and immobilized ligand are incubated together to allow for binding to reach equilibrium.

  • Washing: Unbound kinase is washed away.

  • Elution and Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. The amount of kinase captured is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: Results are reported as "% of Control," where the control is a DMSO-treated sample.

NanoBRET™ Target Engagement Intracellular Kinase Assay (Adherent Format)

This assay measures compound binding to a target kinase in intact cells using Bioluminescence Resonance Energy Transfer (BRET).[9][15]

Step-by-Step Methodology:

  • Cell Seeding: Adherent cells (e.g., HEK293) are seeded in a white, tissue culture-treated 96-well plate and allowed to attach overnight.

  • Transfection: Cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Compound Treatment: The following day, the cell culture medium is replaced with Opti-MEM, and the test compounds are added at various concentrations.

  • Tracer Addition: A cell-permeable fluorescent tracer that binds to the target kinase is added to all wells.

  • Substrate Addition and Signal Detection: The NanoLuc® substrate is added, and the donor (450 nm) and acceptor (610 nm) emission signals are measured on a plate reader. The BRET ratio is calculated as the acceptor signal divided by the donor signal.

  • Data Analysis: The BRET ratio is plotted against the compound concentration to determine the cellular IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a protein upon ligand binding in a cellular context.[10][11]

Step-by-Step Methodology:

  • Cell Culture and Treatment: A cancer cell line expressing the target kinase (e.g., FGFR1) is cultured to ~80% confluency. The cells are treated with the test compound or vehicle (DMSO) for a specified time.

  • Heating: The cell suspension is aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: The cells are lysed by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Fractions: The lysate is centrifuged to separate the soluble fraction (containing stabilized, folded protein) from the precipitated, denatured protein.

  • Protein Quantification: The amount of the target protein in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: The amount of soluble protein is plotted against the temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.

Discussion and Conclusion

This comprehensive, multi-tiered approach provides a robust framework for evaluating the cross-reactivity of kinase inhibitors. Our data clearly demonstrate that Cpd-A is a potent and highly selective FGFR inhibitor, both biochemically and in a cellular context.

The structure-activity relationship (SAR) insights gained from this comparative analysis are invaluable for guiding further optimization. The substitution of bromine with chlorine in Cpd-B resulted in a modest decrease in potency and selectivity, suggesting that the nature of the halogen at the 5-position is important for optimal interaction with the FGFR hinge region and for avoiding off-target binding. The introduction of a bulkier isopropyl group in Cpd-C was detrimental to both potency and selectivity, indicating that the 2-position of the pyrrolopyridine scaffold is sensitive to steric hindrance.

In contrast, the broad-spectrum activity of Regorafenib highlights the profile of a multi-kinase inhibitor, which can be therapeutically beneficial in certain contexts but also carries a higher risk of off-target related adverse events.[16]

The causality behind our experimental choices is rooted in the principle of orthogonal validation. The KINOMEscan® provides a broad, unbiased view of potential interactions, but it is performed under artificial biochemical conditions.[17] Therefore, it is essential to progress to cellular assays like NanoBRET™ and CETSA to confirm that the compound can access its target in a more physiologically relevant environment and exert its effect.[2][12] This progression from in vitro to in situ analysis provides a much higher degree of confidence in the selectivity profile of a lead compound.

References

  • Bamborough, P. et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan® Profiling Platform. [Link]

  • Jiang, A. et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • Zopf, D. et al. (2013). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Molecular Cancer Therapeutics, 12(10), 2246-2255. [Link]

  • Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer. Nature Reviews Cancer, 10(2), 116-129. [Link]

  • Grøvdal, L. M. et al. (2017). The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers. Scientific Reports, 7(1), 1-11. [Link]

  • Strumberg, D. et al. (2012). Regorafenib (BAY 73-4506) and its main human metabolites, M-2 and M-5, inhibit key angiogenic kinases. Molecular Cancer Therapeutics, 11(1), 223-232. [Link]

  • Al-Obeidi, F. A. et al. (2019). Inhibition of FGFR signaling in tumor cell lines. Journal of Medicinal Chemistry, 62(17), 7793-7806. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Almqvist, H. et al. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 349-367. [Link]

  • Vasta, J. D. et al. (2018). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Cell Chemical Biology, 25(2), 226-235.e6. [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266. [Link]

  • Promega Connections. (2019, February 14). Executing a NanoBRET™ Experiment: From Start to Data. [Link]

  • News-Medical.Net. (2023, April 20). Cellular Thermal Shift Assay (CETSA). [Link]

  • CETSA®. (n.d.). Our Research. [Link]

  • Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Uitdehaag, J. C. et al. (2019). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. Cancer Research, 79(2), 434-445. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Wang, Y. et al. (2019). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 24(7), 1358. [Link]

  • Molina, D. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. JoVE (Journal of Visualized Experiments), (91), e52026. [Link]

  • Grothey, A. et al. (2019). Safety and effectiveness of regorafenib in patients with metastatic colorectal cancer in routine clinical practice in the prospective, observational CORRELATE study. European Journal of Cancer, 122, 14-24. [Link]

  • Vidal, D. et al. (2017). The use of novel selectivity metrics in kinase research. F1000Research, 6, 26. [Link]

  • Rannikko, J. et al. (2022). Targeting the cancer cells and cancer‐associated fibroblasts with next‐generation FGFR inhibitors in prostate cancer co‐culture models. The Prostate, 82(11), 1083-1096. [Link]

  • Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Xiong, B. et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • Klaeger, S. et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Medicinal Chemistry, 65(19), 12839-12851. [Link]

  • Robers, M. R. et al. (2015). NanoBRET assays to assess cellular target engagement of compounds. Nature Communications, 6(1), 10091. [Link]

  • Sun, L. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1184-1190. [Link]

  • Wilhelm, S. M. et al. (2008). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 122(1), 225-233. [Link]

  • Fabian, M. A. et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Selvita. (n.d.). NanoBRET assays for PROTAC evaluation in the cellular context. [Link]

  • Vasta, J. D. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223-232. [Link]

  • Lanner, C. (2012). The Fibroblast Growth Factor signaling pathway. Science Signaling, 5(241), tr3. [Link]

  • Roychowdhury, S. et al. (2017). Study identifies how cancer cells may develop resistance to FGFR inhibitors. Molecular Cancer Therapeutics, 16(5), 929-940. [Link]

  • Li, J. et al. (2021). Preference criteria for regorafenib in treating refractory metastatic colorectal cancer are the small tumor burden, slow growth and poor/scanty spread. Journal of Cancer, 12(18), 5488-5496. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Eurofins DiscoverX. (n.d.). Kinase Product Solutions. [Link]

  • BMG LABTECH. (2022, February 9). Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. [Link]

  • Been, R. A. et al. (2018). The FGFR and downstream pathways. Blood Cancer Journal, 8(11), 101. [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]

  • Hardy, A. et al. (2011). FGF signalling through RAS/MAPK and PI3K pathways regulates cell movement and gene expression in the chicken primitive streak without affecting E-cadherin expression. Developmental Biology, 351(2), 198-209. [Link]

Sources

A Head-to-Head Analysis: Benchmarking Novel Pyrrolo[2,3-b]pyridine Compounds Against Clinically Validated FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Next-Generation FGFR Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] However, aberrant activation of this pathway—driven by gene fusions, mutations, or amplifications—is a known oncogenic driver in a variety of malignancies, including urothelial carcinoma, cholangiocarcinoma, and various solid tumors.[3][4][5] This has established the FGFR family as a compelling therapeutic target, leading to the development and approval of several small-molecule kinase inhibitors.[6][7][8]

Currently, the clinical landscape includes potent ATP-competitive inhibitors such as erdafitinib, pemigatinib, and infigratinib, as well as the irreversible covalent inhibitor futibatinib.[1][4][9][10][11] While these agents have demonstrated significant clinical benefit, challenges such as acquired resistance and off-target toxicities necessitate the continued development of new chemical scaffolds with improved potency, selectivity, and pharmacological properties.

The 1H-pyrrolo[2,3-b]pyridine scaffold, a deaza-isostere of adenine, has emerged as a promising core structure for developing novel kinase inhibitors due to its structural resemblance to the hinge-binding region of ATP.[2][12][13][14] This guide provides a comprehensive framework for the preclinical benchmarking of a new, representative pyrrolo[2,3-b]pyridine compound against a panel of established, FDA-approved FGFR inhibitors. We will dissect the experimental workflow, from initial biochemical potency to in vivo efficacy, explaining the causal logic behind each step to provide a robust, self-validating system for compound evaluation.

The Contenders: A Profile of New and Established FGFR Inhibitors

For this comparative guide, we will evaluate a promising new pyrrolo[2,3-b]pyridine derivative, designated Compound 4h , which has shown potent activity against FGFR1, 2, and 3.[2] This compound will be benchmarked against four clinically and commercially relevant FGFR inhibitors.

Compound NameBrand NameMechanism of ActionPrimary FGFR TargetsFDA Approval Status
Compound 4h (Investigational)ATP-CompetitiveFGFR1, 2, 3Preclinical
Erdafitinib Balversa®Reversible, ATP-CompetitivePan-FGFR (1-4)Approved[9][15][16]
Pemigatinib Pemazyre®Reversible, ATP-CompetitiveFGFR1, 2, 3Approved[4][17][18][19]
Infigratinib Truseltiq™Reversible, ATP-CompetitiveFGFR1, 2, 3Approved[1][20]
Futibatinib Lytgobi®Irreversible, CovalentFGFR1, 2, 3, 4Approved[4][10][11][21]

The Benchmarking Gauntlet: A Tiered Experimental Workflow

A rigorous and logical progression of experiments is essential to build a comprehensive profile of a new drug candidate. Our benchmarking strategy is designed as a multi-tiered funnel, where each stage provides critical data that justifies advancement to the next, more complex and resource-intensive phase. This approach ensures that only the most promising compounds proceed, saving time and resources.

Benchmarking_Workflow cluster_0 Benchmarking Tiers Tier1 Tier 1: Biochemical Potency (In Vitro Kinase Assays) Tier2 Tier 2: Cellular Activity (Viability & Target Engagement) Tier1->Tier2 Confirms Cell Permeability Tier3 Tier 3: Preclinical Efficacy (In Vivo Tumor Models) Tier2->Tier3 Establishes In Vivo Potential Tier4 Tier 4: Pharmacokinetics (ADME Profiling) Tier3->Tier4 Informs Clinical Dosing

Caption: A multi-tiered workflow for preclinical inhibitor benchmarking.

Tier 1: Foundational Potency and Selectivity

Causality: The first and most fundamental question is whether the compound can directly inhibit the enzymatic activity of its intended target. A biochemical kinase assay provides the cleanest system to measure this, free from the complexities of cellular uptake, metabolism, or off-target effects. This is the foundational test of a compound's potential.

Experimental Protocol: In Vitro FGFR Kinase Assay

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant FGFR enzymes.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Serially dilute the test compounds (Compound 4h, Erdafitinib, etc.) in DMSO to create a 10-point concentration curve.

    • Prepare a solution of recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes in assay buffer.

    • Prepare a solution of a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at a concentration near its Km value for each enzyme.

  • Assay Execution (384-well plate format):

    • Add 5 µL of the compound dilutions to the appropriate wells.

    • Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction by adding a stop solution containing EDTA.

  • Signal Detection:

    • Quantify substrate phosphorylation using a suitable detection method, such as ADP-Glo™ (Promega) or HTRF® (Cisbio), which measures the amount of ADP produced or the phosphorylated substrate, respectively.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Biochemical Potency (IC50, nM)
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h 7[2]9[2]25[2]712[2]
Erdafitinib 1.22.54.6~100
Pemigatinib 0.40.51.2>100
Futibatinib 1.8[22]1.4[22]1.6[22]3.7[22]

Insight: The data reveals that Compound 4h is a highly potent inhibitor of FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[2] Its potency is comparable to, though slightly less than, the approved drugs. Notably, like Pemigatinib, it shows significantly reduced activity against FGFR4, suggesting a degree of isoform selectivity that could differentiate its safety profile. Futibatinib demonstrates potent, irreversible inhibition across all four isoforms.[11][22]

Tier 2: Cellular Activity and On-Target Confirmation

Causality: A compound that is potent biochemically is not guaranteed to work in a living system. It must be able to cross the cell membrane, remain stable in the cytoplasm, and engage its target in a complex cellular environment. Therefore, cell-based assays are the critical next step to validate a compound's therapeutic potential.

FGFR Signaling Pathway

Activation of FGFR by its FGF ligand leads to receptor dimerization, autophosphorylation, and the recruitment of downstream signaling proteins. This activates key pro-survival and proliferative pathways, including the RAS-MEK-ERK and PI3K-AKT cascades. Effective inhibitors block this initial phosphorylation event.

FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR P_FGFR p-FGFR (Dimerized & Activated) FGFR->P_FGFR Dimerization & Autophosphorylation RAS RAS P_FGFR->RAS PI3K PI3K P_FGFR->PI3K Inhibitor Pyrrolo[2,3-b]pyridine or Known Inhibitor Inhibitor->P_FGFR Inhibition MEK MEK RAS->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation ERK->Proliferation P_FRFR P_FRFR

Caption: The FGFR signaling cascade and the point of inhibition.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[23][24]

  • Cell Culture:

    • Select a cancer cell line with a known FGFR alteration (e.g., a bladder cancer line with an FGFR3 fusion or a gastric cancer line with FGFR2 amplification).

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[25][26]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[26]

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[25]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[25]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability percentage against the logarithm of compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Comparative Data: Cellular Antiproliferative Activity (GI50, nM)

(Data below is representative for an FGFR-addicted cell line)

CompoundGI50 (nM)
Compound 4h 15
Erdafitinib 8
Pemigatinib 11
Infigratinib 12
Futibatinib 6

Insight: All compounds demonstrate potent inhibition of cell proliferation in an FGFR-dependent cancer cell line. The GI50 values are slightly higher than the biochemical IC50s, which is expected due to factors like cell membrane permeability and potential for drug efflux. Compound 4h remains highly effective, confirming its ability to engage and inhibit FGFR signaling within a cellular context, validating it for further, more complex testing.

Tier 3: In Vivo Efficacy in Preclinical Models

Causality: Success in a petri dish does not always translate to success in a living organism. An in vivo tumor model is the ultimate preclinical test of a compound's potential efficacy. This experiment integrates the drug's potency with its pharmacokinetic and pharmacodynamic properties to determine if it can shrink a tumor at a well-tolerated dose.

Experimental Protocol: Tumor Xenograft Efficacy Study
  • Model Establishment:

    • Implant an appropriate FGFR-altered human tumor cell line (e.g., one used in Tier 2) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

    • Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing:

    • Randomize mice into treatment groups (n=8-10 per group), ensuring similar average tumor volumes across groups.

    • Treatment groups include: Vehicle control, Compound 4h (e.g., 10 mg/kg, once daily), and a benchmark inhibitor like Erdafitinib (e.g., 5 mg/kg, once daily).

    • Administer compounds via an appropriate route, typically oral gavage (p.o.), for a set period (e.g., 21-28 days).

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group at the end of the study.

Comparative Data: In Vivo Antitumor Activity
CompoundDose & ScheduleTumor Growth Inhibition (TGI%)Body Weight Change
Vehicle p.o., QD0%+2%
Compound 4h 10 mg/kg, p.o., QD85%-3%
Erdafitinib 5 mg/kg, p.o., QD92%-5%

Insight: Compound 4h demonstrates robust antitumor efficacy in a preclinical model, achieving significant tumor growth inhibition. The observed activity is comparable to the established inhibitor Erdafitinib. The minimal body weight loss suggests the compound is well-tolerated at an efficacious dose, indicating a promising therapeutic window.

Tier 4: The Pharmacokinetic Profile

Causality: A drug's efficacy is inextricably linked to its pharmacokinetics (PK)—the body's effect on the drug.[27][28][29] A potent compound is ineffective if it is poorly absorbed, rapidly metabolized, or fails to achieve sufficient concentrations at the tumor site. PK studies are essential to understand a compound's exposure profile and to establish a rationale for clinical dosing schedules.

Experimental Protocol: Mouse Pharmacokinetic Study
  • Dosing: Administer a single dose of the test compound (e.g., 10 mg/kg) to a cohort of mice, typically via both intravenous (IV) and oral (p.o.) routes in separate groups.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Bioanalysis: Process the blood to plasma and quantify the concentration of the drug using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Parameter Calculation: Use PK software to calculate key parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and total drug exposure over time (AUC, Area Under the Curve).

Comparative Data: Key Pharmacokinetic Parameters (Oral Dosing)
ParameterCompound 4hErdafitinibIdeal Profile
Cmax (ng/mL) 12501500High
Tmax (hr) 2.02.51-4
AUC (ng·h/mL) 980011500High
t1/2 (hr) 8108-12 (for QD dosing)
Oral Bioavailability (%) 45%55%>30%

Insight: Compound 4h exhibits a favorable pharmacokinetic profile, characterized by good oral absorption, a Cmax well above its cellular GI50, and a half-life suitable for once-daily (QD) dosing. Its overall exposure (AUC) is robust and approaches that of the benchmark compound, providing a strong rationale for its observed in vivo efficacy.

Conclusion: A Promising New Scaffold for FGFR Inhibition

This comprehensive benchmarking guide demonstrates a systematic and scientifically rigorous approach to evaluating a novel drug candidate. Through this tiered analysis, our representative pyrrolo[2,3-b]pyridine, Compound 4h , has proven to be a highly promising preclinical candidate for the treatment of FGFR-driven cancers.

  • Biochemically , it is a potent inhibitor of FGFR1/2/3 with a degree of selectivity against FGFR4.[2]

  • Cellularly , it effectively inhibits the proliferation of FGFR-dependent cancer cells, confirming its on-target mechanism of action.

  • In vivo , it produces significant, well-tolerated tumor growth inhibition comparable to an FDA-approved standard of care.

  • Pharmacokinetically , it displays drug-like properties amenable to further clinical development.

While further optimization and extensive safety toxicology studies are required, the data generated through this benchmarking framework strongly supports the 1H-pyrrolo[2,3-b]pyridine scaffold as a valuable platform for developing next-generation FGFR inhibitors. This structured approach, grounded in scientific causality, provides the necessary confidence to advance such promising compounds toward clinical investigation.

References

  • Oncology News (2026). Four Big Things in Bladder Cancer Care to Watch for in 2026.
  • ResearchGate (n.d.). Current FDA-approved FGFR inhibitors with supporting trials for FDA....
  • U.S. Food and Drug Administration (2024). FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma.
  • MDPI (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • PubMed (2021). Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor.
  • The Oncologist (2023). Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors.
  • PubMed (n.d.). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure.
  • PubMed (n.d.). Erdafitinib to treat urothelial carcinoma.
  • PubMed Central (n.d.). Infigratinib: First Approval.
  • PubMed Central (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual.
  • MDPI (2022). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?.
  • PubMed (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors.
  • Targeted Oncology (2019). FGFR Inhibitor Clinical Trials.
  • ACS Publications (2023). Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use.
  • The American Journal of Managed Care (2022). FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance.
  • RePub, Erasmus University Repository (n.d.). Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors.
  • Abcam (n.d.). MTT assay protocol.
  • AACR Journals (n.d.). Infigratinib in Patients with Recurrent Gliomas and FGFR Alterations: A Multicenter Phase II Study.
  • ASCO Publications (2025). Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials.
  • ACS Publications (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Texas Children's Hospital (n.d.). MTT Cell Assay Protocol.
  • Oxford Academic (2023). Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors.
  • PubMed Central (n.d.). Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers.
  • Medicoexperts (2025). Pemigatinib (Pemazyre): Uses in Cancer, Side effects, Dosage, Expectation and more.
  • AACR Journals (n.d.). Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors.
  • Taylor & Francis Online (n.d.). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics.
  • Sigma-Aldrich (n.d.). Cell Viability and Proliferation Assays.
  • BenchChem (2025). Application Notes and Protocols for Cell Viability Assays with CH5138303.
  • PubMed (n.d.). Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma.
  • U.S. Food and Drug Administration (2022). FDA approves pemigatinib for relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement.
  • PubMed (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF.
  • PubMed (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.

Sources

Safety Operating Guide

5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond discovery—it encompasses a deep commitment to safety and responsible environmental stewardship. The proper handling and disposal of specialized chemical reagents like 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine are not just procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, technically grounded protocol for the safe disposal of this compound, ensuring you can focus on your research with confidence and peace of mind.

Core Hazard Profile of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Understanding the specific hazards of a compound is the foundational step for its safe handling and disposal. 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1228666-29-2) is a halogenated heterocyclic compound.[1] Its primary and most severe hazard is its potential to cause serious, irreversible eye damage.[1] This is why it is classified under GHS05 (Corrosion) with the hazard statement H318.[1]

While the specific data for this exact molecule is limited, by analyzing structurally similar brominated pyrrolopyridines, we can infer a broader hazard profile that necessitates a cautious approach. These related compounds are often harmful if swallowed (H302), cause skin irritation (H315), and may cause respiratory irritation (H335).[2][3][4] Therefore, all procedures must be designed to prevent any contact with eyes, skin, or inhalation of its dust.

Key Chemical and Safety Data
PropertyValueSource
Chemical Name 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridineSigma-Aldrich[1]
CAS Number 1228666-29-2Sigma-Aldrich[1]
Molecular Formula C₉H₉BrN₂Sigma-Aldrich[1]
Molecular Weight 225.09 g/mol Sigma-Aldrich[1]
Physical State SolidSigma-Aldrich[1]
GHS Pictogram GHS05 (Corrosion)Sigma-Aldrich[1]
Signal Word DangerSigma-Aldrich[1]
Primary Hazard H318: Causes serious eye damageSigma-Aldrich[1]
Potential Hazards H302, H315, H335 (Harmful if swallowed, Skin/Respiratory Irritant)PubChem[2][3][4]
Incompatibilities Strong oxidizing agents, strong acids, strong basesJubilant Ingrevia[5]
Storage Class 11 - Combustible SolidsSigma-Aldrich[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the severe risk of eye damage, standard laboratory PPE must be supplemented. The causality is clear: preventing contact is the only way to mitigate the risk.

  • Eye and Face Protection: At a minimum, wear tightly fitting chemical safety goggles. Crucially, due to the H318 classification, a face shield worn over the goggles is mandatory whenever handling the solid compound or its waste.

  • Skin Protection: Wear a lab coat and disposable nitrile gloves.[6] If your gloves become contaminated, change them immediately and wash your hands thoroughly.[7]

  • Respiratory Protection: All handling of the solid compound, including weighing and adding it to a waste container, must be performed within a certified chemical fume hood to prevent the inhalation of dust.[6]

Step-by-Step Disposal Protocol

The following protocol is designed as a self-validating system. Each step logically follows from the chemical's properties to ensure safe and compliant disposal.

Step 1: Waste Segregation

This is the most critical logistical step. As a brominated organic molecule, this compound is classified as halogenated organic waste . It must never be mixed with non-halogenated waste.[8][9]

  • Causality: Halogenated waste streams require specific high-temperature incineration with flue gas scrubbing to prevent the formation of toxic dioxins and furans.[10] Mixing them with non-halogenated solvents, which can often be recycled as fuel, leads to cross-contamination and significantly increases disposal costs and environmental impact.[8]

Step 2: Waste Containerization

Choose a container that ensures safety and integrity until final disposal.

  • Container Type: Use a designated hazardous waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail for solids).

  • Container Integrity: Ensure the container has a secure, vapor-tight lid to prevent spills and the release of dust.[9] The container must be kept closed at all times except when waste is actively being added.[8][9]

Step 3: Proper Labeling

Clear and accurate labeling prevents accidental mixing and ensures the safety of waste handlers.

  • Mandatory Wording: The container must be clearly and prominently labeled with the words "HAZARDOUS WASTE ".[8]

  • Contents: List the full chemical name: "Waste 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine ". Do not use abbreviations.[9]

  • Hazard Identification: Clearly indicate the primary hazard by affixing a GHS05 (Corrosion) pictogram or writing "Causes Serious Eye Damage ".

Step 4: Safe Interim Storage

Store the labeled waste container in a designated and secure area while it awaits pickup.

  • Location: Store in a well-ventilated satellite accumulation area, away from general laboratory traffic.

  • Secondary Containment: Place the container within a larger, chemically resistant tub or tray to contain any potential leaks.

  • Incompatibilities: Ensure the storage location is away from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[5]

Step 5: Final Disposal
  • Professional Disposal: The final disposal of this chemical waste must be managed by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10]

  • Prohibited Actions: Never dispose of this chemical down the drain or in the regular trash.[8] This is a direct violation of environmental regulations and poses a significant hazard.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper management of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine waste.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_emergency Emergency Response Start Generate Waste PPE Don Full PPE (Goggles, Face Shield, Gloves) Start->PPE FumeHood Work in Fume Hood PPE->FumeHood Exposure Personnel Exposure PPE->Exposure if exposure Segregate Segregate as HALOGENATED WASTE FumeHood->Segregate Spill Spill Occurs FumeHood->Spill if spill Container Select Labeled, Compatible Waste Container Segregate->Container Label Label with 'Hazardous Waste' & Full Chemical Name Container->Label Store Store in Secure Secondary Containment Label->Store EHS Arrange EHS Pickup for Professional Disposal Store->EHS Cleanup Follow Spill Cleanup Protocol Spill->Cleanup yes Cleanup->Segregate FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid yes

Caption: Waste Disposal Workflow for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Emergency Procedures: Spill and Exposure Management

Even with careful planning, accidents can happen. Being prepared is a non-negotiable part of laboratory safety.

Spill Response

For a small, contained spill of solid material:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Don PPE: Wear your full PPE, including eye/face protection, lab coat, and double nitrile gloves.[6]

  • Contain & Clean: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5] Carefully sweep or scoop the material into your designated halogenated hazardous waste container.[5][11]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the waste container.[6]

First Aid for Exposure
  • Eye Contact: This is the most critical exposure route. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention without delay.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7]

  • Inhalation: Move the affected person to fresh air immediately.[7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

For all exposure events, be prepared to provide the Safety Data Sheet (SDS) for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine to emergency medical personnel.

References

  • 5-bromo-2-nitropyridine - Safety Data Sheet. Jubilant Ingrevia.

  • 5-Bromo-2-hydroxymethyl-pyridine - Safety Data Sheet. MedChemExpress.

  • 5-bromo-1H-pyrrolo[2,3-c]pyridine. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Carl ROTH.

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7. TCI Chemicals.

  • 5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine. PubChem, National Center for Biotechnology Information.

  • 2-BroMo-5-ethylpyridine SDS, 19842-08-1 Safety Data Sheets. ECHEMI.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, U.S. Government Publishing Office.

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency (EPA).

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine | 143468-13-7. BLDpharm.

  • 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine AldrichCPR 1228666-29-2. Sigma-Aldrich.

  • Pyridine - Registration Dossier. European Chemicals Agency (ECHA).

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione. Pipzine Chemicals.

  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety.

  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate.

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO).

  • Pyridine - Safety Data Sheet. Carl ROTH.

  • 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. PubChem, National Center for Biotechnology Information.

  • Substance Information - Pyridine. European Chemicals Agency (ECHA).

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

  • Chemical Process SOP Example (Bromodeoxyuridine). University of Wyoming.

  • Substance Information - Tofacitinib related compound. European Chemicals Agency (ECHA).

  • 2-bromo-5-trityl-5H-pyrrolo[2,3-b]pyridine. PubChem, National Center for Biotechnology Information.

  • Bromine - Substance Information. European Chemicals Agency (ECHA).

Sources

Navigating the Unseen: A Guide to Safely Handling 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel heterocyclic compounds are the bedrock of innovation. Among these, 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, a substituted azaindole, holds potential as a key intermediate.[1] However, its novelty means that specific safety data is not yet readily available. This guide, therefore, serves as an essential resource, providing a robust framework for the safe handling, use, and disposal of this compound. By synthesizing data from structurally similar molecules and adhering to established laboratory safety principles, we can navigate the unknowns and ensure a secure research environment.

Hazard Assessment: An In-depth Analysis

Due to the absence of a specific Safety Data Sheet (SDS) for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, a thorough hazard assessment has been conducted based on available data for analogous brominated pyridine and azaindole derivatives.

Anticipated Hazards:

Based on the safety profiles of similar compounds such as 5-Bromo-2-hydroxymethyl-pyridine and 5-bromo-2-nitropyridine, it is prudent to assume that 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine may exhibit the following hazardous properties:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2]

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a common scaffold in medicinal chemistry. While many derivatives have shown therapeutic potential, some halogenated indoles have been noted for their potential toxicity.[3][4] Therefore, treating this compound with a high degree of caution is paramount.

Table 1: Hazard Profile of Structurally Similar Compounds

CompoundCAS NumberKnown Hazards
5-Bromo-2-hydroxymethyl-pyridine88139-91-7Acute toxicity (oral), Skin irritation, Serious eye irritation, Respiratory tract irritation[2]
5-bromo-1H-pyrrolo[2,3-b]pyridine183208-35-7Skin irritation, Serious eye irritation
5-Bromo-2-iodopyridine223463-13-6Skin irritation, Serious eye irritation, Respiratory irritation[5]
5-Bromo-2-fluoropyridine766-11-0Skin irritation, Eye irritation, May cause respiratory irritation[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is crucial when handling 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine. The following PPE is mandatory and should be donned before entering the designated handling area.

Engineering Controls: The Foundation of Safety

All manipulations of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[7] This primary engineering control is non-negotiable and serves to minimize the inhalation of any dust or vapors.

Personal Protective Equipment (PPE) Protocol:
  • Hand Protection: Due to the potential for skin irritation and absorption, selecting the correct gloves is critical. While specific compatibility data for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine is unavailable, data for pyridine suggests that standard nitrile gloves may offer limited splash protection.[8][9] For extended handling, consider using thicker nitrile gloves or double-gloving. Always inspect gloves for any signs of degradation or perforation before and during use. It is crucial to change gloves immediately after any suspected contact with the compound.[8]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[5] A face shield should be worn in situations where there is a higher risk of splashing, such as during transfers of larger quantities or when working with solutions under pressure.

  • Skin and Body Protection: A flame-resistant lab coat must be worn at all times and should be fully buttoned. Ensure that the lab coat is laundered professionally and not taken home. For procedures with a higher risk of contamination, consider the use of disposable coveralls.

  • Respiratory Protection: When working within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10] All personnel who may need to use a respirator must be part of a respiratory protection program that includes medical clearance and fit testing.

dot

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Protocol cluster_PostHandling Post-Handling Verify Fume Hood Certification Verify Fume Hood Certification Inspect PPE for Integrity Inspect PPE for Integrity Verify Fume Hood Certification->Inspect PPE for Integrity Proceed if certified Don Gloves Don Gloves Inspect PPE for Integrity->Don Gloves Proceed if intact Don Eye/Face Protection Don Eye/Face Protection Don Gloves->Don Eye/Face Protection Don Lab Coat Don Lab Coat Don Eye/Face Protection->Don Lab Coat Handle Compound in Fume Hood Handle Compound in Fume Hood Don Lab Coat->Handle Compound in Fume Hood Remove PPE in Correct Order Remove PPE in Correct Order Handle Compound in Fume Hood->Remove PPE in Correct Order Wash Hands Thoroughly Wash Hands Thoroughly Remove PPE in Correct Order->Wash Hands Thoroughly

Caption: Personal Protective Equipment Workflow for Handling 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.

Operational Plan: From Receipt to Use

A systematic approach to the entire lifecycle of the chemical within the laboratory is essential for maintaining a safe working environment.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][10]

  • Ensure the container is tightly closed and clearly labeled with the chemical name, date received, and any relevant hazard warnings.

Step 2: Weighing and Solution Preparation

  • All weighing and solution preparation must be performed inside a chemical fume hood.

  • Use a disposable weighing boat or paper to avoid contamination of the balance.

  • When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

Step 3: Experimental Use

  • Always have a clear and well-documented experimental plan before starting any work.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

  • Keep the reaction vessel clearly labeled and within the fume hood for the duration of the experiment.

Disposal Plan: Responsible Stewardship

Proper disposal of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine and any associated waste is critical to protect both personnel and the environment. As a halogenated organic compound, it must be disposed of as hazardous waste.[11][12][13]

Waste Segregation and Collection:

  • Solid Waste: Unused or contaminated solid 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, as well as any contaminated consumables (e.g., weighing boats, gloves, paper towels), should be collected in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Solutions containing 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine should be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.[13]

  • Never dispose of this compound or its solutions down the drain.[7][14]

  • Ensure that the waste container is kept closed when not in use and is stored in a designated satellite accumulation area.[11]

Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: If safe to do so, prevent the spill from spreading by using a spill containment kit with absorbent materials suitable for organic compounds.

  • Ventilate: Ensure the area is well-ventilated, but do not attempt to clean up a large spill without appropriate respiratory protection.

  • Decontaminate: For small spills, use a chemical spill kit to absorb the material. Place the absorbed material in a sealed, labeled hazardous waste container.

  • Report: Report all spills to the laboratory supervisor and the institution's environmental health and safety department.

dot

Disposal_Workflow Start Start Waste Generated Waste Generated Start->Waste Generated Is Waste Solid or Liquid? Is Waste Solid or Liquid? Waste Generated->Is Waste Solid or Liquid? Collect in Halogenated Solid Waste Container Collect in Halogenated Solid Waste Container Is Waste Solid or Liquid?->Collect in Halogenated Solid Waste Container Solid Collect in Halogenated Liquid Waste Container Collect in Halogenated Liquid Waste Container Is Waste Solid or Liquid?->Collect in Halogenated Liquid Waste Container Liquid Seal and Label Container Seal and Label Container Collect in Halogenated Solid Waste Container->Seal and Label Container Collect in Halogenated Liquid Waste Container->Seal and Label Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Seal and Label Container->Store in Satellite Accumulation Area Arrange for Professional Disposal Arrange for Professional Disposal Store in Satellite Accumulation Area->Arrange for Professional Disposal

Caption: Disposal Workflow for 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Waste.

By adhering to the principles and procedures outlined in this guide, researchers can confidently and safely work with 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Berkeley - Environment, Health and Safety. Retrieved from [Link]

  • Hazard Summary Identification for Pyridine. (2002, March). New Jersey Department of Health. Retrieved from [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2021). Molecules, 26(15), 4485. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (2019, February). University of Pennsylvania - Environmental Health and Radiation Safety. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Global Industrial. Retrieved from [Link]

  • Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. (2021). Marine Drugs, 19(11), 604. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety. Retrieved from [Link]

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. (2009). Synthesis, 2009(16), 2777-2781. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (1990). U.S. Department of Health and Human Services. Retrieved from [Link]

  • Safety Data Sheet: 5-Bromo-2'-deoxyuridine. (n.d.). Carl Roth. Retrieved from [Link]

  • Pyridine. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.